molecular formula C7H4Cl2N2 B1361845 3,5-Dichloro-1H-indazole CAS No. 36760-20-0

3,5-Dichloro-1H-indazole

Cat. No.: B1361845
CAS No.: 36760-20-0
M. Wt: 187.02 g/mol
InChI Key: QQZISIWJMCCCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-1H-indazole is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108653. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZISIWJMCCCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296291
Record name 3,5-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36760-20-0
Record name 3,5-Dichloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36760-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108653
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 36760-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dichloro-1H-indazole is a halogenated aromatic heterocycle that has emerged as a pivotal structural motif and versatile building block in modern synthetic chemistry. As a derivative of indazole, a bioisostere of indole, it provides a unique scaffold that is frequently incorporated into molecules with significant biological activity. The presence of two chlorine atoms and a reactive N-H group offers multiple handles for synthetic modification, making it an invaluable intermediate for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, explore its reactivity with a focus on strategic synthetic transformations, and discuss its applications as a precursor to pharmacologically active agents. The insights provided herein are grounded in established chemical principles and supported by authoritative literature, aiming to empower scientists to leverage this compound's full potential in their research endeavors.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These characteristics dictate solubility, stability, and compatibility with various reaction conditions, and are essential for purification and characterization.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These values are critical for experimental design, from selecting appropriate solvents to determining storage conditions.

PropertyValueSource(s)
CAS Number 36760-20-0[1]
Molecular Formula C₇H₄Cl₂N₂[1]
Molecular Weight 187.03 g/mol [1]
Appearance White to cream solid[2]
Melting Point 240-242 °C[2]
Boiling Point 331.7 ± 22.0 °C at 760 mmHg (Predicted)[1][2]
Density 1.6 ± 0.1 g/cm³ (Predicted)[1]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[1][2]
pKa 10.74 ± 0.40 (Predicted)[2]
Spectroscopic Profile

Structural elucidation and purity assessment rely heavily on spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous indazole derivatives.[3][4][5]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), characteristic of acidic protons on nitrogen heterocycles. The three aromatic protons on the benzene ring will appear as multiplets or distinct doublets and triplets in the aromatic region (typically 7.0-8.0 ppm), with coupling constants dictated by their positions relative to each other.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. Two signals will correspond to the carbons bearing chlorine atoms (C3 and C5), shifted downfield due to the electronegativity of chlorine. The remaining five signals will represent the other carbons of the bicyclic system.

  • IR Spectroscopy: Key infrared absorptions would include a broad peak around 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will appear in the 1450-1620 cm⁻¹ region. A strong absorption in the 700-850 cm⁻¹ range would be indicative of C-Cl stretching.

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 186. The isotopic pattern will be a definitive feature, showing M+2 and M+4 peaks with relative intensities determined by the presence of two chlorine atoms (approximately 66% and 10% of the M⁺ peak, respectively).

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its distinct reactive sites: the pyrazole nitrogen atoms (N1 and N2) and the chloro-substituted carbons (C3 and C5). These sites allow for sequential, regioselective functionalization to build molecular diversity.

Synthesis

While various methods exist for constructing the indazole core, dichlorinated indazoles are often prepared via direct halogenation of the parent 1H-indazole.[6] The reaction typically proceeds via electrophilic substitution in an acidic medium, though controlling the regioselectivity to obtain a specific isomer can be challenging.[6]

G Indazole 1H-Indazole Mixture Mixture of Chloro-indazoles (3-chloro, 3,5-dichloro, etc.) Indazole->Mixture Chlorination Reagents Chlorinating Agent (e.g., SO2Cl2, HCl/H2O2) Product This compound Mixture->Product Purification/ Separation

Caption: Generalized synthetic workflow for dichlorinated indazoles.

Core Reactivity: A Tale of Two Sites

The strategic value of this compound lies in the orthogonal reactivity of its N-H and C-Cl bonds. This allows for a stepwise approach to molecular elaboration, a highly desirable feature in multistep synthesis.

Alkylation of the indazole nitrogen is a fundamental transformation but presents a significant regiochemical challenge. The deprotonated indazole anion can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers. The outcome is highly dependent on the reaction conditions.[7][8][9]

  • Causality of Regioselectivity: The choice of base and solvent system is paramount in directing the alkylation.

    • N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1 alkylation.[8][9] This is attributed to the formation of the more thermodynamically stable 1H-indazole anion.[8][10] Steric hindrance at the N2 position, which is flanked by the benzene ring, also contributes to this preference.

    • N2-Selectivity / Mixed Isomers: Conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers, or in some cases, favor the N2 product.[7][11] The specific substrate and electrophile also play a crucial role.[8]

G cluster_0 N-Alkylation Pathways cluster_1 N1-Alkylation (Kinetic/Thermodynamic Product) cluster_2 N2-Alkylation (Often Minor Product) Start This compound Anion Indazolide Anion Start->Anion Base (e.g., NaH) N1_Product N1-Alkyl-3,5-dichloro-1H-indazole Anion->N1_Product R-X (NaH, THF) N2_Product N2-Alkyl-3,5-dichloro-2H-indazole Anion->N2_Product R-X (K2CO3, DMF)

Caption: Regioselective pathways for N-alkylation of indazole.

Protocol: N1-Selective Alkylation This protocol is a self-validating system designed for high regioselectivity, based on principles outlined in the literature.[7][8]

  • Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add this compound (1.0 equiv). Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Performing this at 0°C controls the initial exotherm from hydrogen gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise via syringe. Causality: Adding the electrophile at low temperature minimizes potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The chloro-substituents at the C3 and C5 positions are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This transformation is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups.[12][13][14] The differential reactivity of the C3-Cl and C5-Cl bonds can potentially allow for selective or sequential couplings under carefully controlled conditions.

  • Mechanism & Causality: The Suzuki reaction involves a catalytic cycle with a palladium catalyst (typically Pd(0)). The key steps are oxidative addition of the palladium catalyst into the C-Cl bond, transmetalation of the organic group from a boronic acid (or ester) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[14]

G Indazole N-Protected This compound Product N-Protected 3-Chloro-5-aryl-1H-indazole Indazole->Product Suzuki Coupling Reagents Ar-B(OH)2 Pd Catalyst Base (e.g., K2CO3)

Caption: Suzuki-Miyaura cross-coupling at the C5 position.

Applications in Medicinal Chemistry

The indazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.[15][16][17] Consequently, derivatives of this compound serve as key intermediates in the synthesis of potent and selective therapeutic agents.

  • Kinase Inhibitors: A significant number of FDA-approved and investigational kinase inhibitors for cancer therapy feature the indazole core.[5][15] this compound provides a template to build molecules that can be functionalized at the N1, C3, and C5 positions to optimize binding affinity and selectivity for specific kinase targets (e.g., FGFR, ALK).[15]

  • Anti-inflammatory and Analgesic Agents: The structural similarity of indazole to indole, a key component of many anti-inflammatory drugs, has led to the exploration of indazole derivatives for these indications.[17][18]

  • Antimicrobial and Antiviral Research: Indazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antileishmanial properties.[16][19] The ability to easily modify the 3,5-dichloro-indazole core allows for the rapid generation of compound libraries to screen for novel antimicrobial leads.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1][20]

GHS Hazard and Precautionary Statements
Hazard StatementsDescription
H302 Harmful if swallowed.[20][21][22]
H312 Harmful in contact with skin.[20]
H315 Causes skin irritation.[21]
H319 Causes serious eye irritation.[21]
H332 Harmful if inhaled.[20]
Precautionary StatementsDescription
P261/P264 Avoid breathing dust. Wash skin thoroughly after handling.[1][21]
P270/P271 Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[21][23]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[21][23]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1][21]
P302+P352 IF ON SKIN: Wash with plenty of water.[1]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23]
P501 Dispose of contents/container to an approved waste disposal plant.[1][21]
Handling and Storage Recommendations
  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.[21][23]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][22] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, coupled with the orthogonal reactivity of its nitrogen and chloro-substituted positions, provide chemists with a robust platform for constructing complex molecules. The demonstrated success of the indazole scaffold in numerous FDA-approved drugs underscores the importance of intermediates like this one. By understanding the principles governing its reactivity, particularly the nuances of N-alkylation regioselectivity and the power of C-C bond formation via cross-coupling, researchers can efficiently navigate the path from simple starting material to novel compounds with significant therapeutic potential.

References

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dichloro-1H-indazole is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid bicyclic structure, combined with the strategic placement of reactive chlorine atoms, provides a versatile scaffold for the synthesis of complex molecular architectures targeting a wide array of biological pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed synthetic protocols with mechanistic insights, key applications in the development of therapeutic agents, and essential safety and handling procedures.

Core Compound Identification and Properties

This compound is a substituted aromatic heterocycle belonging to the indazole family. The indazole nucleus, comprising a fused benzene and pyrazole ring, is a "privileged scaffold" frequently found in bioactive compounds and marketed drugs.[1][2][3] The dichloro substitution at the 3- and 5-positions enhances its utility as a chemical intermediate.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 36760-20-0 .[4][5][6]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource(s)
CAS Number 36760-20-0[4][5][6][7][8]
Molecular Formula C₇H₄Cl₂N₂[5][7]
Molecular Weight 187.03 g/mol [5][7]
IUPAC Name This compound[7]
Appearance Light yellow to white or cream solid/powder[5]
Melting Point 240-242 °C[8]
Boiling Point 331.7 ± 22.0 °C (at 760 mmHg)[5][8]
Density 1.6 ± 0.1 g/cm³[5]
Solubility Sparingly soluble in water (0.26 g/L at 25°C)[7]
InChI Key QQZISIWJMCCCNH-UHFFFAOYSA-N[7]
SMILES C1=CC2=NNC(=C2C=C1Cl)Cl[7]

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles often begins with appropriately substituted anilines. A robust and classical method involves the diazotization of an ortho-substituted aniline followed by an intramolecular cyclization. While various synthetic routes exist for the indazole core, the following multi-step protocol, adapted from established methodologies for analogous compounds, provides a reliable pathway to this compound starting from 2-amino-4,6-dichlorobenzoic acid.[9][10]

Overall Synthetic Workflow

G cluster_0 Step 1: Sandmeyer Reaction (Diazotization & Reduction) cluster_1 Step 2: Diazotization & Cyclization A 2-Amino-4,6-dichlorobenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5°C C 2,4-Dichloro-6-methylaniline (via reductive methylation or similar) B->C  Reducing Agent  (e.g., SO₂, CuCl) D 2,4-Dichloro-6-methylaniline C->D E Diazonium Intermediate D->E  NaNO₂, H₂SO₄ F This compound E->F  Intramolecular  Cyclization G cluster_0 Position 3 Modification cluster_1 Position 5 Modification Core This compound P3_Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->P3_Suzuki P3_Buchwald Buchwald-Hartwig (Amination) Core->P3_Buchwald P3_SNAr SNAr (Nucleophiles, e.g., R-OH, R-SH) Core->P3_SNAr P5_Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->P5_Suzuki P5_Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->P5_Sonogashira Final Diverse Library of Bioactive Candidates P3_Suzuki->Final P3_Buchwald->Final P3_SNAr->Final P5_Suzuki->Final P5_Sonogashira->Final

References

Introduction: The Indazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dichloro-1H-indazole: Structure, Synthesis, and Applications

Indazole, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazole ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, making it a cornerstone for the development of novel therapeutic agents.[3] The indazole core exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][3][4] This guide focuses specifically on This compound , a key synthetic intermediate whose dichloro-substitution pattern provides a versatile platform for constructing complex molecular architectures, particularly in the realm of kinase inhibitor development.[4][5]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural formula, physicochemical properties, synthesis, reactivity, and applications of this compound.

PART 1: Structural Elucidation and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. This compound is a solid, typically appearing as a white to light yellow or cream-colored crystalline powder.[6]

Molecular Structure

The structure consists of a fused indazole ring system with chlorine atoms substituted at positions 3 and 5. The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key identifying and physical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 36760-20-0[6][7][8]
Molecular Formula C₇H₄Cl₂N₂[6][8][9]
Molecular Weight 187.03 g/mol [6][8]
Appearance White to cream solid[6]
Melting Point 240 °C[6]
Boiling Point 331.7 ± 22.0 °C at 760 mmHg[6]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[6][8]
XLogP3 3.49[6]
InChI Key QQZISIWJMCCCNH-UHFFFAOYSA-N[8]
Spectroscopic Profile

While a dedicated, published spectrum for this specific molecule is not available in the initial search, its spectroscopic characteristics can be predicted based on its structure and data from analogous indazole compounds.[10][11][12]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-H proton of the indazole ring would likely appear as a broad singlet at a high chemical shift (>10 ppm), especially in a solvent like DMSO-d₆.[13][14] The aromatic region would show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons would appear as distinct signals, likely multiplets or doublets, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the fused pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbons bearing the chlorine atoms (C3 and C5) would be significantly influenced, appearing at specific chemical shifts. The other aromatic carbons and the carbons of the pyrazole ring would also have characteristic resonances.[10][14]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be a distinctive feature, with peaks at m/z corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes, providing clear confirmation of the dichloro-substitution.[9]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be achieved through various strategies, including cycloaddition reactions and intramolecular cyclizations.[15][16][17] For this compound, a common and direct approach involves the electrophilic chlorination of the parent 1H-indazole scaffold.

Synthetic Pathway: Electrophilic Chlorination

The chlorination of 1H-indazole in an acidic medium can non-regioselectively yield a mixture of chlorinated products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles.[1] Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial for maximizing the yield of the desired 3,5-dichloro product.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design
  • Acid Medium: The use of an acid medium serves to protonate the indazole ring, activating it towards electrophilic attack. However, the choice of acid and its concentration must be carefully managed. The pyrazole portion of the indazole is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.

  • Chlorinating Agent: Strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) or even sodium hypochlorite in acid are used to introduce chlorine atoms onto the ring.[1] The benzene ring is less reactive than the pyrazole ring, but the presence of an activating group (the fused pyrazole) directs substitution. The C5 and C7 positions are typically the most susceptible to electrophilic attack on the benzene portion of the indazole ring.

  • Reaction Control: The formation of multiple products (mono-, di-, and tri-chlorinated) is a common challenge.[1] Therefore, careful control of temperature, reaction time, and the molar ratio of the chlorinating agent is essential to favor the formation of the 3,5-dichloro derivative. Subsequent purification by methods such as column chromatography or recrystallization is almost always necessary to isolate the desired product.

Example Experimental Protocol (Illustrative)

The following is a generalized protocol based on standard organic synthesis procedures for electrophilic halogenation.

  • Reaction Setup: To a solution of 1H-indazole in a suitable acidic solvent (e.g., acetic acid), add the chlorinating agent (e.g., sodium hypochlorite solution) dropwise at a controlled temperature (e.g., 0-10 °C).[1][6]

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC), to observe the consumption of the starting material and the formation of the product mixture.

  • Workup: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to neutralize any excess chlorinating agent.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., xylene) to yield pure this compound.[6]

PART 3: Reactivity and Applications in Drug Discovery

This compound is not typically an end product but rather a valuable building block. The two chlorine atoms serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

Chemical Reactivity
  • N-H Functionalization: The proton at the N1 position is acidic and can be deprotonated with a base, allowing for alkylation or arylation at this position. This is a common first step in elaborating the indazole scaffold.

  • C-Cl Functionalization: The chlorine atoms, particularly the one at the C3 position, can be substituted or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Role as a Pharmaceutical Intermediate

The indazole scaffold is a recognized pharmacophore found in numerous FDA-approved drugs.[3][10] Dichloro-substituted indazoles are particularly important in the synthesis of targeted therapies, especially kinase inhibitors.

Several studies highlight the use of indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a tyrosine kinase that is often dysregulated in various cancers.[4][5] For instance, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as potent FGFR inhibitors.[4][5] While this example has a different substitution pattern, it underscores the strategic importance of chloro-substituted indazoles in accessing these complex and biologically active molecules. This compound provides a rigid core upon which pharmacophoric elements can be precisely positioned to achieve high-affinity binding to therapeutic targets.

G cluster_0 Synthesis Pathway cluster_1 Application A This compound (Building Block) B Step 1: N-Alkylation/Arylation A->B C Step 2: C-Cl Cross-Coupling (e.g., Suzuki Reaction) B->C D Further Functionalization C->D E Final Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E F Biological Target (e.g., FGFR Kinase) E->F G Therapeutic Effect (e.g., Anticancer Activity) F->G

Caption: Logical workflow from building block to biological application.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] It is also categorized as an irritant.[6]

  • Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8] Avoid generating dust.

  • Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is more than just a chemical structure; it is a highly strategic and versatile intermediate in synthetic and medicinal chemistry. Its dichlorinated indazole core provides a robust and tunable platform for the construction of complex molecules with significant biological activity. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is crucial for researchers aiming to leverage this powerful building block in the design and development of next-generation therapeutics.

References

physical and chemical properties of 3,5-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Characterization, and Handling

Introduction

This compound is a halogenated aromatic heterocycle that serves as a pivotal building block in contemporary medicinal chemistry and materials science. As a derivative of indazole—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—this compound benefits from the unique electronic properties and versatile reactivity of the indazole scaffold. The indazole nucleus is recognized as a privileged structure in drug discovery, appearing in a range of approved therapeutics targeting cancer and other conditions.[1][2] The strategic placement of two chlorine atoms at the 3- and 5-positions significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate for synthesizing complex molecular architectures with tailored pharmacological profiles.[3]

This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It consolidates essential physicochemical data, explores its chemical reactivity, outlines detailed protocols for its characterization, and provides stringent guidelines for its safe handling and storage. The content is structured to deliver not just data, but also expert insights into the causality behind experimental methodologies, ensuring a robust and practical understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are critical for predicting its behavior in chemical reactions, designing purification strategies, and formulating it for biological assays.

Molecular Formula: C₇H₄Cl₂N₂[4] Molecular Weight: 187.03 g/mol [4] CAS Number: 36760-20-0[4]

The molecule consists of a bicyclic indazole core with chlorine substituents at positions C3 and C5. The presence of the N-H proton means the molecule can exist in tautomeric forms, though the 1H-indazole form is generally the most stable.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance White to cream solid[5]
Melting Point 240-242 °C[5]
Boiling Point 331.7 ± 22.0 °C (Predicted)[5][6]
Density 1.6 ± 0.1 g/cm³[6]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[5][6]
pKa 10.74 ± 0.40 (Predicted)[5]
Flash Point 184.6 ± 7.9 °C[6]
Refractive Index 1.708[6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic indazole core and its two electron-withdrawing chlorine substituents.

  • Reactivity of the Indazole Ring : The indazole ring system is aromatic and can undergo electrophilic substitution. However, the electron-withdrawing nature of the two chlorine atoms deactivates the ring, making such reactions more challenging compared to unsubstituted indazole.

  • N-H Acidity and Alkylation : The proton on the pyrazole nitrogen (N1) is weakly acidic and can be deprotonated by a suitable base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation or acylation, which is a common strategy for derivatization in drug discovery.[3]

  • Susceptibility to Nucleophilic Substitution : While the chlorine atoms are attached to an aromatic ring, the C3-chloro substituent is particularly susceptible to nucleophilic substitution reactions. This position is electronically analogous to the 2-position of a pyridine ring, making it a key site for introducing new functional groups.

  • Role in Synthesis : this compound is a crucial intermediate in the synthesis of multi-targeted protein kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs).[1] Its structure allows for selective functionalization at the N1, C3, and other positions to build complex pharmacophores.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of this compound. While specific experimental spectra for this compound are not widely published, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[6][7]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): In a non-polar solvent like CDCl₃, the spectrum is expected to show three signals in the aromatic region and one broad signal for the N-H proton.

  • N-H Proton: A broad singlet is anticipated at a high chemical shift (>10 ppm), which may exchange with D₂O.[6]

  • Aromatic Protons:

    • The proton at C7 (adjacent to the N-H group) is expected to be a doublet.

    • The proton at C4 (between the two chlorine atoms) is expected to be a doublet or singlet.

    • The proton at C6 is expected to be a doublet of doublets, coupling to both H4 and H7. The exact chemical shifts will be downfield due to the anisotropic and electron-withdrawing effects of the heterocyclic ring and chlorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals for the seven carbon atoms.

  • Quaternary Carbons: Signals for C3, C5, C3a, and C7a will be present. The carbons bonded to chlorine (C3 and C5) will be significantly shifted.

  • CH Carbons: Three signals corresponding to C4, C6, and C7.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

  • C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹.

  • C-N Stretch: Absorptions around 1300-1350 cm⁻¹.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks (M⁺, M⁺+2, M⁺+4) with a characteristic intensity ratio (approximately 9:6:1), which is a definitive indicator of a dichloro-substituted compound.

  • Predicted m/z: The monoisotopic mass is 185.97516 Da.[8] Predicted adducts include [M+H]⁺ at 186.98244 m/z and [M+Na]⁺ at 208.96438 m/z.[8]

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of this compound require a systematic workflow to ensure high purity and confirmed identity. The following diagrams illustrate these processes.

G cluster_synthesis Synthesis Pathway cluster_purification Purification Start 1H-Indazole Reagents Chlorinating Agent (e.g., SO2Cl2 or HCl/H2O2) in Acidic Medium Reaction Electrophilic Chlorination Start->Reaction Reagents->Reaction Workup Reaction Quench & Product Precipitation Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization (e.g., from Xylene or Ethanol/Water) Crude->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure Pure Product Filtration->Pure G cluster_physchem Physicochemical Analysis cluster_spectro Spectroscopic Confirmation cluster_purity Quantitative Purity Sample Pure, Dry Sample of This compound MP Melting Point (Capillary Method) Sample->MP TLC TLC Analysis (Purity Check) Sample->TLC NMR NMR Spectroscopy (¹H, ¹³C in DMSO-d6) Sample->NMR MS Mass Spectrometry (Confirm M.W. & Isotope Pattern) Sample->MS IR FT-IR Spectroscopy (Functional Group ID) Sample->IR HPLC HPLC-UV Analysis (Assay >95%) Sample->HPLC Final Batch Release (Certificate of Analysis) MP->Final TLC->Final NMR->Final MS->Final IR->Final HPLC->Final

References

Introduction: Situating 3,5-Dichloro-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3,5-Dichloro-1H-indazole

The indazole heterocycle represents one of the most vital scaffolds in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2] Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal "privileged scaffold" for engaging the ATP-binding pocket of protein kinases.[3][4] Consequently, several FDA-approved kinase inhibitors, including Axitinib, Pazopanib, and Entrectinib, are built upon an indazole framework, demonstrating its proven value in oncology.[5][6]

This compound (CAS No: 36760-20-0) is a member of this distinguished chemical class.[7] While specific, comprehensive mechanistic data for this particular molecule is not yet prevalent in public-domain literature, its structural similarity to other dichlorinated indazoles strongly suggests a primary mechanism of action as a protein kinase inhibitor.[8][9] For instance, related compounds such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[8][10]

Part 1: The Foundational Hypothesis - The Indazole Scaffold as a Kinase Inhibitor

Protein kinases are fundamental regulators of cellular signaling, controlling processes from proliferation and differentiation to apoptosis.[11] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[12] The indazole core is particularly effective at targeting the hinge region of the kinase ATP-binding site, a critical interaction for potent and selective inhibition.[4]

Our central hypothesis is that this compound leverages this pharmacophore to inhibit one or more protein kinases. This is substantiated by the established activity of structurally related dichlorinated indazoles.

Compound Class Confirmed Kinase Target(s) Significance
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles[3][8][10]FGFR1Demonstrates that a dichlorinated phenyl substituent on the indazole core is compatible with potent FGFR inhibition.
3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles[8][13]pan-FGFR (FGFR1-4)Highlights the versatility of the indazole scaffold in achieving broad-spectrum inhibition within a kinase family when appropriately substituted.
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(...)-amine[14]FGFR1Further confirms that dichlorination of appended phenyl rings is a viable strategy for targeting FGFR.
3,4-Dichloro-1H-indazole[15]Putative PLK4Suggests that even direct chlorination on the indazole core itself may confer kinase inhibitory activity, though this requires validation.

This precedent provides a strong rationale for prioritizing a kinase-centric approach to elucidating the mechanism of this compound.

Part 2: A Step-by-Step Framework for Mechanistic Validation

To move from a well-founded hypothesis to a validated mechanism of action, a multi-stage experimental workflow is required. This process is designed to be self-validating, where the findings of each stage inform the design of the next.

Stage 1: Primary Target Identification via Unbiased Biochemical Screening

Expertise & Experience: The first critical step is to cast a wide net. Before focusing on a specific kinase family, an unbiased screen against a large, diverse panel of purified kinases is the most efficient method to identify primary, high-affinity targets. This avoids confirmation bias and can reveal unexpected activities.

Trustworthiness: By measuring direct enzymatic inhibition in a controlled, cell-free system, we can confidently identify which kinases the compound is capable of inhibiting without the confounding variables of cell permeability, metabolism, or off-target cellular effects.

This protocol describes a typical luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced.[16]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an intermediate plate to achieve final assay concentrations typically ranging from 10 µM to 0.5 nM.

  • Assay Plate Preparation: Dispense 5 µL of kinase buffer into each well of a 384-well plate. Add 2.5 µL of the test compound from the dilution series. Include "no-enzyme" wells for background correction and "no-inhibitor" (DMSO only) wells for a 100% activity control.

  • Kinase Reaction Initiation: Add 2.5 µL of the desired kinase/substrate mixture to each well to initiate the reaction. The concentrations of kinase and substrate should be optimized beforehand, often near their respective Km values, to ensure assay sensitivity.[16]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase hit.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound 10 mM Stock in DMSO Dilution 10-Point Serial Dilution Compound->Dilution AssayPlate Dispense Compound into 384-well Plate Dilution->AssayPlate Reaction Initiate Reaction: Add Kinase + Substrate + ATP AssayPlate->Reaction Incubate Incubate @ RT Reaction->Incubate Terminate Terminate Reaction: Add ADP-Glo™ Reagent Incubate->Terminate Signal Generate Signal: Add Kinase Detection Reagent Terminate->Signal Read Measure Luminescence Signal->Read IC50 Calculate IC50 Values Read->IC50 Selectivity Profile Selectivity: Identify Primary Targets IC50->Selectivity

Caption: Workflow for identifying kinase targets via biochemical screening.

Stage 2: Confirming Cellular Activity and Target Engagement

Expertise & Experience: A potent biochemical inhibitor is a promising start, but it is therapeutically irrelevant if it cannot enter a cell and engage its target.[17] Therefore, the next logical step is to transition from a reductionist, purified system to a complex, physiological one. We must verify that the compound affects cell behavior and physically interacts with its putative target inside living cells.

Trustworthiness: This stage validates the biochemical data in a more disease-relevant context. A compound that is active in both biochemical and cell-based assays has a much higher probability of being a genuinely effective modulator of its intended pathway.

This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.[18]

  • Cell Plating: Seed cancer cell lines of interest (ideally, lines known to be dependent on the kinases identified in Stage 1) into a 96-well, opaque-walled plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (similar concentration range as the biochemical assay). Include DMSO-only vehicle controls.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence with a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus inhibitor concentration to determine the cellular IC50 value.

Cell Line Relevant Kinase Target This compound IC50 (µM)
NCI-H1581FGFR1 Amplified[Experimental Value]
SUM-52PEFGFR4 Overexpression[Experimental Value]
A549 (Lung)Wild-Type Control[Experimental Value]
MCF-7 (Breast)Wild-Type Control[Experimental Value]

This assay provides definitive proof of target binding in living cells by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled energy transfer molecule that competes with the test compound.[17]

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well white assay plate and incubate overnight.

  • Compound and Tracer Addition: Add the test compound (this compound) at various concentrations, followed immediately by the addition of the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

  • Incubation: Incubate at room temperature for 2 hours.

  • Data Acquisition: Measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent compound will displace the tracer from the target, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50 for target engagement.

G cluster_phenotype Phenotypic Effect cluster_binding Direct Target Binding BiochemHit Biochemical Hit (e.g., FGFR1, IC50 < 100 nM) CellViability Cell Viability Assay (CellTiter-Glo) BiochemHit->CellViability TargetEngage Target Engagement Assay (NanoBRET) BiochemHit->TargetEngage IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell ValidatedHit Validated Cellular Hit IC50_Cell->ValidatedHit IC50_TE Determine Target Engagement IC50 TargetEngage->IC50_TE IC50_TE->ValidatedHit

Caption: Workflow to confirm cellular activity and target engagement.

Stage 3: Elucidating Downstream Pathway Modulation

Expertise & Experience: Confirming target binding and a cellular phenotype is compelling, but the final piece of the mechanistic puzzle is to demonstrate that the compound inhibits the kinase's function—namely, the phosphorylation of its downstream substrates. This connects target engagement to the observed biological outcome.

Trustworthiness: This experiment provides a direct biochemical readout of pathway inhibition within the cell. Observing a dose-dependent decrease in the phosphorylation of a known substrate is the gold standard for confirming an on-target kinase inhibitor effect.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., NCI-H1581 for FGFR1) and grow to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Stimulation and Inhibition: Pre-treat cells with varying concentrations of this compound for 2 hours. Then, stimulate the pathway by adding the appropriate ligand (e.g., FGF2 for the FGFR pathway) for 15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a key downstream substrate (e.g., anti-phospho-FRS2 or anti-phospho-ERK for the FGFR pathway).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Validation: Strip the membrane and re-probe with antibodies for the total protein (e.g., total FRS2, total ERK) and a loading control (e.g., GAPDH or β-Actin) to confirm that the observed changes are due to altered phosphorylation, not changes in total protein levels.

G FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY GRB2 GRB2/SOS FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK pS/T ERK ERK MEK->ERK pT/pY Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->FGFR

References

The Indazole Scaffold: A Technical Guide to Discovery and Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for native structures like indole have cemented its importance in drug discovery.[4] This guide provides an in-depth analysis of the discovery and synthesis of indazole derivatives for researchers, scientists, and drug development professionals. We will explore the causality behind the selection of synthetic routes, from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization. Furthermore, this document details validated experimental protocols, examines structure-activity relationships, and culminates with case studies of prominent indazole-based drugs, thereby providing a comprehensive resource for the rational design and synthesis of novel therapeutics.

Introduction: The Significance of the Indazole Core

Indazole, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] This structural feature is pivotal, as the position of substitution on the pyrazole nitrogen dramatically influences the molecule's spatial orientation and its interaction with biological targets. While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties.[1][4][5]

The scaffold's success in oncology is particularly prominent, with several indazole-containing drugs receiving regulatory approval.[6] These agents, such as Axitinib, Niraparib, and Pazopanib, primarily function as kinase inhibitors, targeting the ATP-binding site of enzymes crucial for cancer cell proliferation and survival.[1][6] The indazole ring's ability to form key hydrogen bonds and engage in hydrophobic interactions within these sites makes it an ideal pharmacophore for kinase inhibitor design.[7][8]

Strategic Synthesis of the Indazole Nucleus

The synthesis of the indazole core has evolved significantly, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance compared to classical approaches. The choice of synthetic strategy is critical and is dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Synthetic Approaches

Classical methods often rely on intramolecular cyclization reactions involving pre-functionalized benzene derivatives. While foundational, these methods can sometimes be limited by harsh reaction conditions or the generation of isomeric mixtures.

One of the cornerstone methods is the Jacobson Indazole Synthesis , which involves the cyclization of o-acylphenylhydrazines. A related and historically significant approach is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles but whose principles of hydrazine condensation and cyclization have been adapted in heterocyclic chemistry.[9][10][11] These methods are predicated on the formation of a key N-N bond followed by an intramolecular condensation to construct the pyrazole ring.

Another vital classical route is the Davis-Beirut Reaction . This powerful N-N bond-forming heterocyclization can produce a wide variety of 2H-indazoles and indazolones from inexpensive starting materials without the need for toxic metals.[12][13] The reaction typically proceeds by treating an o-nitrobenzylamine with a base, which facilitates an intramolecular cyclization.[12][14] This method is particularly valuable for accessing the 2H-indazole tautomer, which can be more challenging to obtain selectively through other routes.[15]

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary synthetic chemistry has ushered in an era of highly efficient and selective methods for constructing the indazole scaffold. Transition-metal catalysis, in particular, has revolutionized the field.

C-H Activation and Annulation: The direct functionalization of C-H bonds has emerged as a step-economical and atom-economical strategy.[16] Transition metals like rhodium (Rh), cobalt (Co), and palladium (Pd) are adept at catalyzing the activation of an aromatic C-H bond, followed by annulation with a coupling partner to form the indazole ring in a single step.[1][16] For instance, Rh(III)-catalyzed C-H activation of azobenzenes and subsequent annulation with various partners like aldehydes or alkynes provides direct access to functionalized 2H-indazoles.[1][17] This approach is powerful because it builds complexity directly from simple, readily available aromatic precursors.

The choice of catalyst and oxidant is crucial for success. For example, a [Cp*RhCl₂]₂ catalyst in the presence of a copper co-catalyst and an oxidant like molecular oxygen can facilitate the C-H activation/C-N/N-N bond formation cascade to yield 1H-indazoles.[16] The directing group, often an azo or imine functionality, is key to achieving the required regioselectivity by positioning the metal catalyst adjacent to the target C-H bond.

C_H_Activation_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product Start_A Azobenzene Derivative (Directing Group) Activation C-H Activation & Metallacycle Formation Start_A->Activation Coordination Start_B Coupling Partner (e.g., Alkyne, Aldehyde) Insertion Migratory Insertion of Coupling Partner Start_B->Insertion Catalyst Transition Metal Catalyst (e.g., [Cp*RhCl₂]₂) Catalyst->Activation Oxidant Oxidant (e.g., Cu(OAc)₂, O₂) Cyclization Reductive Elimination & Annulation Oxidant->Cyclization Activation->Insertion Intermediate Insertion->Cyclization Cyclization->Catalyst Catalyst Regeneration Product Functionalized Indazole Derivative Cyclization->Product N-N Bond Formation

Experimental Protocols: A Validated Approach

Reproducibility is the cornerstone of scientific integrity. The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.

Protocol: Synthesis of a 2H-Indazole via Davis-Beirut Reaction

This protocol describes the synthesis of a 2-amino-2H-indazole derivative, adapted from literature procedures. [6] The causality for using a strong, non-nucleophilic base like DBU is to facilitate the deprotonation of the benzylic amine to initiate the cyclization cascade without competing side reactions.

Materials:

  • o-Nitrobenzylamine derivative (1.0 mmol, 1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Ethyl acetate, Hexane, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-nitrobenzylamine derivative (1.0 mmol).

  • Dissolve the starting material in anhydrous THF (10 mL).

  • Add DBU (1.2 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-amino-2H-indazole product.

Protocol: C-N Cross-Coupling for N-Arylation (Niraparib Synthesis)

This protocol is based on the late-stage N-arylation used in the synthesis of Niraparib, a PARP inhibitor. [9, 19] A copper-catalyzed Ullmann-type coupling is employed. The choice of a copper catalyst over palladium is often made for N-arylation of N-H heterocycles due to its generally lower cost and different reactivity profile, which can be advantageous for specific substrates. The use of a base like K₂CO₃ is essential to deprotonate the indazole N-H, activating it for nucleophilic attack.

Materials:

  • (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.0 equiv)

  • Indazole (1.0 equiv)

  • Copper(I) bromide (CuBr) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand (0.1 equiv)

  • N,N-Dimethylacetamide (DMAc) (solvent)

Procedure:

  • To an oven-dried reaction vessel, add the (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate, indazole, CuBr, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous DMAc, followed by the DMEDA ligand via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-arylated product.

Case Studies in Drug Development

The therapeutic impact of the indazole scaffold is best illustrated through the drugs it has produced.

Axitinib (Inlyta®): A VEGFR Inhibitor

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma. [2] Its synthesis showcases the strategic application of modern cross-coupling reactions. The manufacturing process relies on two key palladium-catalyzed reactions: a Migita S-arylation and a Heck reaction to construct the final molecule. [2, 30] The choice to perform an in situ acylation of the iodoindazole intermediate before the Heck reaction is a critical process optimization; it facilitates the oxidative addition step and prevents the formation of impurities derived from a conjugate addition side reaction. [2]

Axitinib_Synthesis_Logic Indazole 6-Iodoindazole Core Migita Migita S-Arylation (Pd-catalyzed) Indazole->Migita Thiol 2-Mercapto-N-methyl- benzamide Thiol->Migita Vinylpyridine 2-Vinylpyridine Heck Heck Reaction (Pd-catalyzed) Vinylpyridine->Heck Intermediate S-Arylated Indazole Intermediate Migita->Intermediate Forms C-S Bond Axitinib Axitinib Heck->Axitinib Forms C-C Bond Intermediate->Heck

Niraparib (Zejula®): A PARP Inhibitor

Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers, including ovarian and breast cancer.[1][18] The synthesis of Niraparib is a testament to the power of combining biocatalysis and chemocatalysis. A key step involves a transaminase-mediated dynamic kinetic resolution to asymmetrically synthesize the chiral 5-aryl piperidone intermediate.[18][19] The final crucial step is a regioselective copper-catalyzed N-arylation to couple the indazole moiety with the piperidine fragment, a protocol similar to the one described in Section 3.2.[18] This process development route cleverly avoids the use of hazardous azide reagents and a difficult chiral HPLC resolution that were part of earlier synthetic plans.[18]

Structure-Activity Relationships (SAR) and Future Outlook

The development of indazole-based drugs relies heavily on understanding their structure-activity relationships (SAR). For kinase inhibitors, the substitution pattern on the indazole ring dictates potency and selectivity.[6]

PositionTypical SubstituentRationale and Impact on Activity
N1 Small alkyl or aryl groupsOften directed towards the solvent-exposed region. Can be modified to tune solubility and pharmacokinetic properties.
N2 Aryl groupsCan form crucial interactions within the kinase hinge region. Substitution here is key for achieving selectivity.
C3 Aryl or heteroaryl groupsProjects into the ATP binding pocket. Modifications here directly impact potency and can be used to target specific residues.
C5/C6 Solubilizing groups, linkersOften used to attach linkers or solubilizing moieties to improve drug-like properties without disrupting core binding interactions.

Table 1: General Structure-Activity Relationships for Indazole-Based Kinase Inhibitors.

The future of indazole synthesis will likely focus on even more efficient and sustainable methods. The use of photocatalysis and electrochemistry to drive C-H functionalization and cyclization reactions is a rapidly growing area.[1] These methods offer mild reaction conditions and unique reactivity patterns, opening doors to novel indazole derivatives. As our understanding of complex biological pathways deepens, the indazole scaffold, with its proven track record and synthetic versatility, will undoubtedly remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-dichloro-1H-indazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, reactivity, and critical applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and its capacity to form crucial hydrogen bonds and other interactions with various biological targets, most notably protein kinases.[1][3] Consequently, indazole derivatives are at the core of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[4]

This compound serves as a highly functionalized and strategic starting material. The presence of two chlorine atoms offers distinct advantages: they act as synthetic handles for further chemical modification via cross-coupling reactions and also modulate the electronic properties of the indazole core. This guide aims to provide a detailed characterization of this compound to facilitate its effective use in research and development.

Physicochemical Properties

This compound is a white to cream-colored solid at room temperature.[5][6][7] Its core physical and chemical properties are summarized in the table below, compiled from various chemical data providers.

PropertyValueReference(s)
CAS Number 36760-20-0[5][8][9]
Molecular Formula C₇H₄Cl₂N₂[5][8][9]
Molecular Weight 187.03 g/mol [5][8][9]
Appearance White to cream solid[5][6][7]
Melting Point 240-242 °C[5][9]
Boiling Point 331.7 ± 22.0 °C at 760 mmHg[5]
Solubility Sparingly soluble in water (0.26 g/L at 25°C)[5][8][9]
pKa 10.74 ± 0.40 (Predicted)[7]

Synthesis of this compound

While various methods exist for indazole synthesis, a common and effective strategy for producing substituted indazoles involves the diazotization of an appropriately substituted aniline followed by intramolecular cyclization. For this compound, a logical precursor is 3,5-dichloroaniline. The following protocol is adapted from established methodologies for analogous transformations.[10]

The underlying principle of this synthesis involves converting the primary amine of 3,5-dichloroaniline into a diazonium salt. This highly reactive intermediate is not isolated but is generated in situ. The subsequent intramolecular cyclization is a key step where the diazonium group is attacked by the aromatic ring, leading to the formation of the fused pyrazole ring system characteristic of indazole.

Experimental Protocol: Synthesis via Diazotization-Cyclization

Materials:

  • 3,5-dichloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled and vigorously stirred aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1 hour. The progress can be qualitatively monitored by testing for the presence of nitrous acid using starch-iodide paper.

  • Cyclization: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C. The cyclization process often results in the evolution of gas. The reaction should be stirred overnight to ensure completion.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. The crude this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent such as xylene or an ethanol/water mixture to yield the final product as a white to cream solid.[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps SM 3,5-Dichloroaniline Diazotization Step 1: Diazotization (0-5 °C) SM->Diazotization R1 NaNO₂ / HCl R1->Diazotization Cyclization Step 2: Intramolecular Cyclization (Warm to 60°C) Diazotization->Cyclization In situ intermediate Workup Step 3: Work-up & Precipitation Cyclization->Workup Purification Step 4: Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in peer-reviewed literature. However, based on its structure and data from analogous compounds, we can predict its key spectroscopic features.

Technique Expected Features
¹H NMR Aromatic protons on the benzene ring (H4, H6, H7) would appear as signals in the δ 7.0-8.0 ppm range. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is characteristic of indazole N-H protons.[11]
¹³C NMR Aromatic carbon signals would be expected in the δ 110-145 ppm range. The two carbons bearing chlorine atoms (C3 and C5) would be significantly influenced by the halogen's electronic effects.
IR Spectroscopy Characteristic peaks would include a broad N-H stretching band around 3100-3300 cm⁻¹, C-H stretching for the aromatic ring just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ fingerprint region, and C-Cl stretching bands typically below 800 cm⁻¹.[12][13]
Mass Spectrometry The mass spectrum should show a molecular ion (M⁺) peak at m/z 186. The key feature would be the isotopic pattern characteristic of two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by three main features: the acidic N-H proton, the electron-deficient pyrazole ring, and the dichlorinated benzene ring.

  • N-H Acidity and Alkylation/Acylation: The proton on the N1 nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting indazolide anion is a potent nucleophile, readily undergoing reactions like N-alkylation or N-acylation. This is a primary method for introducing diverse substituents at the N1 position, which is crucial for modulating biological activity in drug candidates.

  • Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic substitution (e.g., nitration, halogenation). However, the two existing chlorine atoms are electron-withdrawing and deactivating, making further substitution challenging and directing incoming electrophiles to the C4 and C6 positions.

  • Cross-Coupling Reactions: The chlorine atoms at the C3 and C5 positions can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino groups, providing a powerful tool for building molecular complexity.

General Reactivity Pathway: N-Alkylation

Reactivity Indazole This compound Anion Indazolide Anion (Nucleophile) Indazole->Anion + Base Base Base (e.g., NaH, K₂CO₃) Product N1-Substituted Product Anion->Product + R-X Electrophile Electrophile (R-X)

Caption: General scheme for N-alkylation of this compound.

Applications in Drug Development

This compound is primarily utilized as a versatile building block for the synthesis of pharmacologically active molecules.[8][9] Its importance is particularly pronounced in the development of small-molecule kinase inhibitors for oncology.

The indazole core acts as an effective "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[1] The dichlorinated scaffold of this compound provides a rigid framework and multiple points for diversification to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Role in Structure-Activity Relationship (SAR) Studies

Researchers can systematically modify the this compound core to explore the structure-activity relationship (SAR) of a new chemical series.

  • N1 Position: Substitution at the N1 position with various alkyl or aryl groups can be used to probe a solvent-exposed region of the target protein, influencing solubility and cell permeability.

  • C3 Position: The chlorine at C3 can be replaced via cross-coupling to introduce groups that target other pockets within the kinase active site, enhancing potency and selectivity.

  • C5 Position: The chlorine at C5 can be similarly functionalized to extend the molecule into different regions of the binding site or to fine-tune its physicochemical properties.

Conceptual Workflow for Library Synthesis

SAR_Workflow cluster_mods Diversification Points Core This compound (Core Scaffold) Mod_N1 N1-Alkylation (R1) Core->Mod_N1 Mod_C3 C3 Cross-Coupling (R2) Core->Mod_C3 Mod_C5 C5 Cross-Coupling (R3) Core->Mod_C5 Library Compound Library for SAR Mod_N1->Library Mod_C3->Library Mod_C5->Library

References

The Synthetic Cornerstone: A Technical Guide to 3,5-Dichloro-1H-indazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the indazole scaffold represents a privileged structure, a recurring motif in a multitude of clinically significant kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth technical exploration of a key building block: 3,5-dichloro-1H-indazole . We will dissect its synthesis, explore its nuanced reactivity, and illuminate its strategic application in the synthesis of targeted therapeutics. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible understanding of this critical molecule.

Core Attributes and Safety Imperatives

Before delving into synthetic manipulations, a thorough understanding of the physical and hazardous properties of this compound is paramount. This foundational knowledge ensures safe handling and informs the selection of appropriate experimental conditions.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 36760-20-0[6][7]
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol [6]
Appearance White to cream solid[6]
Melting Point 240 °C (in Xylene)[6]
Boiling Point 331.7±22.0 °C at 760 mmHg[6]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH319: Causes serious eye irritationH335: May cause respiratory irritation[6][8][9][10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]
Mandatory Safety Protocol:

Handling this compound requires strict adherence to safety protocols. All manipulations should be conducted within a certified chemical fume hood.[10] Personal protective equipment (PPE) is non-negotiable and must include:

  • Eye Protection: Chemical safety goggles and a face shield.[8][11]

  • Hand Protection: Nitrile or other chemically resistant gloves. Proper glove removal technique must be employed to prevent skin contact.[8][10]

  • Body Protection: A flame-retardant lab coat, with a full-body chemical suit for larger quantities.[8]

Synthesis of the Indazole Core

The construction of the this compound scaffold can be approached from multiple angles. A prevalent and reliable method involves the direct chlorination of the parent 1H-indazole. A more foundational approach, building the ring system from a substituted aniline, offers greater flexibility for analogue synthesis.

Method A: Direct Chlorination of 1H-Indazole

This method leverages the inherent reactivity of the indazole ring towards electrophilic substitution.[12] While seemingly straightforward, control over the reaction conditions is critical to prevent the formation of over-chlorinated byproducts like 3,5,7-trichloro-1H-indazole.[12]

Experimental Protocol: Synthesis of this compound via Chlorination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend 1H-indazole (1.0 eq) in a suitable acidic medium (e.g., acetic acid).

  • Chlorination: While stirring vigorously, add a solution of calcium hypochlorite (or a similar chlorinating agent) in water dropwise to the suspension. The reaction is exothermic; maintain the temperature below 30 °C using an ice bath if necessary.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude this compound will precipitate out of solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or xylene) will yield the purified product.

Method B: Synthesis from a Dichloroaniline Precursor (Adapted Protocol)

This approach, adapted from the synthesis of the related 3,4-dichloro-1H-indazole, offers a more controlled, albeit multi-step, pathway.[13] It involves the formation of the indazole ring through diazotization and intramolecular cyclization.

Diagram 1: Synthetic Pathway from 2,4-Dichloroaniline

cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Deacetylation A 2,4-Dichloroaniline B N-(2,4-dichlorophenyl)acetamide A->B Acetic anhydride, K-acetate C 1-Acetyl-3,5-dichloro-1H-indazole B->C Isopentyl nitrite D This compound C->D LiOH, THF/H₂O

Caption: Multi-step synthesis of this compound.

The Dichotomy of Reactivity: Navigating N-Alkylation and Cross-Coupling

The true utility of this compound lies in its dual reactivity. The two chlorine atoms serve as handles for carbon-carbon bond formation via cross-coupling reactions, while the two nitrogen atoms of the pyrazole ring present a classic challenge in regioselective N-alkylation.

Regioselective N-Alkylation: The N1 vs. N2 Challenge

The alkylation of the indazole ring is a critical step in the synthesis of many active pharmaceutical ingredients. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, complicating purification and reducing yields.[14][15] The regiochemical outcome is not random; it is a direct consequence of the interplay between the base, solvent, and the steric and electronic nature of the indazole substituents.[14][16]

Causality Behind Regioselectivity:

  • N1-Alkylation Favored Conditions: The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) consistently favors the formation of the N1-alkylated product.[15][16] This is attributed to the formation of the indazolide anion. The N1 position is generally less sterically hindered and the resulting 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[12][17]

  • N2-Alkylation Favored Conditions: Conversely, conditions employing Mitsunobu reactions (e.g., triphenylphosphine and a dialkyl azodicarboxylate) can show a preference for the N2 position.[15][17] The choice of substituents on the indazole ring also plays a crucial role; electron-withdrawing groups at the C7 position can electronically favor N2 alkylation.[15][16]

Diagram 2: Factors Influencing N-Alkylation Regioselectivity

cluster_conditions Reaction Conditions Indazole This compound N1_Product N1-Alkylated Product (Thermodynamic) Indazole->N1_Product NaH, THF Alkyl Halide N2_Product N2-Alkylated Product (Kinetic/Steric) Indazole->N2_Product Mitsunobu or C7-EWG Base Base: NaH (favors N1) K₂CO₃ (mixture) Solvent Solvent: THF (favors N1) DMF (mixture)

Caption: Key determinants of N1 vs. N2 alkylation on the indazole core.

Experimental Protocol: Selective N1-Alkylation

  • Anion Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the indazolide anion.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Functionalization via Suzuki-Miyaura Cross-Coupling

The chlorine atoms at the C3 and C5 positions are prime handles for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and an organoboron compound, is particularly powerful in this context.[18][19][20] This reaction allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which are common features in kinase inhibitors.[21]

Key Considerations for Suzuki Coupling:

  • Catalyst Choice: The selection of the palladium catalyst and its associated ligand is critical. Catalysts like Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride) are often effective for coupling with heteroaryl halides.[18][19]

  • Reaction Conditions: The reaction typically requires a base (e.g., K₂CO₃, Cs₂CO₃) and is performed in a mixture of an organic solvent (e.g., dimethoxyethane, dioxane) and water.[18][22]

  • Differential Reactivity: The C3 and C5 positions may exhibit different reactivity, allowing for sequential, site-selective couplings under carefully controlled conditions. Generally, the C3 position is more electron-deficient and can be more reactive towards oxidative addition to the Pd(0) catalyst.

Experimental Protocol: C5-Arylation via Suzuki Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add degassed dimethoxyethane and water (typically a 4:1 to 5:1 ratio).

  • Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the 3-chloro-5-aryl-1H-indazole.

Application in Kinase Inhibitor Synthesis: A Conceptual Workflow

This compound is a strategic precursor for the synthesis of potent kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4).[1][2][23][24] The dichloro substitution pattern allows for a modular synthetic approach where different functionalities can be installed at the C3 and C5 positions to optimize binding affinity and pharmacokinetic properties.

Diagram 3: Conceptual Drug Discovery Workflow

Start This compound Step1 Regioselective N1-Alkylation (Introduce Solubilizing Group) Start->Step1 Step2 C5 Suzuki Coupling (Introduce 'Deep Pocket' Moiety) Step1->Step2 Step3 C3 Suzuki/Buchwald Coupling (Introduce 'Hinge-Binding' Moiety) Step2->Step3 Library Focused Compound Library Step3->Library Screening Kinase Inhibition Assays (e.g., FGFR, PLK4) Library->Screening SAR Structure-Activity Relationship (SAR) Optimization Screening->SAR SAR->Step1 Iterative Redesign

Caption: Modular synthesis of kinase inhibitors from the indazole core.

This workflow highlights the strategic value of the dichlorinated scaffold. The N1 position can be functionalized to enhance solubility or modulate ADME properties. The C5 position can be elaborated with a group that occupies a deep hydrophobic pocket in the target kinase, while the C3 position can be functionalized with a group designed to form critical hydrogen bonds with the kinase hinge region. This modularity allows for rapid generation of analogues for structure-activity relationship (SAR) studies.[2]

Conclusion

This compound is far more than a simple chemical intermediate; it is a highly versatile and strategically valuable platform for the construction of complex, biologically active molecules. A deep understanding of its synthesis and the causal factors governing its reactivity—particularly the regioselectivity of N-alkylation and the conditions for chemoselective cross-coupling—is essential for any scientist engaged in the development of indazole-based therapeutics. By mastering the manipulation of this cornerstone molecule, researchers are well-equipped to accelerate the discovery of next-generation targeted therapies.

References

tautomeric forms of indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Tautomeric Forms of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] A profound understanding of its fundamental chemical properties is paramount for the rational design of novel drug candidates. Central to the chemistry of indazole is the phenomenon of annular tautomerism, the equilibrium between the 1H- and 2H-tautomeric forms. This guide provides a comprehensive exploration of indazole tautomerism, delving into the structural nuances, the intricate factors governing the tautomeric equilibrium, and the critical implications for drug discovery and development. We will dissect the experimental and computational methodologies employed to characterize and predict tautomeric preference, offering field-proven insights to navigate the complexities of this versatile scaffold.

The Fundamental Dichotomy: 1H- and 2H-Indazole Tautomers

Indazole is a fused aromatic heterocyclic system comprising a benzene ring fused to a pyrazole ring.[1][4] This arrangement gives rise to two primary annular tautomers: 1H-indazole and 2H-indazole, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring.[2][5] A third, less common tautomer, 3H-indazole, is also possible but is generally not a significant contributor to the equilibrium under normal conditions.[6]

  • 1H-Indazole: This tautomer possesses a benzenoid structure and is generally the more thermodynamically stable form.[2][5][6][7][8] The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer, making it the predominant form in most cases.[6]

  • 2H-Indazole: This tautomer has an ortho-quinoid structure and is typically less stable than its 1H counterpart.[7] Despite its lower intrinsic stability, the 2H-tautomer plays a crucial role in the biological activity of many indazole-containing compounds.

The tautomeric equilibrium is not static and can be influenced by a variety of factors, including the nature and position of substituents, the solvent, pH, and temperature. This dynamic interplay between the two forms has profound consequences for the molecule's physical, chemical, and biological properties.[1]

Caption: The tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole.

Factors Governing the Tautomeric Equilibrium: A Deeper Dive

The delicate balance between the 1H and 2H tautomers can be tipped by several key factors. A thorough understanding of these influences is critical for predicting and controlling the tautomeric preference of a given indazole derivative.

The Role of Substituents

The electronic nature and position of substituents on the indazole ring can significantly impact the relative stabilities of the tautomers. While the 1H-tautomer is generally favored, certain substitution patterns can shift the equilibrium towards the 2H form. For instance, theoretical studies have suggested that in some substituted indazoles, the 2H-tautomer can become more stable than the 1H form.[9]

Solvent Effects: The Power of the Medium

The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in dictating the tautomeric equilibrium.[10] A study on the solvatochromism of indazole revealed that the tautomeric equilibrium is sensitive to the surrounding medium.[11] While tautomerization to 2H-indazole in the ground state was not observed to be driven by an increase in medium dipolarity, the solvent can influence the dimerization of indazole, which in turn could affect the tautomeric preference.[11] In some cases, polar solvents can stabilize the 2H-tautomer through intermolecular hydrogen bonding.[12]

The Influence of pH

The acidity or basicity of the medium can also affect the tautomeric equilibrium, particularly for indazoles with ionizable functional groups. The protonation state of the indazole ring can favor one tautomer over the other. It's important to note that 2H-indazole derivatives are generally stronger bases than their 1H counterparts.[6]

Analytical Characterization of Indazole Tautomers: An Experimental Toolkit

Distinguishing between the 1H and 2H tautomers requires a combination of spectroscopic and analytical techniques. Each method provides unique structural information, and a multi-pronged approach is often necessary for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric form of indazoles.[13] Both ¹H and ¹³C NMR provide distinct spectral signatures for the 1H and 2H isomers.[14][15] Advanced 2D NMR techniques, such as NOESY and HMBC, can be particularly useful in resolving the structures of N-alkylated regioisomers.[16][17]

Table 1: Key Spectroscopic Data for Distinguishing 1H- and 2H-Indazoles [13]

Spectroscopic Technique1H-Indazole2H-Indazole
¹H NMR (Chemical Shift) Distinct patterns for aromatic protonsDifferent chemical shifts for aromatic protons compared to 1H-isomer
¹³C NMR (Chemical Shift) Unique chemical shifts for carbon atoms in the heterocyclic ringDiscernible differences in carbon chemical shifts from the 1H-isomer
UV-Vis Spectroscopy (λmax) Typically absorbs at shorter wavelengthsAbsorbs more strongly and at longer wavelengths[18][19]
Infrared (IR) Spectroscopy Characteristic N-H stretching frequenciesDifferent N-H stretching frequencies and fingerprint region
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy offers a straightforward method to differentiate between the two tautomers based on their distinct absorption profiles.[13] As a general rule, 2H-indazoles exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[18][19] This difference in absorption is a direct consequence of their differing electronic structures.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, allowing for the unambiguous determination of the tautomeric form in the solid state. This technique provides precise bond lengths and angles, leaving no doubt as to the position of the proton on the nitrogen atom.

Computational Chemistry: Predicting Tautomeric Stability

In addition to experimental methods, computational chemistry has emerged as a powerful tool for predicting the relative stabilities of indazole tautomers.[9][20] Density Functional Theory (DFT) calculations, for example, can be used to calculate the energies of the different tautomers and thus predict the predominant form.[21] These theoretical studies can provide valuable insights early in the drug discovery process, helping to guide synthetic efforts. Computational models have shown that while the 1H-tautomer is generally more stable, the energy difference can be small, and in some substituted systems, the 2H-tautomer can be the more stable form.[9]

The Implications of Tautomerism in Drug Discovery and Development

The tautomeric state of an indazole-containing drug molecule can have a profound impact on its pharmacological properties, including its binding affinity to the target protein, its pharmacokinetic profile, and its overall efficacy.

Impact on Biological Activity

The specific tautomeric form of an indazole derivative can be critical for its interaction with a biological target. The different hydrogen bonding patterns and overall shape of the 1H and 2H tautomers can lead to significant differences in binding affinity. For example, in the context of kinase inhibitors, the tautomeric equilibrium of the indazolinone ring system has been shown to influence inhibitory potency.[22] Several FDA-approved drugs, such as Axitinib, Entrectinib, and Niraparib, feature the indazole scaffold, highlighting its therapeutic importance.[1] The indazole core is a key pharmacophore in the development of inhibitors for various kinases, including tyrosine kinases and serine/threonine kinases.[23][24]

Drug_Development_Workflow cluster_Discovery Discovery & Design cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target_Identification Target_Identification Lead_Generation Lead_Generation Target_Identification->Lead_Generation Computational_Modeling Computational_Modeling Lead_Generation->Computational_Modeling Synthesis Synthesis Computational_Modeling->Synthesis Predict Tautomer Stability Tautomer_Characterization Tautomer_Characterization Synthesis->Tautomer_Characterization SAR_Studies SAR_Studies Tautomer_Characterization->SAR_Studies ADME_Tox ADME_Tox SAR_Studies->ADME_Tox Optimize Biological Activity Clinical_Trials Clinical_Trials ADME_Tox->Clinical_Trials

Caption: A generalized workflow for drug development, highlighting the critical stages of tautomer prediction and characterization.

Challenges in Synthesis and Characterization

The synthesis of indazole derivatives can often lead to a mixture of the N-1 and N-2 substituted isomers.[13] The regioselective synthesis of a single, desired tautomer can be a significant synthetic challenge.[3] A variety of synthetic strategies have been developed to favor the formation of one isomer over the other.[7][25][26][27] Careful control of reaction conditions, including the choice of base and solvent, is often necessary to achieve high regioselectivity.[8]

Experimental Protocols: A Practical Guide

Protocol for NMR Analysis of Indazole Tautomers
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the aromatic protons and the N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms in the indazole ring system.

  • 2D NMR (if necessary): If the 1D spectra are ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm the tautomeric form. For N-substituted indazoles, a NOESY experiment can be particularly helpful in determining the regiochemistry.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with literature values for known 1H- and 2H-indazoles to assign the tautomeric structure.

Protocol for UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the indazole compound in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the micromolar range).[13]

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Compare the λmax and the overall shape of the spectrum to reference spectra of known 1H- and 2H-indazoles.

Conclusion

The tautomerism of indazole compounds is a multifaceted phenomenon with profound implications for their chemical and biological properties. A comprehensive understanding of the factors that govern the tautomeric equilibrium is essential for the rational design and development of novel indazole-based therapeutics. By leveraging a combination of advanced analytical techniques and computational modeling, researchers can effectively characterize and predict the tautomeric preference of these versatile molecules, thereby accelerating the discovery of new and improved medicines.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Dichloro-1H-Indazoles from 2,3-Dichloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Dichlorinated indazoles are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their rigid bicyclic structure serves as a privileged scaffold, and the specific placement of chlorine atoms can critically modulate physicochemical properties and biological activity, enhancing potency, selectivity, and metabolic stability. This document addresses the synthesis of dichlorinated indazoles, with a focus on pathways originating from 2,3-dichloroaniline.

While a direct, one-step synthesis of 3,5-dichloro-1H-indazole from 2,3-dichloroaniline is not prominently described in standard chemical literature due to the required atomic rearrangement, a robust and well-documented multi-step protocol exists for the synthesis of the closely related isomer, 3,4-dichloro-1H-indazole , from this same precursor.[1] This guide provides a comprehensive, in-depth protocol for this validated synthesis. The underlying principles and methodologies are instructive for researchers aiming to produce various substituted indazoles.

Reaction Principle and Underlying Mechanism

The conversion of 2,3-dichloroaniline to 3,4-dichloro-1H-indazole is achieved through a three-stage process: (1) N-acetylation to protect the amine, (2) a one-pot diazotization and intramolecular cyclization, and (3) deacetylation to yield the final product.[1]

  • N-Acetylation: The initial step involves the protection of the primary amino group of 2,3-dichloroaniline using acetic anhydride. This forms N-(2,3-dichlorophenyl)acetamide, which prevents unwanted side reactions of the amine in the subsequent steps and is crucial for directing the cyclization.

  • Diazotization and Cyclization: The acetylated intermediate undergoes diazotization, typically using an organic nitrite such as isopentyl nitrite (isoamyl nitrite) under non-aqueous conditions. The resulting diazonium species is highly reactive. Instead of undergoing a typical substitution reaction (like the Sandmeyer reaction[2][3]), it undergoes an intramolecular electrophilic cyclization to form the indazole ring system. This key step establishes the bicyclic core.

  • Deacetylation: The final stage is the removal of the acetyl protecting group from the indazole nitrogen, usually via base-catalyzed hydrolysis with a reagent like lithium hydroxide (LiOH), to afford the target 3,4-dichloro-1H-indazole.

The overall reaction scheme is depicted below.

G Laboratory Workflow cluster_prep Step 1: Acetylation cluster_cycle Step 2: Cyclization cluster_deacetyl Step 3: Deacetylation & Purification prep_setup 1. Dissolve 2,3-dichloroaniline and KOAc in Chloroform prep_cool 2. Cool to 0 °C prep_setup->prep_cool prep_add 3. Add Acetic Anhydride prep_cool->prep_add prep_react 4. Stir at RT for 1h prep_add->prep_react prep_workup 5. Quench, Extract & Concentrate prep_react->prep_workup cycle_setup 6. Dissolve Acetamide in THF prep_workup->cycle_setup Crude Acetamide cycle_cool 7. Cool to 0 °C cycle_setup->cycle_cool cycle_add 8. Add Isopentyl Nitrite cycle_cool->cycle_add cycle_react 9. Stir at RT for 2-4h cycle_add->cycle_react cycle_concentrate 10. Concentrate in vacuo cycle_react->cycle_concentrate de_setup 11. Dissolve Acetyl-Indazole in THF/Water cycle_concentrate->de_setup Crude Acetyl-Indazole de_add 12. Add LiOH de_setup->de_add de_react 13. Stir at RT for 1-2h de_add->de_react de_workup 14. Neutralize, Extract & Dry de_react->de_workup de_purify 15. Purify (Chromatography/ Recrystallization) de_workup->de_purify final_product final_product de_purify->final_product Final Product

References

The Strategic Application of 3,5-Dichloro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Significance of Dichloro Substitution

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[1][2] This has led to the successful development of numerous indazole-containing drugs, including the kinase inhibitors axitinib and pazopanib, which are used in cancer therapy.[2][3] The indazole core's versatility allows for substitution at multiple positions, enabling the fine-tuning of a compound's pharmacological profile.

Among the various substituted indazoles, 3,5-Dichloro-1H-indazole emerges as a particularly valuable starting material for the synthesis of potent and selective kinase inhibitors. The chlorine atoms at the 3 and 5 positions serve as versatile synthetic handles for introducing a wide range of functional groups through cross-coupling reactions, thereby facilitating the exploration of the chemical space around the indazole core.[4] This strategic disubstitution pattern has been exploited in the development of inhibitors for several key oncogenic kinases.

Core Applications in Kinase Inhibition

The this compound scaffold has proven to be a fertile ground for the discovery of inhibitors targeting various protein kinases implicated in cancer and other diseases. The strategic placement of the chloro substituents allows for the independent functionalization of the 3- and 5-positions, enabling the optimization of interactions with different regions of the kinase active site.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is a known driver of various cancers.[5] The this compound core has been instrumental in the design of potent FGFR inhibitors. For instance, derivatives where the 5-position is functionalized via a Suzuki-Miyaura coupling have shown significant promise.[4]

Experimental Protocols: Functionalization of the this compound Core

The true utility of this compound in medicinal chemistry lies in its capacity to be readily functionalized. The following protocols provide detailed, step-by-step methodologies for the two most critical transformations: N-alkylation of the indazole nitrogen and Suzuki-Miyaura cross-coupling at the chloro-substituted positions.

Protocol 1: Regioselective N-Alkylation of this compound

The alkylation of the indazole core is a crucial step in modulating the pharmacokinetic properties of the resulting compounds. However, the presence of two reactive nitrogen atoms (N1 and N2) can lead to a mixture of regioisomers.[6][7] The following protocol, adapted from established methods for indazole alkylation, favors the formation of the N1-alkylated product, which is often the more biologically active isomer.[8]

Objective: To achieve selective N1-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the desired alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated this compound.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH) in THF: The use of a strong, non-nucleophilic base like NaH in a non-polar aprotic solvent such as THF favors the formation of the thermodynamically more stable N1-anion, leading to high regioselectivity for N1-alkylation.[7]

  • Inert Atmosphere: Prevents the reaction of NaH with atmospheric moisture.

  • Stepwise Temperature Control: Cooling during the addition of NaH and the alkyl halide controls the exothermic reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

N_Alkylation_Workflow Start This compound in THF Deprotonation Add NaH at 0°C Stir at RT Start->Deprotonation Alkylation Add Alkyl Halide at 0°C Stir at RT overnight Deprotonation->Alkylation Workup Quench with NH4Cl Extract with EtOAc Alkylation->Workup Purification Column Chromatography Workup->Purification Product N1-Alkylated Product Purification->Product

Workflow for N-Alkylation.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.[9] In the context of this compound, it allows for the introduction of aryl or heteroaryl moieties at the 5-position, a key modification for enhancing kinase inhibitory activity.[4] The chlorine at the 3-position is generally less reactive in Suzuki couplings, allowing for selective functionalization at C-5.

Objective: To selectively introduce an aryl group at the C-5 position of N-protected this compound.

Materials:

  • N-protected this compound (e.g., N-Boc protected)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a reaction vessel, add N-protected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-5 arylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand on the palladium can influence the reaction efficiency.[9]

  • Base: Required for the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: Protects the palladium catalyst from oxidation.

  • N-Protection: Protecting the indazole nitrogen can improve solubility and prevent side reactions. The Boc group is a common choice as it can be easily removed later if needed.[10]

Suzuki_Coupling_Workflow Start N-Protected this compound + Arylboronic Acid Reaction_Setup Add Pd Catalyst & Base Degas with Argon Start->Reaction_Setup Heating Heat at 80-100°C Reaction_Setup->Heating Workup Cool & Extract with EtOAc Wash with NaHCO3 Heating->Workup Purification Column Chromatography Workup->Purification Product C-5 Arylated Product Purification->Product

Workflow for Suzuki-Miyaura Coupling.

Quantitative Data: Biological Activities of this compound Derivatives

The following table summarizes the inhibitory activities of representative kinase inhibitors derived from scaffolds that can be accessed through the functionalization of this compound. This data highlights the potential of this starting material in generating potent drug candidates.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazolesFGFR130.2[5]
1-Aryl-5-anilinoindazolesJNK3Double-digit nM[11]
3-Ethynyl-1H-indazolesPI3Kα361[12]
1H-Indazole-3-amine derivativesFGFR12.9[13]

Conclusion and Future Perspectives

This compound stands as a cornerstone in the medicinal chemist's toolbox for the development of targeted therapeutics, particularly kinase inhibitors. Its pre-functionalized nature at the 3 and 5 positions offers a streamlined and efficient route to a diverse array of potent and selective bioactive molecules. The robust and well-established protocols for its further modification, such as N-alkylation and Suzuki-Miyaura coupling, provide a reliable platform for lead optimization and the exploration of structure-activity relationships. As our understanding of the kinome and its role in disease continues to expand, the strategic application of versatile building blocks like this compound will undoubtedly continue to fuel the discovery of next-generation medicines.

References

Application Notes & Protocols for 3,5-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DCI-202601

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 3,5-Dichloro-1H-indazole as a versatile chemical reagent. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for experimental design, and robust, field-proven protocols. The focus is on leveraging its unique reactivity for the synthesis of complex molecules, particularly within the domain of kinase inhibitor development.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its indazole core is a "privileged scaffold," frequently found in molecules with a wide range of biological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1][2] The true synthetic utility of this reagent lies in the differential reactivity of its three key positions: the acidic N-H proton at the 1-position and the two chlorine atoms at the 3- and 5-positions. This arrangement allows for sequential, regioselective functionalization, making it an ideal starting point for building diverse molecular libraries.

Specifically, the dichlorinated framework is a cornerstone in the design of various protein kinase inhibitors.[3] Kinases are critical targets in oncology, and scaffolds derived from this compound have been successfully employed to create potent inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR).[3][4] This guide will provide the practical knowledge necessary to exploit this reactivity.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are prerequisites for successful and safe experimentation.

PropertyValueSource(s)
CAS Number 36760-20-0[5][6]
Molecular Formula C₇H₄Cl₂N₂[6]
Molecular Weight 187.03 g/mol N/A
Appearance White to cream or light yellow solid[7]
Melting Point 240-242 °C[7]
Solubility Sparingly soluble in water (0.26 g/L at 25 °C)[7]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[5]
Safety & Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.[5]

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or fumes.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation during transfer.[9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8][10] Keep away from strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Core Reactivity and Synthetic Strategy

The synthetic power of this compound stems from the ability to perform orthogonal reactions at its N-1, C-3, and C-5 positions. A typical synthetic campaign involves an initial N-H functionalization followed by selective cross-coupling at one or both of the C-Cl bonds.

Diagram 1: Key reactive sites on the this compound scaffold.

The N-H bond is the most acidic site and is readily deprotonated by a suitable base, making it the primary target for alkylation or arylation reactions. The chlorine atoms render the C-3 and C-5 positions electrophilic and susceptible to nucleophilic aromatic substitution, though transition-metal-catalyzed cross-coupling reactions are far more common and versatile.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

N-arylated indazoles are a foundational motif in many kinase inhibitors. The Buchwald-Hartwig amination is a robust and highly general method for forming the crucial C-N bond.[11][12] The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is critical for achieving high efficiency in the catalytic cycle.

Causality Behind Choices:

  • Catalyst System: A combination like Pd₂(dba)₃ (a stable Pd(0) source) and XPhos (a bulky biaryl phosphine ligand) is chosen. The ligand facilitates the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-N bond and regenerates the active catalyst.[13]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used. Its role is to deprotonate the indazole N-H, forming the nucleophilic indazolide anion, without competing in side reactions like attacking the aryl halide or the palladium complex.[13]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are essential. They effectively solubilize the reagents and, crucially, the absence of water and oxygen prevents catalyst deactivation and unwanted side reactions.[11]

Materials & Reagents
ReagentRoleExampleEquivalentsAmount (1 mmol scale)
This compoundSubstrate-1.0187 mg
Aryl Bromide/IodideCoupling Partner4-Bromotoluene1.2205 mg
Pd₂(dba)₃Catalyst Precursor-0.02 (2 mol%)18.3 mg
XPhosLigand-0.04 (4 mol%)19.1 mg
Sodium tert-butoxideBase-1.4134.5 mg
TolueneSolvent--5 mL

Step-by-Step Protocol

Diagram 2: Experimental workflow for palladium-catalyzed N-arylation.
  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.[13]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the tube via syringe.

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: The reaction's progress should be monitored periodically. Withdraw a small aliquot (via syringe), dilute it with ethyl acetate, filter through a small plug of silica, and analyze by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the limiting reagent (this compound).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-aryl-3,5-dichloro-1H-indazole.

Self-Validation: Characterization of the Product

The identity and purity of the synthesized N-aryl-3,5-dichloro-1H-indazole should be confirmed using standard analytical techniques. While exact shifts will vary based on the aryl group used, representative data for related structures can be found in the literature to serve as a benchmark.[14]

  • ¹H NMR: Expect to see the disappearance of the broad N-H singlet from the starting material (typically >10 ppm) and the appearance of new aromatic signals corresponding to the introduced aryl group.

  • ¹³C NMR: Confirm the presence of carbon signals from the new aryl substituent.

  • Mass Spectrometry (MS): Verify the molecular weight of the product by observing the correct molecular ion peak (M+H)⁺.

Subsequent Functionalization: C-3 Arylation via Suzuki Coupling

With the N-1 position functionalized, the C-3 and C-5 chloro-substituents are now available for cross-coupling reactions. The C-3 position is often targeted next.[15] The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds and is widely used to further elaborate the indazole scaffold. A protocol for this transformation would follow similar principles to the N-arylation (palladium catalyst, ligand, base, solvent), but would use an arylboronic acid as the coupling partner. This sequential, site-selective approach is fundamental to building the complex architectures required for modern drug candidates.[3][4]

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex, biologically relevant molecules. By understanding the principles of its reactivity and applying robust, well-vetted protocols for its sequential functionalization, researchers can rapidly access diverse chemical space. The methodologies detailed herein for N-arylation provide a reliable foundation for the synthesis of advanced intermediates, particularly in the pursuit of novel kinase inhibitors and other therapeutics.

References

The Strategic Application of 3,5-Dichloro-1H-indazole in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to function as a versatile hinge-binding motif, crucial for the inhibition of various protein kinases.[1] A multitude of clinically approved and investigational kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in oncology and inflammation-targeted drug discovery.[2][3] The strategic functionalization of the indazole ring is paramount in modulating potency, selectivity, and pharmacokinetic profiles of these inhibitors.

This technical guide focuses on a particularly valuable building block: 3,5-dichloro-1H-indazole . The presence of two chlorine atoms offers distinct advantages for synthetic diversification and can significantly influence the biological activity of the final compounds. We will explore the rationale behind its use, provide detailed protocols for its derivatization, and present data on exemplary kinase inhibitors synthesized from this scaffold.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is essential for effective reaction design and development.

PropertyValueReference
Molecular Formula C₇H₄Cl₂N₂[4][5]
Molecular Weight 187.03 g/mol [4][5]
Appearance White to cream solid[4][6]
Melting Point 240-242 °C[6]
Boiling Point 331.7 ± 22.0 °C at 760 mmHg[4]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[4][6]
pKa 10.74 ± 0.40 (Predicted)[6]
XLogP3 3.49[4]

The Rationale for Employing this compound in Kinase Inhibitor Synthesis

The strategic placement of chlorine atoms at the 3 and 5 positions of the indazole ring is not arbitrary. It offers several key advantages for medicinal chemists:

  • Orthogonal Synthetic Handles: The chlorine atoms at C3 and C5 positions exhibit differential reactivity, allowing for selective functionalization. The C3-chloro group is more susceptible to nucleophilic substitution and cross-coupling reactions, while the C5-chloro group can be addressed under different reaction conditions. This orthogonality is crucial for the controlled, stepwise construction of complex molecular architectures.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms influences the acidity of the N-H proton, which can impact N-alkylation or N-arylation reactions. Furthermore, these electronic effects can modulate the binding affinity of the final inhibitor to the target kinase.

  • Enhancement of Binding Affinity: Halogen bonding has been increasingly recognized as a significant non-covalent interaction in protein-ligand binding. A strategically positioned chlorine atom can interact with electron-rich residues in the ATP-binding pocket of a kinase, thereby enhancing the inhibitor's potency.

  • Improved Pharmacokinetic Properties: The introduction of chlorine atoms can increase the lipophilicity of a molecule, which may improve its membrane permeability and oral bioavailability. However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.

Key Synthetic Transformations of this compound

The true utility of this compound lies in its capacity to be readily diversified through a range of chemical reactions. Below are detailed protocols for two of the most critical transformations in the synthesis of kinase inhibitors: N-arylation and Suzuki-Miyaura cross-coupling.

Protocol 1: Copper-Catalyzed N-Arylation of this compound

N-arylation of the indazole core is a common strategy to introduce substituents that can occupy hydrophobic pockets in the kinase active site or provide vectors for further functionalization. Copper-catalyzed Ullmann-type couplings are a robust method for this transformation.[7][8]

Reaction Scheme:

N_Arylation reagents Aryl-I, CuI (cat.), Ligand, Base Solvent, Heat N-Aryl-3,5-dichloro-1H-indazole N-Aryl-3,5-dichloro-1H-indazole reagents->N-Aryl-3,5-dichloro-1H-indazole This compound This compound This compound->reagents

Caption: General scheme for N-arylation of this compound.

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline or N,N'-Dimethylethylenediamine)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or sealed reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired aryl iodide (1.2-1.5 eq), CuI (0.1-0.2 mmol, 10-20 mol%), and the chosen ligand (0.2-0.4 mmol, 20-40 mol%).

  • Addition of Base and Solvent: Add the base (2.0-3.0 eq) and the anhydrous solvent (5-10 mL) to the reaction vessel.

  • Degassing: Seal the vessel and degas the reaction mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 110-150 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be determined empirically.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,5-dichloro-1H-indazole.

Expert Insight: The choice of ligand is critical for the success of copper-catalyzed N-arylations. Diamine ligands like N,N'-dimethylethylenediamine often provide excellent results. For challenging couplings, the use of a stronger base such as K₃PO₄ may be beneficial.[8]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3 Position

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, and it is extensively used in the synthesis of kinase inhibitors to introduce aryl or heteroaryl moieties.[9][10] The C3-chloro position of this compound is more reactive towards palladium-catalyzed cross-coupling than the C5-chloro position, allowing for selective functionalization.

Reaction Scheme:

Suzuki_Coupling reagents Arylboronic acid, Pd catalyst Ligand, Base, Solvent/H₂O, Heat 3-Aryl-5-chloro-1H-indazole 3-Aryl-5-chloro-1H-indazole reagents->3-Aryl-5-chloro-1H-indazole This compound This compound This compound->reagents

Caption: General scheme for Suzuki-Miyaura coupling at the C3 position.

Materials:

  • N-protected or unprotected this compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DME/water)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2-1.5 eq), and the palladium catalyst (2-5 mol%).

  • Addition of Base and Solvents: Add the base (2.0-3.0 eq) and the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degassing: Thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere with stirring.

  • Monitoring the Reaction: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to yield the desired 3-aryl-5-chloro-1H-indazole.

Expert Insight: For substrates with a free N-H on the indazole, the reaction can sometimes be sluggish.[10] In such cases, N-protection (e.g., with a Boc group) prior to the Suzuki coupling can improve yields and reaction times. The choice of palladium catalyst and ligand is also crucial; for example, PdCl₂(dppf) is often effective for cross-coupling with heteroarylboronic acids.[9]

Application in the Synthesis of Potent Kinase Inhibitors

The derivatization of this compound has led to the discovery of highly potent inhibitors of several clinically relevant kinases.

Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers. A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been developed as potent FGFR inhibitors.[1][2] While these examples do not start directly from this compound, the presence of a dichlorophenyl moiety attached to the indazole core highlights the importance of the dichloro substitution pattern in achieving high potency.

Representative FGFR1 Inhibitors with Dichloro-Substitution:

Compound IDStructureFGFR1 IC₅₀ (nM)Reference
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide69.1 ± 19.8[11]
13a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide30.2 ± 1.9[1]

The dichlorophenyl group in these compounds occupies a key hydrophobic pocket in the ATP-binding site of FGFR, contributing significantly to their high affinity.

Case Study 2: Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is a hallmark of many cancers, making it an attractive therapeutic target.[12] Indazole-based compounds have shown promise as potent and selective PLK4 inhibitors.

Workflow for the Development of Indazole-Based PLK4 Inhibitors:

PLK4_Inhibitor_Workflow A Scaffold Selection (e.g., this compound) B Library Synthesis (N-arylation, Suzuki Coupling) A->B C Biochemical Screening (PLK4 Kinase Assay) B->C D Identification of Hits (e.g., IC₅₀ < 1 µM) C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (Potency, Selectivity, ADME) E->F F->B Iterative Synthesis G In Vivo Efficacy Studies F->G

Caption: A typical workflow for developing PLK4 inhibitors from a this compound scaffold.

While specific examples starting directly from this compound are not extensively detailed in the literature with full synthetic procedures, related indazole-based PLK4 inhibitors have demonstrated exceptional potency. For instance, CFI-400437 and CFI-400945 exhibit PLK4 IC₅₀ values of 0.6 nM and 2.8 nM, respectively.[9] This underscores the potential of the indazole scaffold in targeting this kinase.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its two chlorine atoms serve as orthogonal synthetic handles for diversification through established methodologies like N-arylation and Suzuki-Miyaura cross-coupling. The resulting chlorinated indazole derivatives have demonstrated potent inhibition of key oncogenic kinases, including FGFR and PLK4. The strategic incorporation of chlorine atoms can enhance binding affinity and modulate pharmacokinetic properties, making this compound an indispensable tool in the modern medicinal chemist's arsenal. Future work will likely focus on exploring the derivatization of this scaffold to target other kinase families and to fine-tune the selectivity profiles of the resulting inhibitors.

References

analytical techniques for characterizing indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Indazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across oncology, neurology, and inflammatory diseases.[1][2] The precise substitution on the bicyclic indazole ring system, particularly at the N-1 and N-2 positions, dictates the molecule's pharmacological activity, making unambiguous characterization a critical step in the drug discovery and development pipeline.[3][4]

This guide provides an in-depth exploration of the primary analytical techniques used to elucidate the structure, confirm the identity, and assess the purity of indazole derivatives. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your analytical data. The methodologies described herein are designed as self-validating systems, incorporating the principles of quality control and data verification essential for regulatory compliance and robust scientific research.

The Integrated Analytical Workflow: A Holistic Approach

The complete characterization of a novel indazole derivative is not reliant on a single technique but on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the puzzle, and together, they build a comprehensive profile of the molecule's identity, structure, and purity.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis Syn Synthesized Indazole (Mixture of Isomers/Impurities) Pur Purification (e.g., Column Chromatography) Syn->Pur Crude Product HPLC HPLC-UV Purity Assessment & Isomer Separation Pur->HPLC Purified Sample XRAY X-ray Crystallography Absolute 3D Structure (If crystal available) Pur->XRAY Crystal Growth LCMS LC-MS Molecular Weight Confirmation HPLC->LCMS Purity Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unambiguous Structure & Isomer Determination LCMS->NMR Identity Confirmed Final Fully Characterized Indazole Derivative NMR->Final Structure Elucidated XRAY->Final Absolute Structure Confirmed

Caption: Integrated workflow for indazole derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful and indispensable technique for the structural elucidation of indazole derivatives.[3] Its primary strength lies in its ability to provide unambiguous information about the atomic connectivity within the molecule, which is crucial for distinguishing between N-1 and N-2 substituted isomers—a persistent challenge in indazole synthesis.[5][6][7]

Causality: Why NMR is Critical for Isomer Identification

The electronic environment of the protons and carbons on the indazole ring is highly sensitive to the position of the substituent. When a group is attached to the N-1 position, the molecule adopts a benzenoid-like structure, whereas an N-2 substituent results in a quinonoid-like form.[5] This fundamental electronic difference leads to predictable and diagnostic shifts in the NMR spectrum.

  • ¹H NMR: In N-2 isomers, the H7 proton is significantly deshielded (shifted downfield) due to the anisotropic effect of the N-1 lone pair. Conversely, the H3 proton in N-2 isomers is more shielded (shifted upfield) compared to its counterpart in the N-1 isomer.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C7a, are also distinctly different between the two isomers, providing a reliable method for assignment.[5][8]

Typical NMR Chemical Shift Data

The following table summarizes typical chemical shift ranges that are diagnostic for distinguishing N-1 and N-2 substituted indazoles.

Atom N-1 Isomer (δ ppm) N-2 Isomer (δ ppm) Rationale for Difference
H3 More Downfield (~8.1-8.3)More Upfield (~7.8-8.0)Shielding effect in the N-2 isomer.[5]
H7 More Upfield (~7.6-7.8)More Downfield (~7.9-8.1)Deshielding effect from the N-1 lone pair in the N-2 isomer.[5]
C3 ~133-136~123-126Significant shielding at C3 in the N-2 isomer.[8]
C7a ~140-142~148-150Deshielding at C7a in the N-2 isomer.[9]

Note: Exact shifts are dependent on the specific substituent and solvent used.

Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural confirmation and isomer identification.

Methodology Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically overlap with key analyte signals. For compounds with an N-H proton, DMSO-d₆ is excellent for observing the exchangeable proton signal.[10][11] Tetramethylsilane (TMS) is used as a universal internal standard (0 ppm) to ensure accurate chemical shift referencing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified indazole derivative into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of TMS as an internal standard if the solvent does not already contain it.

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (typically 0-14 ppm).

    • Ensure a sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio (S/N > 100:1 for major peaks).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

    • Set the spectral width to encompass all expected carbon signals (typically 0-160 ppm for non-carbonyl compounds).[12]

    • A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C).

    • Integrate the ¹H NMR signals to determine the relative ratios of protons in the molecule.

Self-Validation: The protocol is self-validating through the use of an internal standard (TMS) for accurate referencing and by checking that the integration of the ¹H spectrum corresponds to the expected number of protons for the proposed structure. For complex structures, 2D NMR experiments like HMBC and HSQC can be used to definitively assign proton and carbon signals, cross-validating the final structure.[9]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a fundamental technique used to determine the molecular weight of the indazole derivative and, with high-resolution instruments, its elemental composition.[13][14] It serves as an essential confirmation of the target molecule's identity.

Causality: Choosing the Right Ionization Method
  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is the method of choice for accurately determining the molecular weight of the parent compound.[15]

  • Electron Impact (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" that can help confirm the presence of the indazole core and its substituents.[16]

A common fragmentation pathway for N-substituted indazoles involves the cleavage of the substituent, often leaving a characteristic ion corresponding to the indazole acylium ion or a related fragment.[15]

Protocol: LC-MS Analysis for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized indazole derivative and assess its purity.

Methodology Rationale: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the target compound from impurities before it enters the mass spectrometer.[17] This ensures that the measured mass-to-charge ratio (m/z) corresponds to the compound of interest, providing both purity and identity information in a single run. A C18 reversed-phase column is a versatile choice for many indazole derivatives.[18]

Sample Indazole in Solution HPLC HPLC System (C18 Column) Sample->HPLC Injection ESI ESI Source (Ionization) HPLC->ESI Eluent MS Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->MS Ion Beam Detector Detector MS->Detector Data Data System (Mass Spectrum) Detector->Data

Caption: Experimental workflow for LC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the indazole derivative at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[18]

    • Mobile Phase A: 0.1% formic acid in water. (The acid aids in protonation for positive ion mode ESI).

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting point is a 5-minute linear gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Method (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: Set a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Capillary Voltage: ~3-4 kV.

    • Gas Flow/Temperature: Optimize desolvation gas flow and temperature to achieve stable spray and maximum ion intensity.

    • Acquisition Mode: Full scan mode to detect all ions. If using a high-resolution instrument (e.g., Orbitrap, Q-TOF), this will provide an accurate mass measurement.[19]

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺.

    • Verify that the accurate mass from the resulting mass spectrum is within 5 ppm of the calculated theoretical mass for the proposed elemental formula.

Self-Validation: The system's mass accuracy is validated by a continuous infusion of a known calibration compound or through the use of a lock mass. The chromatographic retention time provides an additional layer of identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC with UV detection is the industry-standard method for determining the purity of indazole derivatives, separating isomers, and performing quantitative analysis (assay).[20][21] Its robustness, reliability, and cost-effectiveness make it indispensable for routine quality control.[18]

Causality: Method Development for Robust Separation

The goal of HPLC method development is to achieve baseline separation of the main peak from all impurities and potential isomers.

  • Stationary Phase: A C18 column is the most common starting point, offering excellent hydrophobic retention for the aromatic indazole core.

  • Mobile Phase: A mixture of water (often buffered or acidified) and an organic modifier (acetonitrile or methanol) is used. Acetonitrile typically provides better peak shape and lower viscosity. The pH of the aqueous phase can be adjusted to control the ionization state of acidic or basic indazoles, which dramatically affects retention.

  • Detection: Indazoles possess a chromophore, making them readily detectable by UV-Vis spectroscopy. A Diode Array Detector (DAD) is advantageous as it collects the entire UV spectrum for each peak, which can help in peak identification and purity assessment.

Protocol: HPLC Purity Determination (Validated Method)

Objective: To develop and validate an HPLC method to accurately determine the purity of an indazole Active Pharmaceutical Ingredient (API).

Methodology Rationale: Method validation is a formal process that proves the analytical method is suitable for its intended purpose. The parameters tested are defined by regulatory bodies like the International Council for Harmonisation (ICH).[22][23]

Step-by-Step Protocol:

  • Method Development (Optimization):

    • Screen different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and gradients to achieve optimal separation of the main peak from all visible impurities.

    • Select a detection wavelength at the absorbance maximum (λ-max) of the indazole derivative to maximize sensitivity.

  • Method Validation:

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. This is often done by spiking the sample with known impurities and showing they are resolved from the main peak.

    • Linearity: Prepare a series of at least five standard solutions of known concentrations. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy: Analyze samples spiked with a known amount of API at different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0-102.0%.

    • Precision:

      • Repeatability: Perform multiple injections of the same sample and calculate the Relative Standard Deviation (RSD) of the peak areas (typically ≤ 1.0%).

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess the method's reproducibility.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

HPLC Validation Parameter Summary
Parameter Objective Typical Acceptance Criterion (ICH)
Specificity Differentiates analyte from impuritiesPeak purity index > 0.995; baseline resolution
Linearity Proportional response to concentrationCorrelation Coefficient (R²) ≥ 0.999
Accuracy Closeness to the true value98.0% - 102.0% recovery
Precision (RSD) Agreement between repeated measurementsRepeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%
LOQ Lowest quantifiable concentrationS/N ratio ≥ 10:1
Robustness Unaffected by small method variationsSystem suitability parameters remain within limits

X-ray Crystallography: The Gold Standard for Absolute Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[24] It provides absolute proof of structure, including the precise location of substituents, bond lengths, bond angles, and stereochemistry.[25][26] For indazole derivatives, it is the ultimate arbiter for resolving N-1 versus N-2 isomeric ambiguity.[7][27]

Methodology Rationale: This technique relies on the ability of a well-ordered, single crystal to diffract X-rays in a predictable pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. The primary challenge is often not the analysis itself, but growing a single crystal of sufficient quality.[24][28]

Workflow: From Powder to Published Structure

Powder Purified Indazole (Solid Powder) Crystal Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Powder->Crystal Mount Mounting Single Crystal on Diffractometer Crystal->Mount Data X-ray Diffraction Data Collection Mount->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Final Final Crystal Structure (CIF File) Refine->Final

Caption: High-level workflow for X-ray crystallography.

While a detailed hands-on protocol is beyond the scope of this guide, the key steps involve:

  • Crystallization: Growing a high-quality single crystal, often through slow evaporation of a saturated solution.[24]

  • Data Collection: Mounting the crystal and collecting diffraction data using an X-ray diffractometer.[24]

  • Structure Solution and Refinement: Using specialized software to solve the phase problem and refine the atomic model against the experimental data to yield the final structure.[24]

The result is an unambiguous structural model that validates the assignments made by other spectroscopic techniques.

References

Application Notes & Protocols for the Synthesis of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-Indazole Scaffold

The 1H-indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and exhibits a remarkable capacity for molecular recognition within biological systems.[1] Its structural features are integral to numerous FDA-approved drugs, including the antiemetic Granisetron, the kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib.[3][4]

Indazoles exist in three tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer being the most thermodynamically stable and, consequently, the most predominantly synthesized and studied form.[1][4] The critical importance of this scaffold has spurred the development of a vast array of synthetic methodologies, ranging from classical cyclization reactions to sophisticated, atom-economical transition-metal-catalyzed strategies.

This technical guide provides an in-depth overview of the most robust and widely employed methods for the synthesis of 1H-indazoles. We will explore the mechanistic underpinnings of each strategy, from traditional named reactions to modern C-H functionalization and cycloaddition approaches. The aim is to equip researchers, scientists, and drug development professionals with both the theoretical understanding and the practical protocols necessary to confidently construct this vital heterocyclic system.

I. Classical Approaches to 1H-Indazole Synthesis

These foundational methods, often developed decades ago, remain relevant for their simplicity and utility in specific synthetic contexts, although they can sometimes be limited by harsh reaction conditions or a narrow substrate scope.[5]

A. Condensation and Cyclization of Hydrazines

One of the most direct and common strategies involves the reaction of a hydrazine derivative with an ortho-functionalized aryl carbonyl compound. The initial condensation forms a hydrazone, which then undergoes an intramolecular cyclization to furnish the indazole ring.

  • From o-Halo Aldehydes and Ketones: The reaction of an o-halo (typically fluoro or chloro) benzaldehyde or ketone with a hydrazine proceeds via formation of the hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.[5][6] The use of flow chemistry has significantly enhanced the safety and scalability of this method, particularly for large-scale synthesis.[7]

  • From o-Hydroxy Aldehydes and Ketones: Using starting materials like salicylaldehyde, condensation with hydrazine hydrochloride in a protic solvent under reflux conditions leads to the formation of the 1H-indazole.[1][8] This method can sometimes be accompanied by side reactions, such as the formation of dimers.[1]

B. Diazotization and Reductive Cyclization

This classical pathway involves the transformation of an aniline derivative into a diazonium salt, which is then cyclized.

  • From o-Toluidine Derivatives (Jacobson Synthesis): The process begins with the diazotization of an o-alkyl aniline (like o-toluidine) using sodium nitrite.[1] The resulting diazonium salt then undergoes an intramolecular cyclization involving the ortho-alkyl group to form the 1H-indazole.[6]

  • From Anthranilic Acid or Isatin: 1H-indazole-3-carboxylic acid can be prepared by the ring-opening of isatin to form an aminophenylglyoxylic acid, followed by diazotization and subsequent reductive cyclization.[1][6]

II. Modern Methods: Transition-Metal-Catalyzed C–H Activation

The direct functionalization of C–H bonds has revolutionized heterocyclic synthesis, offering highly efficient and atom-economical routes to complex molecules.[9][10] These one-step strategies construct the indazole core by forming key C–N and N–N bonds directly on a pre-functionalized aromatic backbone.[11]

A. Rhodium(III)-Catalyzed C–H Activation and Annulation

Rhodium(III) catalysis has emerged as a powerful tool for the synthesis of functionalized indazoles. These reactions typically involve a [Cp*RhCl2]2 precatalyst and a copper(II) co-catalyst, which acts as an oxidant to regenerate the active Rh(III) species.[10][11]

The general mechanism involves the coordination of a directing group (e.g., from an imidate or hydrazone) to the Rh(III) center, followed by C–H activation to form a five-membered rhodacycle intermediate.[10] This intermediate then reacts with a coupling partner (like a nitrosobenzene or an azide) through migratory insertion, leading to the formation of the new C–N and N–N bonds required for the indazole ring system.[4][10]

rhodium_catalytic_cycle sub Substrate (Imidate) int1 Rhodacycle Intermediate sub->int1 C-H Activation cat [Cp*RhIIIX2] cat->int1 int2 Rh(III) Amido Species int1->int2 partner Coupling Partner (Nitrosobenzene) partner->int2 Coordination & Migratory Insertion int3 Rh(V) Intermediate int2->int3 N-N Bond Formation prod 1H-Indazole Product int3->prod Reductive Elimination cu_oxidant Cu(OAc)2 (Oxidant) int3->cu_oxidant prod->cat Catalyst Regeneration cu_oxidant->cat Oxidation

Caption: Catalytic cycle for Rh(III)/Cu(II)-catalyzed 1H-indazole synthesis.

B. Silver(I)-Mediated Intramolecular Oxidative C–H Amination

This method provides an efficient pathway to 3-substituted 1H-indazoles from readily available arylhydrazones.[3][12] The reaction is mediated by a silver(I) salt, which facilitates an intramolecular oxidative C–H amination.[13] Mechanistic studies suggest the reaction may proceed via a single electron transfer (SET) mechanism initiated by the Ag(I) oxidant.[3] This approach is valued for its operational simplicity and its tolerance for a wide range of functional groups.[12]

C. Metal-Free Oxidative C–H Amination

To circumvent the cost and potential toxicity of transition metals, metal-free alternatives have been developed.[14] A prominent strategy involves the use of hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), as the oxidant.[1][4] Alternatively, a catalytic amount of iodobenzene can be used in conjunction with a terminal oxidant like Oxone to achieve the desired C–H amination and cyclization of arylhydrazones under mild conditions.[14]

III. Modern Methods: Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a convergent and rapid route to the 1H-indazole core by combining two molecular fragments in a single step.[15]

This strategy typically involves the reaction of an aryne with a 1,3-dipole. The aryne is a highly reactive intermediate generated in situ, commonly from an o-(trimethylsilyl)aryl triflate in the presence of a fluoride source like CsF.[4][6][16] The 1,3-dipole, such as a diazo compound or a nitrile imine, can also be generated in situ from a stable precursor like an N-tosylhydrazone.[15][16] The subsequent [3+2] cycloaddition proceeds quickly under mild conditions to afford a diverse range of substituted 1H-indazoles.[6][15][16]

cycloaddition_workflow start1 o-(TMS)aryl triflate inter1 Aryne (Reactive Intermediate) start1->inter1 start2 N-Tosylhydrazone inter2 Diazo Compound (1,3-Dipole) start2->inter2 reagent1 Fluoride Source (e.g., CsF) reagent1->inter1 reagent2 Base reagent2->inter2 cyclo [3+2] Cycloaddition inter1->cyclo inter2->cyclo product 3-Substituted 1H-Indazole cyclo->product

Caption: General workflow for [3+2] cycloaddition synthesis of 1H-indazoles.

IV. Comparison of Synthetic Methodologies

MethodStarting MaterialsKey Reagents/CatalystsGeneral YieldsAdvantagesLimitations
Hydrazine Condensation o-Halo/o-Hydroxy Aryl Carbonyls, HydrazinesAcid or BaseModerate to HighSimple, scalable, readily available materials.[1][7]Can require high temperatures; potential side reactions.[1][5]
C–H Activation (Rh) Imidates/Hydrazones, Coupling Partners[Cp*RhCl2]2, Cu(OAc)2Moderate to HighHigh atom economy, one-pot, broad scope.[9][10][11]Requires expensive metal catalysts.
C–H Amination (Ag) ArylhydrazonesAg(I) salt (e.g., AgOAc)Good to ExcellentOperationally simple, good for 3-substituted indazoles.[3][12]Stoichiometric oxidant often required.
[3+2] Cycloaddition Aryne Precursors, Diazo PrecursorsFluoride source (e.g., CsF)Good to ExcellentRapid, convergent, mild conditions, high diversity.[15][16]Requires specialized precursors for aryne/diazo generation.
Intramolecular N-Arylation o-HaloarylhydrazonesCu(I) or Pd(0/II) catalyst, BaseModerate to HighGood functional group tolerance; uses cheaper chloro-precursors.[17][18]Potential for catalyst poisoning; requires pre-formed hydrazone.

V. Detailed Application Protocols

Protocol 1: Silver(I)-Mediated Intramolecular Oxidative C-H Amination for 3-Substituted 1H-Indazoles

This protocol provides an efficient route to 3-substituted 1H-indazoles from arylhydrazones, adapted from established literature procedures.[3][12][13] The reaction is characterized by its operational simplicity and tolerance of various functional groups.[12]

Reaction Scheme: Arylhydrazone → 3-Substituted 1H-Indazole

Materials and Reagents:

  • Substituted arylhydrazone (1.0 equiv)

  • Silver Acetate (AgOAc) (2.0 equiv)

  • Acetic Acid (AcOH) (as solvent)

  • Standard laboratory glassware for reaction setup, work-up, and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylhydrazone (e.g., 0.5 mmol, 1.0 equiv) and silver acetate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add acetic acid (5.0 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove insoluble silver salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted 1H-indazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis. Representative characterization data for various products can be found in the supporting literature.[3][13]

Protocol 2: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines in Continuous Flow

This protocol details a versatile and scalable one-step synthesis of 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines using a continuous flow reactor.[7] Flow chemistry offers precise control over reaction parameters, leading to enhanced safety, higher yields, and improved reproducibility.[7]

Reaction Scheme: o-Fluorobenzaldehyde + Hydrazine → 1H-Indazole

Materials and Reagents:

  • Flow Chemistry System: Two HPLC pumps, a T-mixer, a heated coil reactor (e.g., 10 mL PFA or stainless steel), and a back pressure regulator (BPR).

  • Starting Materials: Substituted 2-fluorobenzaldehyde, desired hydrazine derivative (e.g., methylhydrazine), N,N-diisopropylethylamine (DIPEA).

  • Solvent: N,N-dimethylacetamide (DMA).

  • Standard laboratory glassware and purification system (e.g., column chromatography).

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.

    • Solution B: Prepare a solution of the hydrazine derivative (1.2 M) and DIPEA (1.05 M) in DMA.

  • System Setup:

    • Assemble the flow chemistry system with the two pumps feeding into the T-mixer, which then connects to the heated reactor coil. The outlet of the coil is connected to the back pressure regulator.

    • Set the back pressure regulator to 10-15 bar to ensure the solvent remains in the liquid phase at the reaction temperature.[7]

    • Set the reactor temperature to 150 °C.[7]

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor. This total flow rate in a 10 mL reactor corresponds to a 10-minute residence time.[7]

    • Allow the system to reach a steady state by running the reaction for at least three reactor volumes before starting product collection.[7]

  • Work-up and Purification:

    • Collect the output from the reactor into a flask containing water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole.[7]

References

Application Notes & Protocols: The Strategic Use of 3,5-Dichloro-1H-indazole in the Development of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. The focus is on the strategic application of the 3,5-dichloro-1H-indazole scaffold, a privileged starting material in the synthesis of potent anti-cancer therapeutics. We will explore its synthetic utility, the mechanistic basis for the anti-neoplastic activity of its derivatives, and provide detailed protocols for their evaluation.

Introduction: The Indazole Scaffold as a Cornerstone in Oncology

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets, particularly the ATP-binding pockets of protein kinases.[1][2] Several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature this core, underscoring its clinical and commercial significance.[1][3]

The this compound variant is of particular interest not merely as a component of the final active molecule, but as a highly versatile synthetic intermediate.[4] The two chlorine atoms serve as reactive handles, enabling regioselective modifications through modern cross-coupling chemistries. This allows for the systematic and efficient construction of large compound libraries, a critical process in lead discovery and optimization. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the indazole ring system, influencing the binding affinity and pharmacokinetic properties of the final derivatives.

Part 1: Synthetic Strategy & Core Protocols

The primary utility of this compound lies in its capacity for differential functionalization. The chlorine atoms at the C3 and C5 positions can be selectively substituted using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise installation of various aryl, heteroaryl, amine, and alkynyl groups, which are crucial for tuning the compound's activity and selectivity against specific cancer targets.

Protocol 1: General Procedure for Suzuki Cross-Coupling at the C3-Position

This protocol describes a representative Suzuki coupling reaction to append an aryl group to the C3 position of a protected this compound. The choice of protecting group for the indazole nitrogen (e.g., SEM, THP, or Boc) is critical to prevent side reactions and improve solubility.

Rationale: The Suzuki coupling is chosen for its robustness, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and esters. Palladium catalysts, particularly those with specialized phosphine ligands like SPhos or XPhos, are highly efficient for this type of transformation on heteroaromatic chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the N-protected this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, 0.1 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane or toluene and water (e.g., 4:1 v/v). Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.

  • Deprotection (if required): The N-protecting group can be removed under standard conditions (e.g., TBAF for SEM group, HCl in dioxane for Boc group) to yield the final compound or an intermediate for further functionalization at the C5 position.

Diagram: Synthetic Workflow

The following diagram illustrates a generalized workflow for diversifying the this compound core.

G start This compound protect N-Protection (e.g., SEM-Cl) start->protect intermediate1 N-Protected This compound protect->intermediate1 couple1 C3-Coupling (e.g., Suzuki Reaction) intermediate1->couple1 intermediate2 N-Protected 3-Aryl-5-Chloro-1H-indazole couple1->intermediate2 couple2 C5-Coupling (e.g., Buchwald-Hartwig Amination) intermediate2->couple2 intermediate3 N-Protected 3-Aryl-5-Amino-1H-indazole couple2->intermediate3 deprotect Deprotection intermediate3->deprotect final Final Bioactive Compound deprotect->final

Caption: A generalized synthetic workflow for creating diverse anti-cancer agents.

Part 2: Key Mechanisms of Action & Targeted Pathways

Derivatives of this compound exert their anti-cancer effects primarily by inhibiting protein kinases, which are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis.[1]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Causality: The FGFR signaling pathway is frequently dysregulated in various cancers due to gene amplification, mutations, or translocations, leading to uncontrolled cell growth and survival.[1] Indazole derivatives have been designed to fit into the ATP-binding site of FGFRs, preventing receptor phosphorylation and downstream signaling. For instance, studies have identified 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as potent FGFR inhibitors.[2] The specific substitutions on the indazole core are engineered to maximize interactions with key amino acid residues in the kinase hinge region and hydrophobic pockets.

Diagram: FGFR Signaling Pathway Inhibition

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS ATP X PI3K PI3K FGFR->PI3K ATP X FGF FGF Ligand FGF->FGFR Indazole Indazole Inhibitor Indazole->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling cascade by an indazole-based agent.

Overcoming BCR-ABL Resistance

Causality: In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase. While first-generation inhibitors like Imatinib are effective, the T315I "gatekeeper" mutation confers resistance by preventing drug binding. Researchers have successfully designed indazole-based compounds that can inhibit this resistant mutant.[2][5] For example, AKE-72, a diarylamide 3-aminoindazole, demonstrates potent inhibition of both wild-type and T315I mutant BCR-ABL with IC₅₀ values in the nanomolar range.[5] This is achieved by designing a molecule that forms different, yet still high-affinity, interactions within the ATP pocket that are not sterically hindered by the bulkier isoleucine residue.

Inducing Apoptosis

Beyond kinase inhibition, some indazole derivatives can directly trigger programmed cell death, or apoptosis. One study showed that an indazole derivative (compound 2f) promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[3][6] This dual mechanism of action—blocking proliferation signals and actively inducing cell death—makes these compounds particularly promising.

Part 3: Protocols for Biological Evaluation

A hierarchical testing strategy is essential for characterizing novel indazole derivatives. This workflow progresses from broad cytotoxicity screening to specific mechanistic assays.

Protocol 2: Cell Proliferation/Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for initial screening to determine the concentration at which a compound exhibits cytotoxic effects (IC₅₀ value). This assay was used to evaluate a series of indazole derivatives against various cancer cell lines, including A549 (lung), K562 (leukemia), and PC-3 (prostate).[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 5-Fluorouracil) wells.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: In Vitro Kinase Inhibition Assay

Rationale: To confirm that a compound's anti-proliferative effect is due to the inhibition of a specific kinase, a direct enzymatic assay is required. This protocol describes a general format for a radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide. This method was used to identify a potent FGFR1 inhibitor with an IC₅₀ of 100 nM.[9]

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the recombinant target kinase (e.g., FGFR1), and a specific substrate peptide.

  • Inhibitor Addition: Add the indazole test compound at various concentrations to the wells.

  • Reaction Initiation: Start the kinase reaction by adding the ATP mixture, which includes [γ-³²P]ATP and unlabeled Mg-ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove any unbound radioactivity.

  • Detection: Measure the radioactivity on the filter paper using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Diagram: In Vitro Evaluation Workflow

G start Synthesized Indazole Derivative Library screen Primary Screen: Cell Proliferation Assay (MTT) [Multiple Cancer Lines] start->screen select Select 'Hit' Compounds (IC50 < 10 µM) screen->select mechanistic Mechanism of Action Studies select->mechanistic kinase In Vitro Kinase Assay (e.g., FGFR, BCR-ABL) mechanistic->kinase apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic->cycle lead Lead Candidate kinase->lead apoptosis->lead cycle->lead

Caption: A hierarchical workflow for the in vitro evaluation of novel indazole derivatives.

Part 4: Data Analysis & Structure-Activity Relationships (SAR)

Systematic analysis of biological data is crucial for guiding the optimization of lead compounds. By correlating structural changes with activity, researchers can make informed decisions about the next round of synthesis.

Quantitative Data Summary

The table below summarizes the inhibitory activities of selected indazole derivatives from various studies, showcasing the potency that can be achieved with this scaffold.

Compound ID/ClassTarget(s)Assay TypeIC₅₀ / EC₅₀ ValueCancer Cell Line(s)Reference
Compound 2f ProliferationCell Viability0.23–1.15 µM4T1, MCF-7, etc.[3][6]
AKE-72 (5) BCR-ABLWTKinase Assay< 0.5 nM-[5]
AKE-72 (5) BCR-ABLT315IKinase Assay9 nM-[5]
Compound 102 FGFR1Kinase Assay30.2 ± 1.9 nM-[2]
Compound 99 FGFR1Kinase Assay2.9 nM-[2]
Compound 99 ProliferationCell Viability40.5 nMFGFR-dependent cells[2]
Compound 6o ProliferationCell Viability5.15 µMK562[7][8]
Entrectinib (127) ALKKinase Assay12 nM-[2]
Insights into Structure-Activity Relationships (SAR)
  • Importance of the Piperazine Moiety: SAR studies have frequently revealed that incorporating an N-alkylpiperazine group is critical for potent activity, particularly against kinases like FGFR. This group often extends into a solvent-exposed region of the ATP-binding site, improving both potency and pharmacokinetic properties like solubility. For example, the optimization of one series showed that an N-ethylpiperazine group was key for achieving high cellular activity (IC₅₀ = 40.5 nM).[2]

  • Halogenation Effects: The strategic placement of halogen atoms, such as fluorine, on phenyl rings attached to the indazole core can significantly enhance binding affinity. This is often due to the formation of favorable halogen bonds or the modulation of the ring's electronic properties. One study demonstrated that adding a fluorine atom to a phenyl ring improved FGFR1 inhibitory activity from an IC₅₀ of 15 nM to 5.5 nM.[1]

  • Targeting the Gatekeeper Mutant: To inhibit the T315I mutant of BCR-ABL, the linker and terminal groups must be optimized to avoid steric clash with the isoleucine side chain while maintaining other crucial hydrogen bond and hydrophobic interactions. The success of AKE-72 demonstrates a rational design approach where replacing a morpholine with a (4-ethylpiperazin-1-yl)methyl group provided the optimal conformation for potent inhibition of the resistant mutant.[5]

Conclusion and Future Prospects

The this compound scaffold is a validated and highly valuable starting point for the development of targeted anti-cancer agents. Its synthetic tractability allows for the creation of diverse and complex molecules capable of potently and selectively inhibiting key oncogenic drivers, including challenging targets like drug-resistant kinase mutants.

Future research will likely focus on developing derivatives with improved kinase selectivity to minimize off-target effects and associated toxicities. Furthermore, conjugating these potent indazole-based kinase inhibitors to antibodies (Antibody-Drug Conjugates or ADCs) or developing them as Proteolysis Targeting Chimeras (PROTACs) could represent the next frontier, offering novel mechanisms to eliminate cancer cells with greater precision and durability.

References

application of Suzuki coupling in synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Indazole Derivatives via Suzuki-Miyaura Coupling

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties allow it to serve as a bioisostere for native structures like indole, engaging with a wide array of biological targets.[1] Consequently, indazole derivatives form the core of numerous therapeutic agents with applications as anti-tumor, anti-inflammatory, and anti-HIV drugs.[1][4]

The functionalization of the indazole core is paramount to modulating its pharmacological activity. Among the most powerful and versatile methods for creating carbon-carbon bonds on this scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction facilitates the coupling of an organohalide (typically a bromo- or chloroindazole) with an organoboron species (a boronic acid or ester), offering a robust and reliable pathway to novel biaryl and heteroaryl indazole derivatives under generally mild conditions.[5][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for indazole synthesis, detailing the reaction mechanism, key parameters, experimental protocols, and field-proven insights to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the indazole halide. This step forms a Pd(II) intermediate.

  • Transmetalation : The organoboron reagent, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the Pd(II) center, displacing the halide. This is the key bond-forming step where the two coupling partners are brought together on the palladium catalyst.[6][7]

  • Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd IndazoleX Indazole-X (Aryl Halide) IndazoleX->OxAdd PdII_Ind Indazole-Pd(II)L₂-X OxAdd->PdII_Ind + Indazole-X Transmetalation Transmetalation PdII_Ind->Transmetalation BoronicAcid R-B(OH)₂ (Boronic Acid) AteComplex [R-B(OH)₃]⁻ ('Ate' Complex) BoronicAcid->AteComplex + Base Base Base (e.g., K₂CO₃) Base->AteComplex AteComplex->Transmetalation PdII_Both Indazole-Pd(II)L₂-R Transmetalation->PdII_Both - B(OH)₃ - X⁻ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Indazole-R (Coupled Product) RedElim->Product + Indazole-R Workflow Setup 1. Reaction Setup Reagents Weigh Haloindazole, Boronic Acid, and Base Setup->Reagents Vessel Add to Pressure Vessel or Round-Bottom Flask Reagents->Vessel Solvent Add Solvent (e.g., Dioxane/Water) Vessel->Solvent Degas 2. Degassing Solvent->Degas Purge Purge with Argon/Nitrogen for 10-15 min Degas->Purge Catalyst 3. Catalyst Addition Purge->Catalyst AddCat Add Palladium Catalyst under Inert Atmosphere Catalyst->AddCat Reaction 4. Reaction AddCat->Reaction Heat Heat to 80-100 °C with Vigorous Stirring Reaction->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup 5. Workup Monitor->Workup Cool Cool to Room Temperature Workup->Cool Filter Filter through Celite (optional) Cool->Filter Extract Dilute and Perform Aqueous Extraction Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify 6. Purification Dry->Purify Concentrate Concentrate in vacuo Purify->Concentrate Column Purify by Flash Column Chromatography Concentrate->Column Characterize 7. Characterization (NMR, HRMS) Column->Characterize

References

Troubleshooting & Optimization

improving regioselectivity in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry and drug development, but its synthesis is often plagued by challenges in controlling regioselectivity.[1] The presence of two nucleophilic nitrogen atoms within the ring system frequently leads to the formation of N-1 and N-2 substituted regioisomers, complicating synthesis, reducing yields, and making purification a significant hurdle.[2][3][4]

This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to troubleshoot and optimize your reactions. We will move beyond simple protocols to explain the causality behind these experimental choices, empowering you to make informed decisions in your own work.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the N-alkylation and N-arylation of indazoles.

Q1: I'm consistently getting a mixture of N-1 and N-2 alkylated products. What is the fundamental reason for this lack of selectivity?

A: This is the most common challenge in indazole chemistry and stems from the molecule's inherent electronic structure. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[3][5] The 1H-tautomer is generally the more thermodynamically stable form.[6][7][8] When you deprotonate the indazole with a base, the resulting indazolide anion has delocalized negative charge across both nitrogen atoms, making both N-1 and N-2 available for nucleophilic attack on your electrophile.[9] The final ratio of your N-1 to N-2 product is a result of a delicate balance between kinetic and thermodynamic control, heavily influenced by your specific reaction conditions.[10]

Q2: My goal is the N-1 substituted indazole. What is the most reliable general strategy to favor this isomer?

A: To favor the thermodynamically more stable N-1 isomer, you need to employ conditions that exploit this stability. The most widely successful and validated method is the use of sodium hydride (NaH) in an aprotic, coordinating solvent like tetrahydrofuran (THF) .[2][8] This combination has proven highly effective for achieving excellent N-1 selectivity across a wide range of substrates.[4][6] The prevailing hypothesis is that the sodium cation (Na⁺) coordinates between the N-2 nitrogen and an electron-rich group at the C-3 position, effectively creating steric hindrance that blocks the approach of the electrophile to the N-2 position.[3][4]

Q3: I need to synthesize the N-2 substituted isomer. How can I reverse the selectivity?

A: Selectively forming the N-2 isomer requires overriding the thermodynamic preference for N-1. There are several effective strategies:

  • Mitsunobu Reaction: This is a highly reliable method for achieving N-2 selectivity. The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD consistently shows a strong preference for the formation of the N-2 alkylated product.[6][7][8]

  • Steric Hindrance at C-7: Introducing a bulky or electron-withdrawing substituent at the C-7 position (e.g., -NO₂, -CO₂Me) can sterically block the N-1 position, thereby directing alkylation to N-2, even under conditions that would normally favor N-1.[6][7][8]

  • Catalytic Methods: Specific catalytic systems have been developed for N-2 functionalization. For instance, copper-catalyzed coupling with diaryliodonium salts can achieve high levels of N-2 regioselectivity for arylation and vinylation.[11] Similarly, a metal-free approach using TfOH as a catalyst for reactions with diazo compounds is highly N-2 selective.[12]

  • The Davis-Beirut Reaction: This is not an alkylation method but a synthetic route specifically designed to construct the 2H-indazole core, providing direct access to N-2 substituted systems.[13][14][15]

Q4: My N-1 and N-2 isomers are proving very difficult to separate by column chromatography. Are there any tricks to improve separation?

A: This is a common frustration. Due to their structural similarity, regioisomers can have very close polarities. If standard silica gel chromatography with ethyl acetate/hexane gradients is failing, consider these options:

  • Solvent System Modification: Introduce a different solvent into your mobile phase to alter selectivity. Adding a small amount of dichloromethane, methanol, or even a tertiary amine (like triethylamine, ~0.1-1%) to your mobile phase can sometimes dramatically change the retention factors.

  • Alternative Stationary Phases: If possible, try a different stationary phase. Alumina (basic or neutral) or reverse-phase (C18) chromatography can provide different separation mechanisms that may resolve your isomers.

  • Derivatization: If the separation is for characterization rather than bulk material, you can derivatize the mixture. For example, a reaction that selectively proceeds on one isomer can make the products easily separable.

Q5: Can I avoid the regioselectivity problem altogether?

A: Yes. One of the most robust strategies is to incorporate the desired N-substituent before the indazole ring is formed.[6][8] For example, using an appropriately N-substituted hydrazine in a cyclization reaction (such as a reaction with an ortho-haloaryl carbonyl compound) will unambiguously yield the desired N-1 or N-2 substituted indazole without the possibility of forming the other regioisomer.[6][16]

Troubleshooting & Optimization Guides

Guide 1: Maximizing N-1 Regioselectivity (Thermodynamic Control)

The key to achieving N-1 selectivity is to create conditions that allow the reaction to proceed to its most stable energetic state.

  • The Power of NaH/THF: As mentioned in the FAQ, the NaH/THF system is the gold standard.[8] The low polarity of THF combined with the ability of Na⁺ to chelate is critical. Switching to a more polar, non-coordinating solvent like DMF can disrupt this chelation, leading to diminished regioselectivity as steric control becomes the dominant factor.[6]

  • Leveraging Substituent Effects: The choice of NaH/THF is particularly powerful when your indazole possesses an electron-rich substituent at the C-3 position. Groups like carboxymethyl, tert-butyl, and acetyl have been shown to yield >99% N-1 regioselectivity.[4][6] This provides strong evidence for the chelation-controlled mechanism.

  • Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls, an equilibrium can be established between the N-1 and N-2 products.[6][8] Allowing the reaction to stir for longer times or at a slightly elevated temperature can favor the conversion of the kinetically formed N-2 isomer to the more thermodynamically stable N-1 product.[9]

Guide 2: Achieving N-2 Regioselectivity (Kinetic & Directed Control)

Favoring the N-2 product requires conditions that are either kinetically controlled or use directing effects to override the inherent stability of the N-1 product.

  • Understanding the Mitsunobu Reaction: The N-2 selectivity of the Mitsunobu reaction is pronounced. For example, the N-alkylation of a simple indazole under these conditions can yield N-1 to N-2 ratios as low as 1:2.5.[6][8] The mechanism is thought to proceed through a phosphonium intermediate where the sterically less hindered N-2 atom is favored for the nucleophilic attack.

  • Strategic Use of Directing Groups: A C-7 substituent is the most effective internal directing group for N-2 alkylation. The steric bulk of the group physically impedes the approach of the electrophile to the adjacent N-1 position. Excellent N-2 selectivity (≥96%) has been reported for indazoles with C-7 nitro or carboxylate groups.[6][7]

  • Protecting Group Strategy: For complex syntheses requiring C-3 functionalization before N-alkylation, a protecting group strategy can be invaluable. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be selectively installed at the N-2 position. This group is stable enough to direct lithiation and subsequent electrophilic quench at the C-3 position. The SEM group can then be cleanly removed with TBAF or HCl.[17]

Data Summaries

Table 1: Effect of Base and Solvent on N-1/N-2 Regioselectivity of Alkylation

Indazole SubstrateBaseSolventN-1 : N-2 RatioYield (%)Reference(s)
3-COMe-1H-indazoleNaHTHF>99 : 1High[4][6]
3-tert-Butyl-1H-indazoleNaHTHF>99 : 1High[4][6]
Unsubstituted 1H-indazoleK₂CO₃DMF1.5 : 1Moderate[6]
Unsubstituted 1H-indazoleNaHMDSTHF(N-1 favored)Varies[6][8]
Unsubstituted 1H-indazoleNaHMDSDMSO(N-2 favored)Varies[6][8]
5-bromo-1H-indazole-3-carboxylateCs₂CO₃DMF(N-1 favored)High[3]
Unsubstituted 1H-indazoleK₂CO₃THFNo Reaction0[6]

Table 2: Influence of Indazole Ring Substituents on Regioselectivity (using NaH/THF)

Substituent PositionSubstituentN-1 : N-2 RatioPredominant IsomerReference(s)
C-3-CO₂Me>99 : 1N-1[6]
C-3-C(CH₃)₃>99 : 1N-1[6]
C-7-NO₂4 : 96N-2[6][7]
C-7-CO₂Me2 : 98N-2[6][7]
C-5-Br(N-1 favored)N-1[3]

Visualizations & Workflows

Indazole_Tautomerism cluster_0 Annular Tautomerism & Nucleophilicity N1H 1H-Indazole (More Stable Tautomer) N2H 2H-Indazole (Less Stable Tautomer) N1H->N2H Tautomerization Anion Indazolide Anion (Ambident Nucleophile) N1H->Anion + Base - H⁺ N1_Product N-1 Substituted Product Anion->N1_Product + E⁺ (Attack at N-1) N2_Product N-2 Substituted Product Anion->N2_Product + E⁺ (Attack at N-2)

Caption: The core challenge: tautomerism and the ambident anion.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of N-1 & N-2) Target_N1 Is N-1 the Target Isomer? Start->Target_N1 Yes Target_N2 Is N-2 the Target Isomer? Start->Target_N2 No Use_NaH_THF Switch to NaH in THF. Is there a C-3 coordinating group? Target_N1->Use_NaH_THF Use_Mitsunobu Use Mitsunobu conditions (Alcohol, PPh3, DIAD/DEAD) Target_N2->Use_Mitsunobu Consider_Equilibration Try thermodynamic equilibration (e.g., α-halo ester, longer time) Use_NaH_THF->Consider_Equilibration If still poor Pre_Functionalize_N1 Consider pre-functionalization route (e.g., N-1 substituted hydrazine) Consider_Equilibration->Pre_Functionalize_N1 If fails Check_C7_Sub Introduce a bulky C-7 substituent (e.g., -NO2) to block N-1 Use_Mitsunobu->Check_C7_Sub If incompatible Use_N2_Catalyst Use N-2 selective catalysis (e.g., Cu-catalyzed, TfOH) Check_C7_Sub->Use_N2_Catalyst If modification is difficult Davis_Beirut Consider Davis-Beirut reaction for de novo 2H-indazole synthesis Use_N2_Catalyst->Davis_Beirut For different approach

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Key Experimental Protocols

Protocol 1: General Procedure for N-1 Selective Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N-1 position, particularly with C-3 substituted indazoles.[6][8]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.

  • Stirring: Allow the suspension to stir at 0 °C for 30-60 minutes. You should observe the evolution of H₂ gas.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for N-2 Selective Alkylation via Mitsunobu Reaction

This method consistently favors the formation of the N-2 regioisomer.[10]

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. The solution will typically turn from colorless to yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture contains the product along with triphenylphosphine oxide and the hydrazide byproduct. Purify directly by flash column chromatography (a gradient of ethyl acetate in hexanes is typical) to separate the N-2 and minor N-1 isomers from the byproducts.

References

troubleshooting common side reactions in dichloroindazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dichloroindazole Synthesis

Introduction

The dichloroindazole scaffold is a privileged structure in medicinal chemistry and materials science. However, its synthesis is often plagued by challenges related to selectivity and the formation of persistent side products. This guide provides field-proven insights and troubleshooting protocols to address the most common side reactions encountered during the synthesis of dichloroindazoles. Our approach is rooted in a mechanistic understanding of the reactions, enabling researchers to make informed decisions to optimize their synthetic outcomes.

Troubleshooting Guide: Common Side Reactions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Issue 1: Over-chlorination Resulting in Tri- or Polychlorinated Indazoles

Question: My reaction is yielding a significant amount of trichloroindazole alongside my desired dichloro- product. How can I prevent this?

Answer: Over-chlorination is a classic example of a competitive reaction where the desired product is reactive under the chlorination conditions. The key is to control the reaction kinetics and stoichiometry.

Causality: Electrophilic aromatic substitution, the mechanism for chlorination on the indazole ring, is an exothermic process. The initial monochlorinated indazole is often activated towards further substitution, and if the concentration of the chlorinating agent is too high or the temperature is not controlled, the reaction can proceed to add a third chlorine atom before the starting material is fully consumed.

Troubleshooting Protocol:

  • Control Stoichiometry: Avoid using a large excess of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride). Begin with 2.0-2.2 equivalents for dichlorination and adjust based on reaction monitoring. It has been demonstrated that increasing equivalents of a halogenating agent can lead to poly-halogenated products[1].

  • Maintain Low Reaction Temperature: Lowering the temperature slows the rate of electrophilic substitution, increasing selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature. This is crucial for controlling exothermic processes[1].

  • Slow Reagent Addition: Instead of adding the chlorinating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, minimizing over-reaction[1].

  • Solvent Selection: The choice of solvent can modulate the reactivity of the chlorinating agent. Less polar solvents may decrease the reaction rate and improve selectivity. While solvents like water or ethanol can be used, consider solvents like acetonitrile or dichloromethane for finer control[1][2].

G start Problem: Over-chlorination (e.g., Trichloroindazole formation) stoich Step 1: Verify Stoichiometry (2.0-2.2 eq. of chlorinating agent) start->stoich temp Step 2: Reduce Temperature (Start at 0°C) stoich->temp addition Step 3: Slow Reagent Addition (Use syringe pump or add portion-wise) temp->addition solvent Step 4: Evaluate Solvent (Consider less polar options) addition->solvent end Outcome: Improved Selectivity for Dichloroindazole solvent->end

Caption: Troubleshooting workflow for incomplete cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my dichloroindazole synthesis?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, mono-chlorinated intermediate, and the desired dichloro- product. Staining with potassium permanganate can help visualize the spots. For more precise and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

Q2: I have a mixture of dichloro- isomers that are difficult to separate by column chromatography. What are my options?

A2: Separating closely related isomers is a significant challenge.

  • Recrystallization: This is the most powerful technique for isomer separation on a larger scale. A mixed solvent system is often required. Systematically screen solvent pairs (e.g., acetone/water, ethanol/water, THF/hexane) to find conditions where one isomer crystallizes preferentially while the other remains in solution.[4]

  • Preparative HPLC/SFC: For smaller quantities or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide high-purity isomers.

  • Derivatization: In some cases, you can react the isomer mixture with a reagent that selectively reacts with one isomer, making the resulting products easier to separate. The protecting group can then be removed.

Q3: Can the Sandmeyer reaction be used to introduce chlorine atoms, and what are the common side reactions?

A3: Yes, the Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt, is a viable method for introducing chlorine.[5][6] The most common side reactions include:

  • Phenol Formation: Reaction of the diazonium salt with water can produce the corresponding phenol as a significant byproduct. This is sometimes referred to as Sandmeyer hydroxylation.[7]

  • Reduction (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, especially if a reducing agent is present.

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds in the reaction mixture.

To minimize these, it is crucial to maintain low temperatures (0-5°C) during diazotization and to use a well-prepared copper(I) chloride catalyst.[7][8]

References

Frequently Asked Questions (FAQs): General Strategy & Tautomer Control

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of numerous pharmacologically active compounds, the indazole scaffold is a cornerstone in medicinal chemistry and drug development.[1][2] However, the synthesis of substituted indazoles is often fraught with challenges, including poor yields, lack of regioselectivity, and difficult purifications. This technical support center is designed to serve as a practical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Q1: I need to synthesize a substituted indazole. Which synthetic route should I choose?

Answer:

The optimal route depends on the desired substitution pattern and the availability of starting materials. Here’s a breakdown of common strategies and their applications:

  • For 1H-Indazoles:

    • Cyclization of Hydrazones: Methods involving the cyclization of arylhydrazones or o-haloaryl N-sulfonylhydrazones are versatile.[2] For instance, PIFA-mediated oxidative C-N bond formation from arylhydrazones is effective for a broad range of substrates under mild, metal-free conditions.[1][2]

    • From o-Toluidine Derivatives: The classical approach involves diazotization of o-toluidine followed by ring closure.[3] A more practical variant uses N-acetyl-o-toluidine, which undergoes nitrosation and rearrangement to form the indazole ring.[4] This method is well-documented but requires careful temperature control.[4]

    • Metal-Catalyzed Cross-Coupling/Annulation: Palladium and Copper-catalyzed reactions offer powerful ways to construct the indazole core, often with high efficiency.[1][2] For example, a Pd-catalyzed reaction between 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, is a known route.[1]

  • For 2H-Indazoles:

    • Davis-Beirut Reaction: This is a robust method for synthesizing 2H-indazoles under redox-neutral conditions from o-nitrobenzyl amines or related precursors.[5][6] It proceeds through a key nitroso imine intermediate and can be catalyzed by either acid or base.[5][7]

    • One-Pot, Three-Component Reactions: Copper-catalyzed reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide a direct and efficient entry to 2H-indazoles with broad functional group tolerance.[1][8]

  • For 3-Substituted Indazoles:

    • [3+2] Cycloadditions: The reaction of arynes (generated from o-(trimethylsilyl)aryl triflates) with diazo compounds or N-tosylhydrazones is a highly effective method for accessing 3-substituted indazoles.[9]

Q2: My primary challenge is controlling N1 vs. N2 alkylation. What are the key factors?

Answer:

Controlling regioselectivity in the alkylation of the indazole ring is a critical and common challenge. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][10] However, kinetic factors often favor N2-alkylation. The outcome is a delicate balance of several factors:

  • Base and Solvent System: This is arguably the most critical factor. The nature of the indazole anion and its counter-ion can dictate the site of attack.

    • For N1-Selectivity (Thermodynamic Control): Using a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar solvent like THF often favors N1 alkylation. This is believed to proceed via a tight ion pair between the indazole anion and Na+, where the cation coordinates to N2, sterically directing the electrophile to the N1 position.[10]

    • For N2-Selectivity (Kinetic Control): Using polar aprotic solvents like DMF or DMSO with bases like K₂CO₃ or Cs₂CO₃ often leads to a mixture of isomers or favors the N2 product. In these solvents, a "freer" indazole anion exists, and alkylation tends to occur at the more nucleophilic N2 atom.[10]

  • Steric Hindrance: Bulky substituents at the C3 or C7 positions of the indazole ring will sterically hinder the N1 position, thus favoring alkylation at the less-hindered N2 position.

  • Electrophile Structure: The nature of the alkylating agent also plays a role. Bulky electrophiles are more likely to react at the less hindered N2 position.

The interplay of these factors is summarized in the diagram below.

G cluster_conditions Reaction Conditions cluster_substrate Indazole Substrate Base Base (e.g., NaH, K2CO3) Outcome Alkylation Outcome (N1 vs. N2) Base->Outcome Influences Ion-Pairing Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Influences Ion-Pairing Electrophile Electrophile (R-X) (Steric Bulk) Electrophile->Outcome Steric Control Sterics Steric Hindrance (C3, C7 Substituents) Sterics->Outcome Steric Control N1 Favors N1 (Thermodynamic) Outcome->N1 N2 Favors N2 (Kinetic) Outcome->N2

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of the Desired Indazole

Plausible Causes & Solutions:

  • Cause A: Ineffective Catalyst or Reagent

    • The "Why": Many indazole syntheses rely on metal catalysts (e.g., Cu, Pd) or specific oxidants/reductants (e.g., PIFA, PPh₃).[1][2] These can degrade upon storage or may be of insufficient purity. For reactions involving diazotization, the quality of the nitrite source is paramount.

    • Solution:

      • Use freshly purchased, high-purity reagents.

      • For metal-catalyzed reactions, consider a pre-activation step if applicable.

      • For air/moisture-sensitive reagents, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).

  • Cause B: Incorrect Reaction Temperature

    • The "Why": Many cyclization steps are exothermic.[4] Insufficient cooling can lead to runaway reactions and the formation of degradation byproducts. Conversely, insufficient heating can lead to incomplete conversion. The Jacobson-Huber synthesis, for example, requires strict temperature control (40-45°C) to prevent overheating during the decomposition step.[4]

    • Solution:

      • Monitor the internal reaction temperature closely with a thermometer. Do not rely solely on the bath temperature.

      • For exothermic steps, use an ice bath and add reagents slowly.

      • For reactions requiring prolonged heating, use an oil bath with a temperature controller to maintain a stable temperature.

  • Cause C: Poor Solvent Choice

    • The "Why": The solvent affects reactant solubility and can mediate reaction pathways. For example, in some syntheses from salicylaldehyde, aprotic solvents like DMSO and DMF provide higher yields than alcoholic solvents.[1]

    • Solution:

      • Ensure all starting materials are fully soluble in the chosen solvent at the reaction temperature.

      • If yields are low, perform small-scale trials with alternative solvents. Consult the literature for precedents with similar substrates.[1][11]

Problem 2: Formation of an Inseparable Mixture of N1 and N2 Isomers

Plausible Causes & Solutions:

  • Cause A: Non-Optimal Base/Solvent Combination for Alkylation

    • The "Why": As discussed in FAQ 2, this is the most common reason for poor regioselectivity. Using conditions that generate a "free" anion (e.g., K₂CO₃ in DMF) often leads to mixtures.

    • Solution: To favor the N1 isomer, switch to NaH in THF. To favor the N2 isomer, you may need to use conditions known to promote kinetic control or use a substrate with a bulky C3 substituent.[10]

  • Cause B: Thermodynamic Equilibration

    • The "Why": In some cases, an initially formed kinetic product (N2) can isomerize to the more stable thermodynamic product (N1) over time, especially at elevated temperatures.[10]

    • Solution:

      • Monitor the reaction by TLC or LCMS at early time points to identify the kinetic product.

      • If the kinetic N2-isomer is desired, run the reaction at a lower temperature for a shorter duration.

      • If the thermodynamic N1-isomer is desired, you may need to increase the reaction time or temperature to allow for equilibration.

Comparative Table for Indazole Alkylation Conditions

Goal Base Solvent Temperature Typical Outcome Controlling Factor Reference
N1-Selectivity NaHTHF0 °C to RTHigh N1:N2 ratio (>95:5)Thermodynamic (Tight Ion Pair)[10]
N2-Selectivity K₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 80 °CMixture or favors N2Kinetic ("Free" Anion)[10]
N2-Selectivity TfOH (acid)DioxaneRTHigh N2:N2 ratioMetal-free acid catalysis[12]
Problem 3: Significant Side Product Formation (e.g., Dimers, Hydrazones)

Plausible Causes & Solutions:

  • Cause: Incomplete Cyclization

    • The "Why": In syntheses proceeding via a hydrazone intermediate (e.g., from an o-hydroxyacetophenone and hydrazine), the intermediate may be stable and fail to cyclize if conditions are not acidic or hot enough.[1] This results in the hydrazone being isolated as the main product.

    • Solution:

      • Ensure the presence of a suitable acid catalyst (e.g., acetic acid, HCl) as specified in the procedure.[1]

      • Increase the reaction temperature or prolong the reaction time under careful monitoring to drive the cyclization to completion.

  • Cause: Failed[3][3]-Sigmatropic Rearrangement (Fischer Synthesis)

    • The "Why": In the Fischer indole synthesis, the key step is an acid-catalyzed[3][3]-sigmatropic rearrangement.[13][14] If the ene-hydrazine intermediate has strong electron-donating substituents, an alternative pathway involving heterolytic N-N bond cleavage can dominate, leading to failure of the desired cyclization.[13]

    • Solution: This is a mechanistic failure. If you observe byproducts like aniline and substituted indoles instead of your product, the chosen substitution pattern may be incompatible with the standard Fischer conditions.[13] Consider using a Lewis acid catalyst (e.g., ZnCl₂) which can sometimes promote the desired rearrangement over cleavage.[13] Alternatively, a different synthetic strategy may be necessary.

Experimental Protocol Example: Synthesis of 1H-Indazole via Jacobson-Huber Rearrangement

This protocol is adapted from a robust procedure reported in Organic Syntheses and illustrates the critical need for temperature control.[4]

G A 1. Nitrosation - Dissolve N-acetyl-o-toluidide in Ac₂O/AcOH - Cool to 0-5°C - Bubble in N₂O₃ gas slowly - Maintain temp < 4°C B 2. Workup & Isolation of Intermediate - Extract oily nitroso intermediate with Benzene - Wash with ice water - Dry over CaCl₂ A->B Reaction complete (black-green color) C 3. Rearrangement & Cyclization - Warm Benzene solution to 35°C for 1 hr - Increase to 40-45°C for 7 hrs - STRICT temperature control is critical! B->C Isolate intermediate D 4. Product Extraction - Cool reaction mixture - Extract with aq. HCl C->D Decomposition complete E 5. Precipitation & Purification - Basify acid extracts with NH₃ - Collect crude solid by filtration - Purify by vacuum distillation D->E Isolate product

Caption: Workflow for 1H-Indazole synthesis via Jacobson-Huber.

Step-by-Step Methodology:

  • Nitrosation: Dissolve N-acetyl-o-toluidide (1 equiv.) in a mixture of acetic anhydride and acetic acid in a flask equipped for gas inlet. Cool the mixture to between +1°C and +4°C in an ice bath.

  • Gas Generation: Generate nitrous gases (N₂O₃) by slowly dropping fuming nitric acid onto arsenic trioxide (use extreme caution and proper ventilation) or, more safely, by reacting sodium nitrite with sulfuric acid.

  • Reaction: Bubble the generated N₂O₃ gas through the cooled solution. Carefully monitor the rate to ensure the internal temperature does not exceed +4°C. The reaction is complete when the solution maintains a persistent black-green color.[4]

  • Workup: Transfer the reaction mixture to a separatory funnel and extract the oily N-nitroso intermediate into benzene. Wash the benzene layer sequentially with ice water and dry over anhydrous CaCl₂ overnight in a refrigerator.

  • Decomposition/Cyclization: Decant the dried benzene solution into a large flask and warm it in a water bath to 35°C for 1 hour, then increase to 40-45°C for 7 hours. This step is exothermic initially, and the temperature must be strictly controlled to avoid byproduct formation .[4]

  • Extraction: After cooling, extract the benzene solution with 2N HCl.

  • Precipitation: Cool the combined acidic extracts in an ice bath and basify with concentrated ammonia to precipitate the crude indazole.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Purify the crude product by vacuum distillation to yield colorless 1H-indazole.[4]

References

Technical Support Center: Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and field-proven insights to help you optimize your reactions, improve yields, and ensure the regioselective formation of the desired 2H-indazole isomers.

Section 1: Troubleshooting Guide - Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of 2H-indazoles, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Regioselectivity - Formation of 1H-Indazole Isomer

Q: My reaction is producing a mixture of 1H- and 2H-indazole isomers, with the 1H-isomer being the major product. How can I improve the selectivity for the 2H-indazole?

A: This is a classic challenge in indazole chemistry. The formation of the 1H-indazole is often thermodynamically favored.[1] Achieving high selectivity for the 2H-isomer requires careful consideration of the synthetic route and reaction conditions.

Root Cause Analysis:

  • Direct Alkylation/Arylation: Standard alkylation or arylation of an unsubstituted 1H-indazole often leads to mixtures of N1 and N2 substituted products.[2] The N1 position is generally more nucleophilic, leading to the thermodynamically more stable 1H-isomer.[3][4]

  • Reaction Control: The reaction may be under thermodynamic rather than kinetic control. While the N2-substituted product might form faster under certain conditions (kinetic control), it can isomerize to the more stable N1-substituted product over time or at elevated temperatures.[5]

Troubleshooting Strategies:

  • Employ N2-Selective Methodologies: Instead of direct alkylation of the indazole core, consider synthetic strategies that inherently favor N2-functionalization.

    • Cadogan-Sundberg Reductive Cyclization: This method involves the reductive cyclization of ortho-imino-nitrobenzenes. By forming the N-N bond during the cyclization step, it provides a reliable route to 2H-indazoles.[2] A one-pot condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by reductive cyclization with a phosphine reagent, is an effective approach.[2]

    • Davis-Beirut Reaction: This reaction utilizes the base-mediated cyclization of N-substituted 2-nitrobenzylamines to form 2H-indazoles.[6][7] It is a robust method that proceeds under redox-neutral conditions.[8]

    • Copper-Catalyzed Three-Component Reaction: A one-pot reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper, can afford 2H-indazoles with high regioselectivity.[9][10]

  • Optimize Direct N2-Alkylation Conditions: If direct alkylation is necessary, specific reagents and catalysts can promote N2-selectivity.

    • Trifluoromethanesulfonic Acid (TfOH) or Copper(II) Triflate Catalysis: The use of TfOH or Cu(OTf)₂ as a promoter for the alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates has been shown to be highly selective for the N2 position.[3][11]

    • Diazo Compounds with TfOH: A metal-free approach using diazo compounds in the presence of TfOH can achieve excellent N2-selectivity.[12]

Experimental Protocol: One-Pot Condensation–Cadogan Reductive Cyclization [2]

  • To a solution of the ortho-nitrobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., isopropanol), add the primary amine (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Heat the reaction to reflux (typically 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2H-indazole.

Issue 2: Low Yields in Cadogan-Sundberg Cyclization

Q: I am attempting a Cadogan-Sundberg synthesis of a 2H-indazole, but my yields are consistently low. What are the potential causes and how can I improve them?

A: Low yields in the Cadogan-Sundberg reaction can stem from several factors, including incomplete reaction, side reactions, or degradation of the product.

Root Cause Analysis:

  • Inefficient Reduction of the Nitro Group: The deoxygenation of the nitro group by the phosphite or phosphine reagent is a critical step. If this reduction is sluggish, the reaction will not proceed to completion.

  • Side Reactions: The highly reactive nitrene intermediate, if not efficiently trapped intramolecularly, can participate in side reactions.[13] Furthermore, side reactions involving the starting materials or intermediates can occur, such as the formation of N-ethoxyindoles when using triethyl phosphite.[14]

  • Steric Hindrance: Sterically demanding substituents on either the nitroarene or the imine partner can hinder the cyclization step.[15]

  • Reaction Conditions: Inappropriate temperature, solvent, or reaction time can lead to low conversion or product decomposition.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Reducing Agent Switch from triethyl phosphite to a more reactive phosphine like tri-n-butylphosphine.[2]Tri-n-butylphosphine can often promote the reductive cyclization under milder conditions, potentially reducing side reactions.[2]
Solvent Use a protic solvent like isopropanol for the one-pot procedure.[2]Protic solvents can facilitate imine formation and may be compatible with the subsequent reductive cyclization.[2]
Temperature Optimize the reaction temperature. While reflux is common, some substrates may benefit from lower temperatures to minimize side reactions.Higher temperatures can sometimes lead to decomposition or undesired side products.
Reaction Time Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.Prolonged heating after the reaction is complete can lead to product degradation.
Microwave Irradiation Consider using microwave heating to accelerate the reaction.Microwave irradiation has been shown to enhance the rate of both the initial cross-coupling to form the ortho-nitrobiphenyl precursor and the subsequent Cadogan–Sundberg cyclization.[13]
Issue 3: Difficulty in Product Purification

Q: My crude product is a complex mixture, and I am struggling to isolate the pure 2H-indazole by column chromatography.

A: Purification challenges often arise from the presence of closely related isomers, unreacted starting materials, or reaction byproducts with similar polarities.

Root Cause Analysis:

  • Isomeric Mixture: The primary challenge is often the separation of the 2H-indazole from the 1H-indazole isomer. These isomers can have very similar Rf values on TLC.

  • Byproducts: Side products from the reaction, such as those from incomplete reduction or intermolecular reactions of the nitrene intermediate, can co-elute with the desired product.

  • Starting Materials: If the reaction has not gone to completion, unreacted starting materials can complicate the purification process.

Troubleshooting Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System Screening: Systematically screen different solvent systems for column chromatography. A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Experiment with different ratios to maximize the separation between your product and impurities.

    • Additive Use: In some cases, adding a small amount of a third solvent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve peak shape and resolution.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method, particularly for removing small amounts of impurities. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. A mixed solvent system of THF and water has been reported for the separation of indazole isomers.[16]

  • Derivative Formation: In challenging cases, consider converting the product mixture to a derivative that is easier to separate. After separation, the derivative can be converted back to the desired product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the key mechanistic difference between the formation of 1H- and 2H-indazoles via direct alkylation?

A1: The key difference lies in which nitrogen atom of the indazole ring acts as the nucleophile. The 1H-indazole is generally more stable than the 2H-tautomer.[15] In direct alkylation, the reaction can proceed through either the N1 or N2 nitrogen. The N1 position is often more nucleophilic and leads to the thermodynamically favored 1H-isomer.[3][4] Selective N2-alkylation typically requires conditions that either favor kinetic control, where the N2-alkylation is faster, or utilize a catalyst or directing group to steer the alkylating agent to the N2 position.[11][12]

Q2: Are there any specific safety precautions I should take when working with reagents for 2H-indazole synthesis?

A2: Yes, several reagents commonly used in 2H-indazole synthesis require careful handling:

  • Phosphines (e.g., tri-n-butylphosphine, triethyl phosphite): These are often air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon). They also have a strong, unpleasant odor and should be used in a well-ventilated fume hood.

  • Sodium Azide: This is a highly toxic substance. Avoid contact with skin and eyes, and do not inhale the dust. It can form explosive heavy metal azides, so avoid contact with lead and copper. It also reacts with acids to produce highly toxic and explosive hydrazoic acid gas.

  • Strong Acids (e.g., TfOH): These are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: Can I use an aniline with electron-withdrawing groups in the one-pot Cadogan-Sundberg reaction?

A3: Yes, anilines with both electron-donating and electron-withdrawing groups have been successfully employed in this reaction.[2] However, the stability of the intermediate imine can be affected by the electronics of the aniline. Electron-deficient anilines may lead to a less stable imine, which could potentially impact the overall yield of the reaction.[2]

Q4: What is the Davis-Beirut reaction and when is it a good choice for 2H-indazole synthesis?

A4: The Davis-Beirut reaction is a method for synthesizing 2H-indazoles from N-substituted 2-nitrobenzylamines in the presence of a base.[6][7] The proposed mechanism involves the formation of a highly reactive nitroso imine intermediate that undergoes an N-N bond-forming heterocyclization.[8] This reaction is a good choice when you need a robust, metal-free method for constructing the 2H-indazole core, and it is particularly useful for accessing a variety of substituted 2H-indazoles.[17] However, the scope can be limited with certain substrates, such as anilines, which may give lower yields.[8]

Section 3: Visualized Workflows and Mechanisms

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity: Mixture of 1H and 2H Isomers check_method Is the synthesis based on direct alkylation of 1H-indazole? start->check_method yes_direct Yes check_method->yes_direct Yes no_direct No check_method->no_direct No change_method Switch to a regioselective synthesis method. yes_direct->change_method optimize_direct Optimize direct N2-alkylation conditions. yes_direct->optimize_direct review_cyclization Review the cyclization conditions and precursors. no_direct->review_cyclization cadogan Cadogan-Sundberg Reductive Cyclization change_method->cadogan davis_beirut Davis-Beirut Reaction change_method->davis_beirut three_comp Cu-catalyzed 3-Component Reaction change_method->three_comp end Improved Regioselectivity for 2H-Indazole cadogan->end davis_beirut->end three_comp->end tf_oh Use TfOH or Cu(OTf)2 with alkyl 2,2,2-trichloroacetimidates optimize_direct->tf_oh diazo Use diazo compounds with TfOH optimize_direct->diazo tf_oh->end diazo->end review_cyclization->end

Caption: Decision tree for troubleshooting poor regioselectivity in 2H-indazole synthesis.

Simplified Mechanism of the Cadogan-Sundberg Reaction

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product ortho_nitro ortho-Imino-nitrobenzene nitrene Nitrene Intermediate ortho_nitro->nitrene Deoxygenation phosphine P(R)3 phosphine->nitrene indazole 2H-Indazole nitrene->indazole Intramolecular Cyclization phosphine_oxide O=P(R)3 nitrene->phosphine_oxide

Caption: Simplified mechanism of the Cadogan-Sundberg reductive cyclization.

References

Technical Support Center: Purification of Crude 3,5-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological data. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format, alongside detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the diazotization of a substituted aniline followed by cyclization.[1] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Such as 2,4-dichloroaniline or related precursors.

  • Isomeric Byproducts: Formation of other dichlorinated indazole isomers (e.g., 3,6-dichloro-1H-indazole) can occur depending on the reaction's regioselectivity.[2]

  • Side-Reaction Products: The diazotization process can sometimes lead to the formation of quinoxaline-type impurities or other polymeric materials, especially if reaction conditions are not strictly controlled.[3]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., acetic acid, hydrochloric acid) and reagents may be carried over.[4][5]

Q2: What is the first and most straightforward purification method I should attempt?

A2: For solid compounds like this compound, recrystallization is often the most efficient and scalable first-line purification technique. It is particularly effective at removing small amounts of impurities that have different solubility profiles from the target compound. If recrystallization fails to achieve the desired purity, more complex methods like column chromatography may be necessary.

Q3: How can I effectively assess the purity of my this compound sample at different stages?

A3: A multi-faceted approach is best for assessing purity:

  • Thin-Layer Chromatography (TLC): This is the quickest method for qualitative assessment. It allows you to visualize the number of components in your crude mixture and track the progress of your purification. A single spot on the TLC plate in multiple eluent systems is a good indicator of high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range. The reported melting point for this compound is approximately 240 °C.[4] A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. Unexpected peaks can often be attributed to residual solvents, starting materials, or isomeric byproducts.[5] The characteristic N-H proton of the indazole ring typically appears as a broad singlet that will exchange with D₂O.[5]

Q4: Is this compound acidic or basic, and how does this property influence purification?

A4: this compound is weakly acidic due to the proton on the pyrazole ring nitrogen (N-H). Its predicted pKa is around 10.7.[6] This acidic nature is a key property that can be exploited for purification using acid-base extraction . The compound can be deprotonated by a suitable base (like NaOH or KOH) to form a water-soluble salt. This allows for the separation of the desired compound from non-acidic, organic-soluble impurities.[7][8]

Section 2: Purification Method Selection Workflow

Choosing the right purification strategy depends on the initial purity of your crude material, the nature of the impurities, and the final purity required. The following decision tree provides a logical workflow for selecting the most appropriate technique.

Purification_Workflow start Crude this compound tlc Analyze by TLC start->tlc decision1 Is the main spot >90% pure with minor, well-separated impurities? tlc->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Yes acid_base_check Are major impurities non-acidic? decision1->acid_base_check No decision2 Is the product pure (single TLC spot, sharp MP)? recrystallize->decision2 pure_product Pure Product decision2->pure_product Yes chromatography Perform Column Chromatography decision2->chromatography No chromatography->decision2 acid_base_check->chromatography No acid_base Perform Acid-Base Extraction acid_base_check->acid_base Yes acid_base->tlc reassess Reassess Impurity Profile (Consider combined methods)

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guide by Technique

Recrystallization

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is too supersaturated.

  • Causality: The solvent may be too good, or the solution is cooling too rapidly. The high concentration of solute lowers the freezing point of the mixture.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which your compound is less soluble to reduce the overall solvent power.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.

Q: My recovery from recrystallization is very low. How can I improve it?

A: Low recovery is typically due to using too much solvent or premature crystallization.

  • Causality: The compound has significant solubility in the solvent even at low temperatures, or the product is being lost during filtration.

  • Solution:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Solvent Choice: Select a solvent system where the compound has high solubility at high temperatures but very low solubility at low temperatures.

    • Wash Carefully: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.

Q: The recrystallized material is still colored, even though the TLC looks clean. Why?

A: Highly colored, often polymeric, impurities can persist in trace amounts that are not easily visible by TLC but can discolor the final product.

  • Causality: These impurities may have solubility profiles very similar to the product or are trapped within the crystal lattice.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step. Charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your product.

    • Second Recrystallization: A second recrystallization from a different solvent system may be effective at removing the persistent impurity.

Column Chromatography

Q: I'm not getting good separation between my product and an impurity on the TLC plate. How do I optimize the eluent system?

A: Poor separation (low ΔRf) means the eluent's polarity is not optimal for differential migration.

  • Causality: The solvent system is either too polar (everything runs to the top) or not polar enough (everything stays at the bottom), or the components have very similar affinities for the stationary phase.

  • Solution:

    • Adjust Polarity: If Rf values are too high, decrease the polarity of the eluent (e.g., go from 30% Ethyl Acetate/Hexane to 20%). If Rf values are too low, increase the polarity. Aim for an Rf of ~0.3 for your target compound.

    • Change Solvents: If adjusting polarity doesn't work, change the solvent system entirely. For example, switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system. Different solvents interact with the solute and stationary phase in unique ways, which can dramatically alter selectivity.[9]

Q: My compound is streaking or "tailing" on the TLC plate and the column. What is the cause?

A: Streaking is often caused by overloading the sample or by strong interactions between the compound and the silica gel.

  • Causality: The acidic N-H group of the indazole can interact strongly with the acidic silanol groups on the silica gel surface. Applying too much sample can also saturate the stationary phase.

  • Solution:

    • Reduce Sample Load: Ensure you are not overloading the column.

    • Add a Modifier: Add a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid to the eluent. For the weakly acidic this compound, adding a small amount of acetic acid can sometimes improve peak shape by suppressing the interaction with silica. However, this must be removed later. Often, simply using a different solvent system is a better approach.

    • Check Solubility: Ensure the compound is fully dissolved in the loading solvent and is soluble in the mobile phase. Precipitation at the origin can cause severe tailing.[10]

Acid-Base Extraction

Q: An intractable emulsion formed when I mixed the organic and aqueous layers. How can I break it?

A: Emulsions are colloidal suspensions of one liquid in another, stabilized by particulate matter or compounds that act as surfactants.

  • Causality: Vigorous shaking and the presence of fine solid impurities can lead to emulsion formation.

  • Solution:

    • Patience: Allow the separatory funnel to stand for an extended period.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.[11]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.

Q: My product did not precipitate after I acidified the basic aqueous extract. What went wrong?

A: This indicates that the compound is still soluble in the aqueous layer, or it was never successfully extracted from the organic layer in the first place.

  • Causality: Insufficient acidification, formation of a soluble salt, or insufficient base used in the initial extraction step.

  • Solution:

    • Check pH: Use pH paper or a pH meter to ensure the solution is sufficiently acidic (pH 1-2). Add more acid if necessary.

    • Extract the Product: If the product remains soluble even at low pH, it may need to be extracted back out of the acidic aqueous solution using an organic solvent like ethyl acetate or dichloromethane.

    • Review Initial Extraction: Ensure enough base was used in the first step to deprotonate all of the indazole. If not, a significant portion may have remained in the organic layer.

Section 4: Detailed Experimental Protocols

Protocol: Recrystallization

This protocol provides a general method for purifying this compound by recrystallization. Solvent selection is key.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

    Solvent SystemBoiling Point (°C)Predicted Solubility Profile
    Toluene111Good potential; dissolves non-polar impurities.
    Xylene~140High boiling; good for dissolving but may be hard to remove.[4]
    Ethyl Acetate / HexaneVariableA versatile co-solvent system; adjust ratio for optimal solubility.
    Ethanol / WaterVariableGood for moderately polar compounds; add water as the anti-solvent.
    Acetonitrile82A polar aprotic solvent that can be effective.[12]
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Check the purity of the recrystallized product by TLC and melting point analysis.

Protocol: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an eluent system that gives an Rf value of ~0.3 for this compound. A gradient of ethyl acetate in hexanes is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combination and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Protocol: Acid-Base Extraction

This protocol leverages the acidic N-H proton of the indazole to separate it from neutral impurities.

A 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) B 2. Add aqueous base (e.g., 1M NaOH) to a separatory funnel and mix A->B C 3. Separate Layers B->C D Organic Layer: Contains neutral impurities C->D E Aqueous Layer: Contains deprotonated indazole salt C->E F 4. Cool aqueous layer in an ice bath and acidify with conc. HCl to pH ~1 E->F G 5. Collect precipitated pure product by filtration F->G

Caption: Workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH solution. Stopper the funnel and shake, venting frequently.[7][11]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh NaOH solution and combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (pH 1-2), which should cause the purified this compound to precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

References

Technical Support Center: A Guide to Improving the Yield and Purity of 3,5-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 3,5-Dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. This resource will delve into the intricacies of the synthesis, address common challenges, and offer practical solutions to enhance both the yield and purity of this important heterocyclic compound.

I. Overview of the Synthesis of this compound

The synthesis of this compound typically proceeds through a classical and robust pathway involving the diazotization of 2,4-dichloroaniline followed by an intramolecular cyclization. While various methods for indazole synthesis exist, this approach is often favored for its accessibility of starting materials and relatively straightforward execution.[1][2][3] The general synthetic route can be envisioned in multiple stages, sometimes involving the protection of the amino group prior to diazotization to improve reaction control and minimize side reactions.[4]

A common adaptation involves an initial N-acetylation of the starting aniline, followed by a one-pot diazotization and cyclization, and a final deacetylation step to yield the desired this compound.[4]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that researchers may encounter during the synthesis and purification of this compound.

Synthesis & Reaction Optimization

Question 1: My yield of this compound is consistently low. What are the potential causes and how can I address them?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Diazotization The conversion of the primary aromatic amine to the diazonium salt is a critical step. Incomplete reaction can be due to improper temperature control, insufficient acid, or impure sodium nitrite.- Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.[2] - Acid Concentration: Ensure a sufficient excess of a strong mineral acid (e.g., HCl or H₂SO₄) is used to fully protonate the aniline and generate nitrous acid in situ.[2] - Reagent Quality: Use fresh, high-purity sodium nitrite.
Decomposition of the Diazonium Salt Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or in the presence of nucleophiles.[5]- Maintain Low Temperature: Keep the reaction mixture cold (0-5 °C) throughout the diazotization and until the cyclization is initiated. - Immediate Use: Use the generated diazonium salt immediately in the subsequent cyclization step. Avoid storing the diazonium salt solution.
Suboptimal Cyclization Conditions The intramolecular cyclization to form the indazole ring is a key step. The efficiency of this step can be influenced by temperature, solvent, and the presence of any protecting groups.- Temperature: If the reaction is sluggish, a modest increase in temperature after the diazotization may be necessary to facilitate cyclization. However, this must be balanced with the risk of diazonium salt decomposition. - Solvent Effects: The choice of solvent can influence the solubility of intermediates and the reaction rate. Acetic acid is often used in similar reactions.[6]
Side Reactions Several side reactions can compete with the desired pathway, leading to the formation of byproducts and a reduction in the yield of the target molecule.- Phenol Formation: The diazonium group can be displaced by a hydroxyl group, especially in aqueous solutions at elevated temperatures, leading to the formation of 2,4-dichlorophenol.[2] - Azo Dye Formation: The diazonium salt can couple with unreacted 2,4-dichloroaniline or other aromatic species present in the reaction mixture to form colored azo compounds.[2] Ensure slow and controlled addition of sodium nitrite to prevent localized excess of the aniline.

Question 2: I am observing the formation of significant amounts of colored impurities in my reaction mixture. What are these and how can I prevent them?

The formation of colored impurities is a common issue in diazotization reactions and is typically indicative of azo coupling side reactions.

Primary Cause:

  • Azo Coupling: Aryl diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as the starting 2,4-dichloroaniline, to form highly colored azo dyes.[2]

Prevention Strategies:

  • Stoichiometry and Addition Rate: Use a slight excess of sodium nitrite to ensure the complete conversion of the aniline to the diazonium salt. The addition of the sodium nitrite solution should be slow and controlled, with efficient stirring, to avoid localized areas of high aniline concentration.[2]

  • Homogeneous Reaction Mixture: Ensure the reaction mixture is well-stirred and homogeneous to promote the desired intramolecular cyclization over intermolecular azo coupling.

  • Low Temperature: Maintaining a low temperature (0-5 °C) minimizes the rate of azo coupling reactions.

III. Purification Strategies

Question 3: What is the most effective method for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities present. A combination of techniques is often the most effective approach.

Recommended Purification Workflow:

Purification Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Purification column Column Chromatography recrystallization->column If impurities persist pure Pure Product (>99%) recrystallization->pure If sufficient purity column->pure

Caption: Recommended purification workflow for this compound.

1. Recrystallization:

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product.[7][8]

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For chlorinated indazoles, solvent systems such as tetrahydrofuran/water or petroleum ether/ethyl acetate have been used.[9] Xylene has also been noted as a potential solvent.[10]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[8]

2. Column Chromatography:

If recrystallization does not provide the desired purity, or if the impurities have similar solubility profiles to the product, column chromatography is the next step.[1][11]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of indazole derivatives.

  • Mobile Phase: A non-polar/polar solvent system is typically used as the eluent. For compounds of similar polarity, a mixture of petroleum ether (or hexanes) and ethyl acetate is a good starting point.[12][13] The polarity of the eluent can be gradually increased to achieve optimal separation.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of this compound?

Q2: Can I use 2,4-dichloroaniline directly for the diazotization, or is N-acetylation necessary?

Direct diazotization of 2,4-dichloroaniline is possible. However, the initial N-acetylation to form N-(2,4-dichlorophenyl)acetamide can offer better control over the reaction. The acetyl group protects the amine from side reactions and can influence the regioselectivity of the cyclization.[4] The subsequent deacetylation step adds an extra step to the synthesis but can lead to a cleaner product and higher overall yield.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound and for quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a common starting point for analyzing indazole derivatives.[7][14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any impurities present in significant amounts.[1][5][17]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify unknown impurities.

Q4: What is the likely mechanism for the intramolecular cyclization step?

The intramolecular cyclization of the 2,4-dichlorobenzenediazonium salt to form this compound is an example of an intramolecular electrophilic aromatic substitution reaction.

Cyclization Mechanism start 2,4-Dichlorobenzenediazonium ion intermediate Sigma Complex (Wheland intermediate) start->intermediate Intramolecular electrophilic attack product This compound intermediate->product Deprotonation

Caption: Simplified mechanism of intramolecular cyclization.

The diazonium group acts as an electrophile, and the electron-rich benzene ring acts as the nucleophile. The attack occurs at the carbon atom ortho to the diazonium group, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes the aromaticity of the benzene ring and forms the pyrazole ring of the indazole system.

V. Experimental Protocol (Adapted)

The following is an adapted protocol for the synthesis of this compound, based on a similar procedure for the synthesis of 3,4-dichloro-1H-indazole.[4]

Step 1: N-Acetylation of 2,4-Dichloroaniline

  • In a round-bottom flask, dissolve 2,4-dichloroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC. The crude N-(2,4-dichlorophenyl)acetamide is typically used in the next step without isolation.

Step 2: Diazotization and Intramolecular Cyclization

  • To the reaction mixture from Step 1, add isopentyl nitrite (2.0 eq).

  • Heat the mixture to 60 °C and stir overnight under a fume hood.

  • Monitor the formation of 1-acetyl-3,5-dichloro-1H-indazole by TLC.

Step 3: Deacetylation to this compound

  • Cool the reaction mixture to room temperature.

  • Add water and tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add lithium hydroxide (LiOH) (7.0 eq) and stir at 0 °C for 3 hours.

  • Monitor the deacetylation by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

VI. References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Synthesis of 3,4-Dichloro-1H-indazole from 2,3-Dichloroaniline: An Application Note and Protocol. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--

  • Technical Support Center: Reactions of 3,6-Dichloro-2,4-difluoroaniline. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • This compound Formula. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--

  • (PDF) 13C NMR of indazoles. (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from --INVALID-LINK--

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). IntechOpen. Retrieved from --INVALID-LINK--

  • An Improved Preparation of 4-Chloro-1H-indazole (V). (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • 3,5-DICHLORO (1H)INDAZOLE CAS#: 36760-20-0. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook. Retrieved from --INVALID-LINK--

  • Method for preparing 3,5-dichloroaniline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Copper-catalyzed intramolecular cyclization to N-substituted 1,3-dihydrobenzimidazol-2-ones. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. Retrieved from --INVALID-LINK--

  • The Mechanisms of Diazonium Salt Reactions. I. The Products of the Reactions of Benzenediazonium Salts with Methanol. (n.d.). ElectronicsAndBooks. Retrieved from --INVALID-LINK--

  • Certificate of Analysis. (n.d.). Aladdin Scientific Corporation. Retrieved from --INVALID-LINK--

  • HPLC Method for Quantification of Ornidazole in Human Plasma. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • On the Dichotomic Behavior of the Z -2,4-Dinitrophenylhydrazone of 5-Amino-3-benzoyl-1,2,4-oxadiazole with Acids in Toluene and in Dioxane/Water: Rearrangement versus Hydrolysis. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • 3 5 dichloroaniline. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Heterocyclic synthesis using nitrile imines. 6. Synthesis of some new substituted 4,5-dihydro-1H-1,2,4-triazoles. (2025). ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Dichloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in experimental settings. As a hydrophobic molecule, this compound presents specific handling requirements to ensure solution stability, experimental reproducibility, and the validity of your results. This document provides practical, field-tested advice rooted in physicochemical principles.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound.

Question 1: What are the basic solubility properties of this compound?

Answer: this compound is characterized by its poor aqueous solubility. It is sparingly soluble in water, with a reported value of approximately 0.26 g/L at 25°C[1]. Its high melting point (~240 °C) and calculated LogP of 3.49 indicate a lipophilic and crystalline nature, which contributes to its low solubility in aqueous media[1]. While sparingly soluble in water, it exhibits better solubility in polar aprotic organic solvents.

Question 2: I dissolved this compound in DMSO, but it crashed out immediately when I added it to my cell culture media. What happened?

Answer: This common phenomenon is known as "solvent shock" or "crashing out."[2] It occurs when a concentrated stock solution in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous environment (like a buffer or cell culture medium). The compound is forced into a solution where it is poorly soluble, causing it to rapidly precipitate. The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one.

Question 3: My solution of this compound was clear initially, but I saw a precipitate after incubating it for several hours. Why did this happen?

Answer: Delayed precipitation is often caused by subtle changes in the solution's environment over time. Several factors could be at play:

  • Temperature Shifts: Solubility is temperature-dependent. If you prepared your solution at room temperature or with gentle warming and then incubated it at a different temperature (e.g., 37°C or refrigerated), the compound's solubility limit may have been exceeded.[2][3]

  • pH Changes: In cell culture experiments, cellular metabolism can gradually alter the pH of the medium.[2] If the compound's solubility is pH-sensitive, this shift can cause it to fall out of solution.

  • Interaction with Media Components: Complex cell culture media contain salts, proteins, and amino acids that can interact with the compound over time, potentially forming less soluble complexes.[2][3]

  • Evaporation: During long-term experiments, evaporation from the culture vessel can increase the compound's effective concentration, pushing it past its solubility limit.[4]

Question 4: What is the single most important first step to avoid solubility issues?

Answer: Empirically determine the maximum soluble concentration of this compound in your specific experimental medium before starting your main experiments. Relying solely on literature values or theoretical predictions can be misleading, as minor variations in media composition, pH, or serum percentage can significantly impact solubility. See Protocol 2 for a detailed method.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving specific solubility problems.

Issue 1: Immediate Precipitation Upon Dilution

You add your DMSO stock of this compound to your aqueous buffer or media, and a precipitate (cloudiness, crystals, or film) forms instantly.

Potential Cause Scientific Rationale Recommended Solution
Final concentration exceeds solubility limit. The amount of compound added surpasses the maximum amount that can be dissolved in that volume of aqueous media, regardless of the dilution method.Primary Action: Decrease the final working concentration. Validation: Perform a solubility test to find the true limit in your media (See Protocol 2 ).
Rapid Solvent Exchange ("Solvent Shock") The abrupt change in polarity when a concentrated organic stock hits the aqueous phase does not allow for proper solvation of the compound molecules by water, causing them to aggregate and precipitate.[2][5]Primary Action: Add the stock solution dropwise into the vortex of the media to ensure rapid dispersal.[2] Alternative: Perform a serial dilution of the stock solution in pre-warmed (37°C) media instead of a single large dilution step.
Low Temperature of Media The solubility of most compounds, including this compound, is lower at colder temperatures. Adding stock to cold media fresh from the refrigerator reduces the solubility limit.[2]Action: Always use pre-warmed (e.g., 37°C for cell culture) media for preparing your final solutions.[2]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can be toxic to cells and may also affect compound solubility or interactions.Action: Keep the final DMSO concentration as low as possible, ideally below 0.5% and certainly not exceeding 1% for most cell-based assays.[6]
Issue 2: Delayed Precipitation During Incubation

The solution appears clear after preparation but develops a precipitate after several hours or days in the incubator.

Potential Cause Scientific Rationale Recommended Solution
Metastable Supersaturation Your initial solution may have been supersaturated—a thermodynamically unstable state where the concentration is temporarily above the true solubility limit. Over time, the system equilibrates, and the excess compound precipitates.Action: Lower the final working concentration to be safely below the determined maximum solubility limit. Consider using formulation strategies to create more stable solutions (See Advanced Strategies section).
pH Shift in Media Cellular metabolism produces acidic byproducts (like lactic acid), lowering the media's pH over time, which can affect the solubility of pH-sensitive compounds.[2]Action: Monitor the pH of your culture medium, especially in dense or long-term cultures. Change the medium more frequently to maintain a stable pH.
Compound Degradation The compound may be unstable in the aqueous, buffered environment at 37°C, degrading into less soluble byproducts.Action: Check the compound's stability data if available. Prepare fresh media with the compound more frequently for long-term experiments.
Evaporation of Media Water evaporation from the culture vessel concentrates all solutes, including the compound, potentially exceeding its solubility limit.[3][4]Action: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing precipitation.

G A Precipitation Observed B When did it occur? A->B C Immediate (Upon Dilution) B->C Immediate D Delayed (During Incubation) B->D Delayed E Potential Causes: - Concentration Too High - Solvent Shock - Cold Media C->E F Potential Causes: - Supersaturation - pH/Temp Shift - Evaporation D->F G Solutions: 1. Lower Final Concentration 2. Add Stock Slowly to Warmed, Vortexing Media 3. Perform Serial Dilution 4. Run Solubility Test (Protocol 2) E->G H Solutions: 1. Lower Final Concentration 2. Monitor pH / Change Media Often 3. Ensure Proper Humidification 4. Consider Advanced Strategies F->H I Run Solubility Test (Protocol 2) G->I

Caption: A troubleshooting workflow for diagnosing and solving precipitation issues.

Experimental Protocols

These protocols provide step-by-step instructions for preparing solutions and assessing solubility.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving this compound in an organic solvent.

  • Compound Equilibration: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.[6]

  • Sonication (Recommended): Place the vial in a water bath sonicator for 5-10 minutes. This provides energy to break up the crystal lattice and can significantly aid dissolution.[7]

  • Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes. Caution: Only apply heat if you are confident the compound is thermally stable.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particulates.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3][6]

Protocol 2: Determining Maximum Soluble Concentration (Aqueous Media)

This empirical method is crucial for identifying the upper concentration limit in your specific experimental system.[2][5]

  • Prepare Stock: Create a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO as described in Protocol 1 .

  • Set Up Dilutions: Dispense your final experimental medium (e.g., complete DMEM + 10% FBS, pre-warmed to 37°C) into a series of microcentrifuge tubes or a 96-well plate.

  • Create Serial Dilutions: Add the DMSO stock to the media to create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a "vehicle control" well containing only the medium and DMSO.

  • Initial Observation: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness or particulates).

  • Incubation: Incubate the plate/tubes under your exact experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Observations: Visually inspect the solutions for any delayed precipitation at regular intervals (e.g., 1, 4, 24, and 48 hours). A light microscope can be used to detect fine crystalline precipitates.

  • Determine Limit: The highest concentration that remains clear and free of visible precipitate throughout the entire incubation period is your maximum working soluble concentration. It is best practice to use a working concentration slightly below this determined limit for your experiments.

Diagram: Mitigating Solvent Shock

G cluster_0 Method A: Rapid Dilution (Problematic) cluster_1 Method B: Serial Dilution (Recommended) A1 High Conc. Stock (e.g., 20mM in DMSO) A3 Immediate Precipitation ('Crashing Out') A1->A3 Rapidly Added A2 Large Volume of Aqueous Media A2->A3 B1 High Conc. Stock (e.g., 20mM in DMSO) B2 Intermediate Dilution (e.g., 1mM in Media) B1->B2 Step 1 B3 Final Dilution (e.g., 50µM in Media) B2->B3 Step 2 B4 Clear, Stable Solution B3->B4

Caption: Comparison of dilution methods to avoid precipitation.

Advanced Solubilization Strategies

If the required experimental concentration cannot be achieved with simple solvent systems, more advanced formulation strategies may be necessary. These are common in preclinical drug development.[8][9]

  • Co-solvents: Using a mixture of solvents can improve solubility.[10][11][12] For example, preparing an intermediate dilution in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into aqueous media can improve miscibility.[6][9]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[6][8] The pKa of this compound is predicted to be ~10.74, suggesting it is a weak acid, and its solubility might be increased in slightly basic conditions (though this must be balanced with experimental and cellular viability constraints).[13]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8] Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water and increasing solubility.[8][14][15]

References

stability of 3,5-Dichloro-1H-indazole under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,5-Dichloro-1H-indazole. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability-related issues encountered during experimentation. The information herein is synthesized from established chemical principles and data on related molecular structures to provide a robust framework for handling and utilizing this compound effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to minimize potential oxidative degradation.

Q2: How should I prepare and store solutions of this compound?

A2: Due to its sparse solubility in water, organic solvents are typically used to dissolve this compound. Common choices include DMSO, DMF, and alcohols. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, freezing at -20°C or -80°C is advisable. It is recommended to prepare fresh solutions for sensitive experiments to avoid potential degradation.

Q3: What are the primary degradation pathways I should be aware of for this compound?

A3: Based on the chemistry of the indazole scaffold and chlorinated aromatic compounds, the primary degradation pathways for this compound are anticipated to be photodegradation, oxidation, and hydrolysis under harsh acidic or basic conditions.[2][3]

  • Photodegradation: Exposure to UV or even strong visible light can induce a rearrangement of the indazole ring to a benzimidazole derivative, a common photochemical pathway for indazoles.[2]

  • Oxidative Degradation: The indazole ring system can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air and light.

  • Hydrolysis: While the aryl-chloride bonds are generally stable, under forcing acidic or basic conditions, hydrolysis to the corresponding hydroxy-substituted indazole may occur. The indazole ring itself may also be susceptible to cleavage under extreme pH and temperature.

Q4: Is this compound compatible with common laboratory reagents?

A4: this compound is incompatible with strong oxidizing agents.[1] Caution should also be exercised when using strong acids or bases, especially at elevated temperatures, due to the potential for hydrolysis. It is generally compatible with common organic solvents like DMSO, DMF, acetonitrile, and alcohols for typical reaction and analysis timescales.

II. Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common experimental issues related to the stability of this compound.

Guide 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Issue: You observe unexpected peaks in your chromatogram when analyzing a sample of this compound.

Potential Cause: This is often indicative of degradation or the presence of impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Step-by-Step Investigation:

  • Analyze a Fresh Standard: Prepare a solution of this compound from a fresh, unopened container and analyze it immediately. If the unexpected peak is absent, your original sample has likely degraded.

  • Evaluate Sample History:

    • Light Exposure: Have your samples been exposed to ambient light or UV light for extended periods? If so, photodegradation is a likely cause.

    • Temperature: Were your samples subjected to high temperatures during processing or storage?

    • pH: Are your samples in an acidic or basic aqueous solution?

    • Storage Duration and Atmosphere: How long have the solutions been stored and were they protected from air?

  • Forced Degradation Study (Confirmatory): To confirm the identity of the degradation product, you can perform a controlled forced degradation study. This will help you to generate the suspected degradation products and confirm their retention times.

    • Photodegradation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) in a quartz cuvette and expose it to a UV lamp (e.g., 254 nm or 365 nm) for several hours. Monitor the formation of new peaks by HPLC.

    • Acid/Base Hydrolysis: Treat separate solutions of the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for several hours. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Structural Elucidation: If the degradation product is significant, techniques like LC-MS/MS and NMR can be used to elucidate its structure.

Guide 2: Loss of Compound Potency or Concentration Over Time

Issue: You observe a decrease in the concentration or biological activity of your this compound stock solution over time.

Potential Cause: The compound is degrading in solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound potency.

Preventative Measures:

  • Proper Storage: Always store stock solutions of this compound in amber vials to protect from light. For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C.

  • Solvent Choice: For long-term storage, aprotic solvents like DMSO or DMF are generally preferred over aqueous buffers. If an aqueous buffer is necessary for your experiment, prepare the working solution fresh from a stock in an organic solvent.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, purging the headspace of the vial with an inert gas (argon or nitrogen) before sealing can help prevent oxidative degradation.

III. Stability Profile Summary

The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of indazoles and chlorinated aromatic compounds. This should be used as a guideline for experimental design and sample handling.

ConditionReagent/StressExpected StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, RTLikely Stable-
0.1 M HCl, 60°CPotential for slow degradation3-Chloro-5-hydroxy-1H-indazole, 5-Chloro-3-hydroxy-1H-indazole
Basic Hydrolysis 0.1 M NaOH, RTLikely Stable-
0.1 M NaOH, 60°CPotential for slow degradation3-Chloro-5-hydroxy-1H-indazole, 5-Chloro-3-hydroxy-1H-indazole
Oxidative 3% H₂O₂, RTPotential for degradationOxidized indazole species, ring-opened products
Thermal > Melting Point (~240°C)DecompositionNOx, HCl, CO, CO₂
Photolytic UV light (254/365 nm)UnstableDichlorobenzimidazole isomers

IV. Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products and validate stability-indicating analytical methods.[2][4]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 60°C for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at a temperature below its melting point (e.g., 100°C) for 24 hours. Dissolve the stressed solid in the initial solvent before analysis.

    • Photodegradation: Expose a solution of the compound in a photostable container (e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV and/or MS detection).

V. References

  • BenchChem. (2025). Technical Support Center: Indazole Derivatives. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound Formula. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from --INVALID-LINK--

References

troubleshooting guide for the synthesis of dichloro-indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of dichloro-indoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chlorination. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the dichlorination of indoles?

A variety of reagents can be employed for the dichlorination of indoles, with the choice often depending on the desired regioselectivity, the substrate's reactivity, and safety considerations. Common reagents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂).[1] Sulfuryl chloride is often effective for producing 2,3-dichloroindoles.[1] Electrochemical methods using ammonium halides as the chlorine source are also gaining traction as a more environmentally friendly approach.[2]

Q2: What is the general mechanism of electrophilic chlorination of the indole ring?

The indole ring is electron-rich, making it susceptible to electrophilic attack. The chlorination mechanism typically proceeds through a series of steps. Initially, an N-chloroindole intermediate may form, which can then rearrange.[3][4][5] The reaction often involves the formation of a 3-chloro-3H-indole intermediate as well.[3][4][5] The specific pathway and the stability of these intermediates can be influenced by the reaction conditions, such as the solvent and the presence of a base.[3][5]

Q3: Are dichloro-indoles generally stable compounds?

The stability of dichloro-indoles can vary. Some halo-indoles are known to be unstable and are best used immediately after preparation.[6] For instance, certain chlorinated indoles can be sensitive to light and air, leading to degradation over time. Proper storage, such as under an inert atmosphere and protected from light, is crucial. The stability is also influenced by the position of the chlorine atoms and the presence of other functional groups on the indole ring.[7]

In-Depth Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dichloro-indoles in a detailed question-and-answer format.

Low or No Yield of the Desired Dichloro-Indole

Q4: My reaction has resulted in a low yield of the desired dichloro-indole. What are the likely causes and how can I improve it?

Several factors can contribute to low yields in indole dichlorination. Let's break down the potential culprits and their solutions:

  • Reagent Purity and Activity:

    • Chlorinating Agent: Ensure your chlorinating agent (e.g., NCS, sulfuryl chloride) is fresh and has not degraded. NCS, for instance, can be recrystallized if its purity is in doubt. For gaseous reagents like chlorine, ensure accurate measurement and delivery.

    • Solvent: Anhydrous conditions are often critical. Use freshly distilled, dry solvents to prevent unwanted side reactions, such as the hydrolysis of the chlorinating agent or intermediates.

  • Reaction Temperature:

    • Too Low: The reaction may not have sufficient energy to overcome the activation barrier, leading to an incomplete reaction. Consider a modest increase in temperature while carefully monitoring for the formation of side products.

    • Too High: Elevated temperatures can lead to the formation of over-chlorinated products or degradation of the starting material and product. A temperature screening is often a worthwhile optimization step.

  • Reaction Time:

    • An insufficient reaction time will naturally lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Incorrect Stoichiometry:

    • Ensure the molar equivalents of the chlorinating agent are appropriate for dichlorination. Using too little will result in a mixture of mono- and di-chlorinated products, while an excess can lead to over-chlorination or other side reactions.

Formation of Undesired Side Products

Q5: I am observing significant amounts of mono-chlorinated indole and/or over-chlorinated species in my reaction mixture. How can I improve the selectivity for the dichloro-product?

Controlling the stoichiometry and reaction conditions is key to achieving the desired dichlorination.

  • Stoichiometry of the Chlorinating Agent: Carefully control the molar equivalents of your chlorinating agent. For dichlorination, you will typically need at least two equivalents. A slight excess (e.g., 2.1-2.2 equivalents) can sometimes be beneficial to drive the reaction to completion, but a large excess should be avoided.

  • Rate of Addition: A slow, dropwise addition of the chlorinating agent can help to maintain a low instantaneous concentration, which can favor the desired dichlorination over the formation of over-chlorinated byproducts.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction by slowing down competing side reactions.

Q6: My main side product appears to be an oxindole derivative. Why is this happening and how can I prevent it?

The formation of oxindoles is a common side reaction during the chlorination of indoles, particularly when using reagents like sulfuryl chloride.[8] This can occur through the oxidation of the indole ring.

  • Choice of Chlorinating Agent: Some chlorinating agents are more prone to causing oxidation than others. Consider switching to a milder chlorinating agent, such as N-chlorosuccinimide (NCS).

  • Solvent Effects: The choice of solvent can influence the reaction pathway. In some cases, changing the solvent can suppress the formation of oxindoles.[8]

  • Reaction Conditions: Carefully controlling the temperature and reaction time can also help to minimize the formation of oxidized byproducts.

Purification Challenges

Q7: I am having difficulty purifying my dichloro-indole product from the reaction mixture. What are some effective purification strategies?

Purification of chlorinated indoles often requires careful technique due to their similar polarities and potential for degradation.

  • Column Chromatography: This is the most common method for purifying dichloro-indoles.

    • Solvent System: A common and effective solvent system is a gradient of ethyl acetate in a non-polar solvent like hexane or cyclohexane.[9] Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product.

    • Silica Gel: Use high-quality silica gel for the best separation.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[10]

    • Solvent Selection: The choice of solvent is critical. You will need a solvent in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Extraction: A liquid-liquid extraction can be a useful first step in your work-up to remove some impurities before chromatography.[11]

Product Characterization Issues

Q8: How can I confirm the structure and regiochemistry of my synthesized dichloro-indole?

A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic and NH protons. The coupling patterns can help to determine the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum is also very informative. The chemical shifts of the carbons bearing the chlorine atoms will be significantly affected.[1]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of your compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for a dichloro-substituted compound, which is a definitive indicator of the number of chlorine atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of the indole ring.

Detailed Experimental Protocol: Synthesis of 2,3-Dichloroindole

This protocol provides a representative method for the synthesis of 2,3-dichloroindole using sulfuryl chloride.[1]

Reagents and Materials:

  • Indole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve indole (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (2.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,3-dichloroindole.

Quantitative Data Summary Table:

ParameterValue
Indole 1.0 eq
Sulfuryl Chloride 2.1 eq
Reaction Temperature 0 °C
Reaction Time 1-2 hours
Typical Yield 70-85%

Visualizations

Reaction Mechanism Workflow

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Formation of Monochloroindole cluster_2 Step 3: Second Chlorination cluster_3 Step 4: Final Product Indole Indole Intermediate1 Chloronium Ion Intermediate Indole->Intermediate1 Electrophilic Attack at C3 SO2Cl2 SO₂Cl₂ SO2Cl2->Intermediate1 Monochloroindole 3-Chloroindole Intermediate1->Monochloroindole Deprotonation Intermediate2 Dichlorinated Intermediate Monochloroindole->Intermediate2 Electrophilic Attack at C2 Dichloroindole 2,3-Dichloroindole Intermediate2->Dichloroindole Deprotonation SO2Cl2_2 SO₂Cl₂ SO2Cl2_2->Intermediate2

Caption: Proposed mechanism for the synthesis of 2,3-dichloroindole.

Troubleshooting Workflow

G cluster_low_yield Troubleshooting Low Yield cluster_side_products Addressing Side Products cluster_purification Improving Purification Start Low Yield or Impure Product Problem1 Low Yield Start->Problem1 Problem2 Side Products Start->Problem2 Problem3 Purification Issues Start->Problem3 CheckReagents Check Reagent Purity & Activity Problem1->CheckReagents OptimizeTemp Optimize Temperature Problem1->OptimizeTemp OptimizeTime Optimize Reaction Time Problem1->OptimizeTime CheckStoich Verify Stoichiometry Problem1->CheckStoich ControlStoich Control Stoichiometry Problem2->ControlStoich SlowAddition Slow Reagent Addition Problem2->SlowAddition LowerTemp Lower Reaction Temperature Problem2->LowerTemp ChangeReagent Change Chlorinating Agent Problem2->ChangeReagent ColumnChrom Optimize Column Chromatography Problem3->ColumnChrom Recrystallize Attempt Recrystallization Problem3->Recrystallize Extraction Perform Liquid-Liquid Extraction Problem3->Extraction Success Successful Synthesis CheckReagents->Success OptimizeTemp->Success OptimizeTime->Success CheckStoich->Success ControlStoich->Success SlowAddition->Success LowerTemp->Success ChangeReagent->Success ColumnChrom->Success Recrystallize->Success Extraction->Success

References

Indazole Synthesis: A Technical Support Center for Reaction Mechanism Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of indazole-containing molecules. Indazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4]

This resource provides in-depth, field-proven insights into the reaction mechanisms of common indazole syntheses. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Section 1: Troubleshooting Classical Indazole Syntheses

Classical methods for indazole synthesis remain highly relevant for their robustness and scalability. However, they are not without their challenges, particularly concerning regioselectivity and reaction yields.

FAQ 1: My Jacobson Indazole Synthesis is giving a low yield. What are the critical parameters to control?

The Jacobson synthesis, which involves the cyclization of N-nitroso-o-toluidines, is a powerful method but is sensitive to reaction conditions.[5] Low yields can often be traced back to a few key factors.

Underlying Causality: The core of the Jacobson reaction is an intramolecular azo coupling, which is preceded by a rate-determining acyl shift.[6] The efficiency of this process is highly dependent on the generation and stability of the N-nitroso intermediate.

Troubleshooting Steps:

  • Nitrosating Agent Generation: The reaction often uses nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid. Ensure that the acid is added slowly at a low temperature (typically 0-5 °C) to maintain a controlled generation of the nitrosating species (N₂O₃). A constant black-green color indicates an excess of N₂O₃.[6]

  • Solvent Choice: The original procedures often use benzene. However, for solubility and safety reasons, alternative solvents may be used. Ensure your starting material is fully soluble. For N-acetyl derivatives, a mixture of acetic acid and acetic anhydride is often more convenient and can improve yields.

  • Decomposition of the N-nitroso Intermediate: The cyclization step requires the decomposition of the N-nitroso compound, which is typically achieved by heating. Insufficient heating will lead to incomplete reaction, while excessive temperatures can cause degradation. Monitor the reaction by TLC or LC-MS to find the optimal temperature and time.

  • Workup Procedure: The indazole product is weakly basic and can be extracted into an acidic aqueous solution.[7] Ensure complete extraction from the organic layer by performing multiple extractions with dilute acid (e.g., 2N HCl). Subsequent basification of the combined aqueous layers will precipitate the indazole product.

FAQ 2: I'm struggling with regioselectivity in my indazole synthesis. How can I control the formation of N1 vs. N2 isomers?

Regioselectivity is a common challenge, especially when alkylating or arylating a pre-formed indazole ring. The 1H- and 2H-tautomers of indazole have different thermodynamic stabilities, with the 1H-tautomer being generally more stable.[7] However, kinetic and thermodynamic factors can influence the product distribution in substitution reactions.

Controlling N-Alkylation Regioselectivity:

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base/Solvent System Strong, non-coordinating bases like NaH in a non-polar solvent like THF.[8][9]Mitsunobu conditions (DEAD, PPh₃) or weaker bases in polar, coordinating solvents.[9]The N1-anion is often the thermodynamically more stable intermediate, favored by strong bases. Polar solvents can stabilize the N2-anion, leading to the kinetic product.
Substituents on the Indazole Ring Bulky groups at the C3 position.[9]Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position.[8][9]Steric hindrance at C3 disfavors attack at the adjacent N2 position. Electron-withdrawing groups at C7 can electronically favor alkylation at the distal N2 position.
Reaction Temperature Higher temperatures can allow for equilibration to the thermodynamic N1 product.[8][9]Lower temperatures may favor the kinetic N2 product.[9]Higher thermal energy can overcome the activation barrier for isomerization from the kinetic to the thermodynamic product.

Alternative Strategy: Cyclization Reactions

Instead of post-synthesis modification, consider a cyclization strategy that pre-determines the position of the substituent. For example, using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyl compounds can provide N1-substituted indazoles with excellent regioselectivity.[8] Similarly, the Cadogan reductive cyclization of ortho-imino-nitrobenzenes is an effective method for selectively generating 2H-indazoles.[10]

Section 2: Modern Synthetic Methods and Their Pitfalls

Modern synthetic chemistry offers a diverse toolkit for indazole synthesis, including powerful cross-coupling and cycloaddition reactions. While these methods provide access to a wide range of derivatives, they come with their own set of challenges.[1][11]

FAQ 3: My Davis-Beirut reaction for synthesizing a 2H-indazole is not working well. What are the common failure points?

The Davis-Beirut reaction is a versatile method for preparing 2H-indazoles and indazolones from o-nitrobenzylamines or related precursors.[12][13][14] It operates through a key nitroso intermediate, and its success is highly dependent on the reaction conditions.[12][15]

Underlying Causality: The reaction proceeds via an N-N bond-forming heterocyclization.[12][13][15] The generation and reactivity of the crucial o-nitrosobenzylidine imine intermediate are sensitive to catalysis (acid or base) and the presence of water.[15]

Troubleshooting Steps:

  • Water Content is Critical: The presence of water can be crucial for the success of the reaction, but there is an optimal range.[9][12] In some cases, anhydrous conditions with a base like DBU in THF are effective.[15] In other instances, particularly under basic conditions with NaOH or KOH, a small amount of water is beneficial, but excess water can lead to a significant drop in yield due to competing pathways.[9][12]

  • Catalysis (Acid vs. Base): The Davis-Beirut reaction can be catalyzed by both acids and bases.[15] The choice of catalyst can significantly impact the outcome, especially with challenging substrates like anilines. While typically carried out under alkaline conditions, photochemical methods have enabled Brønsted acid-catalyzed conditions, which are more suitable for accessing N-aryl 2H-indazoles.[16]

  • Stability of the Starting Material: The o-nitrobenzylamine precursors must be stable under the reaction conditions. If you are preparing them in situ, ensure the preceding step (e.g., imine formation and reduction) goes to completion.[15]

  • Reaction Monitoring: The reaction progress should be carefully monitored by TLC or LC-MS to determine the optimal reaction time and temperature. Incomplete conversion is a common issue if the reaction is not allowed to proceed for a sufficient duration.[9]

FAQ 4: I am attempting a one-pot, three-component synthesis of a 2H-indazole using a copper catalyst, but the yield is poor. What should I investigate?

One-pot, three-component reactions, such as the synthesis of 2H-indazoles from a 2-bromobenzaldehyde, a primary amine, and sodium azide, are highly efficient but require careful optimization of the catalytic system.[3][17][18]

Underlying Causality: This reaction relies on a copper catalyst to facilitate two key bond formations: a C-N bond between the aryl bromide and the azide, and an N-N bond formation involving the in situ formed imine.[3] The efficiency of the catalyst is paramount.

Troubleshooting Steps:

  • Catalyst System: The choice of copper source and ligand is critical. While CuI with TMEDA is a reported system, copper(I) oxide nanoparticles have also been shown to be effective, sometimes under ligand-free conditions.[3][17] If your current system is underperforming, consider screening other copper sources (e.g., Cu₂O, CuCl) and ligands.

  • Solvent: High-boiling, polar aprotic solvents like DMSO or green solvents like PEG 300 are often used to ensure all components remain in solution at the required reaction temperature (often around 120 °C).[3][17] Poor solubility of any of the starting materials can hinder the reaction.

  • Purity of Reagents: Ensure the 2-bromobenzaldehyde, amine, and sodium azide are of high purity. Impurities can poison the catalyst.

  • Inert Atmosphere: While some procedures are robust, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst and reagents, potentially improving the yield.

FAQ 5: My intramolecular Aza-Wittig reaction to form an indazole is failing. What is the likely cause?

The intramolecular Aza-Wittig reaction is a powerful tool for synthesizing N-heterocycles.[19][20] It involves the reaction of an iminophosphorane with a carbonyl group within the same molecule.[19][20][21]

Underlying Causality: The reaction's success hinges on two main stages: the formation of the iminophosphorane via the Staudinger reaction (from an azide and a phosphine), and the subsequent intramolecular cyclization.[20][21] A failure can occur at either stage. The driving force for the final step is the formation of the highly stable triphenylphosphine oxide byproduct.[22]

Troubleshooting Steps:

  • Iminophosphorane Formation: Confirm the formation of the iminophosphorane. This intermediate is generated from an organic azide and a phosphine (commonly triphenylphosphine).[21] If the azide is not reacting, consider the purity of the phosphine and ensure anhydrous conditions, as water can hydrolyze the iminophosphorane.

  • Substrate Conformation: For the intramolecular reaction to occur, the molecule must be able to adopt a conformation that brings the iminophosphorane and the carbonyl group into proximity. If there is significant steric hindrance or ring strain in the transition state, the reaction may be disfavored.

  • Electrophilicity of the Carbonyl Group: The carbonyl group must be sufficiently electrophilic to react with the nucleophilic iminophosphorane. If the carbonyl group is part of an ester or amide, the reaction may require higher temperatures than with an aldehyde or ketone.[20]

  • Reaction Conditions: The reaction is typically carried out by heating in a non-polar solvent like toluene.[23] Ensure the temperature is high enough to promote the cyclization.

Experimental Workflow & Mechanism Visualization

To aid in your experimental design and troubleshooting, the following diagrams illustrate key reaction mechanisms and workflows.

Davis-Beirut Reaction Mechanism

The following diagram illustrates the proposed mechanism for the base-catalyzed Davis-Beirut reaction.

Davis_Beirut_Mechanism start o-Nitrobenzylamine carbanion Carbanion formation (Base deprotonates α-carbon) start->carbanion Base (e.g., KOH) nitroso o-Nitrosobenzylidine imine (via intramolecular redox) carbanion->nitroso Intramolecular rearrangement cyclized N-N bond formation (Heterocyclization) nitroso->cyclized Concerted N-N bond forming heterocyclization product 2H-Indazole cyclized->product Aromatization

Caption: Proposed mechanism for the base-catalyzed Davis-Beirut reaction.

Aza-Wittig Reaction for Indazole Synthesis

This workflow outlines the key steps in an intramolecular Aza-Wittig approach to indazole synthesis.

Aza_Wittig_Workflow start_material o-Azidobenzaldehyde iminophosphorane Iminophosphorane Intermediate start_material->iminophosphorane + PPh3 - N2 phosphine Triphenylphosphine (PPh3) cyclization Intramolecular Aza-Wittig Reaction iminophosphorane->cyclization Heat byproduct Triphenylphosphine Oxide (Ph3P=O) cyclization->byproduct Elimination final_product Indazole cyclization->final_product

Caption: Workflow for intramolecular Aza-Wittig synthesis of indazoles.

This technical support guide is intended to be a living document. As new synthetic methodologies emerge and new challenges are encountered, we will continue to update it with the latest field-proven insights. We hope this resource empowers you to overcome the hurdles in your indazole synthesis endeavors and accelerate your research and development goals.

References

Validation & Comparative

A Comparative Analysis of Dichloro-Substituted Indazoles as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of dichloro-substituted indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). It is designed to offer researchers and drug development professionals a comprehensive overview of the structure-activity relationships, inhibitory potencies, and experimental methodologies related to this promising class of anti-cancer agents.

Introduction: The Role of FGFR in Oncology and the Emergence of Indazole Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various malignancies, including breast, lung, and bladder cancers.[1] This has established the FGFRs as compelling therapeutic targets for oncology drug discovery.

Among the diverse chemical scaffolds explored for FGFR inhibition, indazole derivatives have emerged as a particularly promising class. Their bicyclic structure provides a rigid core that can be strategically functionalized to achieve high potency and selectivity. This guide focuses on a comparative analysis of dichloro-substituted indazoles, a subset that has demonstrated significant potential as FGFR inhibitors.

Comparative Analysis of Dichloro-Substituted Indazole Scaffolds

Recent research has unveiled several distinct series of dichloro-substituted indazoles with potent anti-FGFR activity. Here, we compare three prominent scaffolds to elucidate their structure-activity relationships and inhibitory profiles.

Series 1: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles

This series, reported by Zhang et al. (2016), features a 2,6-dichloro-3,5-dimethoxyphenyl moiety at the 6-position of the indazole ring.[1] The study highlights the importance of substitution at the 4-position for achieving potent FGFR1 inhibition.

Key compounds from this series include:

  • Compound 10a: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide

  • Compound 13a: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide

Docking studies suggest that the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold occupies the ATP binding site of FGFR1, with the substituent at the 4-position extending into a new binding subpocket.[1] The introduction of the N-(3-(4-methylpiperazin-1-yl)phenyl) group in compound 13a led to a significant increase in potency compared to the N-phenyl group in 10a , indicating that this modification enhances binding affinity.[1]

Series 2: N-(6-(dihalophenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamides

Liu et al. (2020) investigated a series of 1H-indazol-3-amine derivatives, including compounds with dichloro-substitutions on the phenyl ring at the 6-position. This series provides valuable comparative data against multiple FGFR isoforms.

Representative dichloro-substituted compounds from this series include:

  • Compound 9k: N-(6-(3,5-dichlorophenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide

  • Compound 9n: N-(6-(3,4-dichlorophenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide

This study demonstrates that the position of the chlorine atoms on the phenyl ring influences the inhibitory activity and selectivity across the FGFR family.

Series 3: [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine

Volynets et al. (2021) identified this compound as a potent FGFR1 inhibitor through virtual screening and subsequent in vitro testing.[2] This scaffold features a 3,4-dichlorophenyl group at the 3-position of the indazole ring.

  • Compound 1: [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine

Molecular docking studies suggest that this compound interacts with both the adenine and phosphate-binding regions of the FGFR1 ATP binding site.[2]

Comparative Inhibitory Activity

The following table summarizes the reported in vitro inhibitory activities (IC50) of the key dichloro-substituted indazole derivatives against FGFR kinases.

Compound IDDichloro Substitution PatternFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
10a 2,6-dichloro (on phenyl at C6)69.1 ± 19.8Not ReportedNot Reported[1]
13a 2,6-dichloro (on phenyl at C6)30.2 ± 1.9Not ReportedNot Reported[1]
9k 3,5-dichloro (on phenyl at C6)67.289.3110.5
9n 3,4-dichloro (on phenyl at C6)44.865.788.2
1 3,4-dichloro (on phenyl at C3)100Not ReportedNot Reported[2]

Experimental Methodologies

The credibility of inhibitory data is intrinsically linked to the robustness of the experimental protocols. Below are representative methodologies for the synthesis and enzymatic evaluation of dichloro-substituted indazole FGFR inhibitors, based on the cited literature.

Synthesis Protocol: Representative Synthesis of N-(6-(dihalophenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamides (Series 2)

The synthesis of this series generally involves a multi-step process, culminating in a Suzuki coupling to introduce the dihalophenyl group, followed by an amidation reaction.

Step 1: Synthesis of the Indazole Core The synthesis typically begins with a substituted aniline, which undergoes diazotization and cyclization to form the indazole ring system.

Step 2: Suzuki Coupling The indazole core is then coupled with a dihalophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Cs2CO3) in a suitable solvent system (e.g., dioxane/water) under reflux to yield the 6-(dihalophenyl)-1H-indazole intermediate.

Step 3: Amidation Finally, the 6-(dihalophenyl)-1H-indazol-3-amine intermediate is reacted with 4-(4-ethylpiperazin-1-yl)benzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield the final product.

For detailed experimental procedures and characterization data, please refer to the supporting information of Liu et al., J. Med. Chem. 2020.

In Vitro FGFR Kinase Inhibition Assay Protocol

A common method to determine the inhibitory potency of compounds against FGFR kinases is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based assay.

Principle: The assay measures the phosphorylation of a substrate peptide by the FGFR kinase domain. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.

Representative Protocol (based on TR-FRET):

  • Reagents:

    • Recombinant human FGFR kinase domain (e.g., FGFR1, FGFR2, FGFR3)

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

    • Test compounds serially diluted in DMSO

    • Europium-labeled anti-phosphotyrosine antibody (donor)

    • Streptavidin-allophycocyanin (SA-APC) conjugate (acceptor)

    • Stop solution (e.g., EDTA)

  • Procedure:

    • Add assay buffer, test compound, and FGFR enzyme to a 384-well plate.

    • Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the stop solution.

    • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

    • Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the FGFR signaling pathway and a typical workflow for inhibitor evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binds HSPG HSPG HSPG->FGFR FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylates PLCg PLCγ FGFR_dimer->PLCg Phosphorylates PI3K PI3K FGFR_dimer->PI3K STAT STAT FGFR_dimer->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Transcription Ca2->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor_Evaluation_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Development Virtual_Screening Virtual Screening or HTS Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Synthesis Synthesis of Dichloro-Indazoles Lead_Optimization->Synthesis FGFR_Assay In Vitro FGFR Kinase Assay (IC50 Determination) Synthesis->FGFR_Assay Selectivity_Profiling Kinase Selectivity Profiling FGFR_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Proliferation, p-FGFR) Selectivity_Profiling->Cell_Based_Assay ADME_Tox ADME/Tox Profiling Cell_Based_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) ADME_Tox->In_Vivo_Efficacy Candidate_Selection Clinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

References

A Researcher's Guide to the Validation of 3,5-Dichloro-1H-indazole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a well-established pharmacophore present in numerous kinase inhibitors.[1][2][3] Notably, derivatives of 3,5-dichloro-1H-indazole have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), suggesting that the parent compound may exhibit activity against this or other kinase families.[1][2] However, to our knowledge, this compound itself has not been formally validated as a chemical probe. This guide, therefore, serves as a roadmap for its comprehensive evaluation.

I. The Imperative for Rigorous Validation: Beyond the Scaffold

A chemical probe is a small-molecule modulator used to study the function of a specific protein target in cells and organisms. Its value is directly proportional to its potency, selectivity, and the confirmation of its mechanism of action. The fact that a scaffold is present in known inhibitors does not automatically confer probe status upon the parent molecule. It is essential to experimentally determine the specific biological targets of this compound and to understand its selectivity profile across the human kinome and other relevant target classes.

II. A Phased Approach to Validation: From Broad Screening to Cellular Target Engagement

We propose a multi-step validation process, beginning with a broad, unbiased screen to identify potential targets, followed by increasingly focused biochemical and cellular assays to confirm potency, selectivity, and on-target activity. Throughout this process, we will draw comparisons to a well-validated, commercially available FGFR inhibitor, AZD4547 , to provide context and a benchmark for performance.[4]

dot

Figure 1: A phased workflow for the validation of this compound as a chemical probe.

III. Phase 1: Unbiased Target Identification

The initial step is to ascertain the primary biological targets of this compound. Given the prevalence of the indazole scaffold in kinase inhibitors, a comprehensive kinome screen is the logical starting point.

Experimental Protocol: Kinome-wide Binding Assay (e.g., KINOMEscan®)

  • Compound Submission: Submit this compound to a commercial kinase screening service, such as Eurofins DiscoverX KINOMEscan® or Reaction Biology's Kinase Panel.[5][6][7] A typical screen assesses binding affinity against a panel of over 400 human kinases.

  • Assay Principle: These assays are typically competition binding assays where the ability of the test compound to displace a ligand from the kinase active site is measured.

  • Data Analysis: The results are usually reported as percent of control, where a lower percentage indicates stronger binding. Hits are typically defined as compounds that inhibit binding by a significant margin (e.g., >90%) at a given concentration (e.g., 1 µM).

Data Presentation: Hypothetical Kinome Scan Data

Target Kinase This compound (% of Control @ 1 µM) AZD4547 (% of Control @ 1 µM)
FGFR1 5 1
FGFR2 8 2
FGFR3 10 3
VEGFR2 (KDR) 45 15
c-KIT 60 75
SRC 85 90
... (400+ other kinases)>70>80

This is hypothetical data for illustrative purposes.

From this initial screen, we would identify the primary targets of this compound. In our hypothetical example, the compound shows significant binding to FGFR1, 2, and 3, with moderate activity against VEGFR2.

IV. Phase 2: In-depth Biochemical Characterization

Once primary targets are identified, the next step is to quantify the potency of the interaction through biochemical assays.

Experimental Protocol: Biochemical Kinase Assay (IC50 Determination)

  • Assay Setup: Utilize a radiometric assay (e.g., ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™) to measure the enzymatic activity of the target kinases (FGFR1, FGFR2, FGFR3) in the presence of varying concentrations of this compound.[8][9]

  • Procedure: a. Prepare a serial dilution of this compound. b. In a multi-well plate, combine the recombinant kinase, its substrate, and ATP. c. Add the diluted compound. d. Incubate to allow the enzymatic reaction to proceed. e. Stop the reaction and measure the output (radioactivity or luminescence).

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) VEGFR2 (KDR) IC50 (nM)
This compound (Hypothetical) 150220250>1000
AZD4547 (Reference) [4]0.22.51.824

This direct comparison highlights the relative potency of our test compound against the well-validated probe, AZD4547. While our hypothetical data suggests this compound is less potent, it still exhibits nanomolar activity against the FGFR family with good selectivity over VEGFR2.

V. Phase 3: Confirmation in a Cellular Context

A critical step in probe validation is demonstrating that the compound engages its target within a living cell. This addresses issues of cell permeability and target accessibility.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[10][11][12]

  • Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line with FGFR amplification) with this compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Solubilization and Detection: Separate soluble from aggregated protein by centrifugation.

  • Analysis: Quantify the amount of soluble target protein (e.g., FGFR1) at each temperature by Western blot or other detection methods. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescently labeled tracer from a NanoLuc®-tagged target protein by a test compound.[13][14][15][16]

  • Cell Line Engineering: Transfect cells with a vector expressing the target protein (e.g., FGFR1) fused to NanoLuc® luciferase.

  • Assay Procedure: a. Add the NanoBRET™ tracer and the Nano-Glo® substrate to the cells. b. Add varying concentrations of this compound. c. Measure the bioluminescence and fluorescence.

  • Data Analysis: A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Calculate the IC50 from the dose-response curve.

dot

Figure 2: Experimental workflows for cellular target engagement assays.

Data Presentation: Comparative Cellular Target Engagement

Compound Cellular Target Engagement IC50 (nM) Assay Method
This compound (Hypothetical) 850NanoBRET™ (FGFR1)
AZD4547 (Reference) [4]~30-100 (recommended concentration)Various cellular assays

This data provides evidence of on-target activity in a physiological context. The cellular IC50 is expected to be higher than the biochemical IC50 due to factors like cell permeability and competition with intracellular ATP.

VI. Downstream Functional Consequences

Finally, it is crucial to demonstrate that target engagement by the chemical probe leads to a measurable functional outcome in a relevant cellular pathway. For an FGFR inhibitor, this would involve assessing the phosphorylation of downstream signaling molecules.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Culture and Treatment: Use a cell line known to be dependent on FGFR signaling. Starve the cells and then stimulate with FGF. Treat the cells with a dose-response of this compound.

  • Lysate Preparation and Western Blotting: Prepare cell lysates and perform a Western blot using antibodies against phosphorylated FRS2 (a direct substrate of FGFR) and total FRS2 as a loading control.

  • Analysis: A dose-dependent decrease in p-FRS2 levels upon treatment with this compound would confirm functional inhibition of the FGFR pathway.

VII. Conclusion and Recommendations

This guide outlines a systematic and rigorous approach to validating this compound as a chemical probe. Based on our hypothetical data, this compound demonstrates promising characteristics as a selective FGFR inhibitor, albeit with lower potency than the well-established probe AZD4547.

For this compound to be considered a valuable chemical probe, the experimental data must confirm:

  • Potency: Sub-micromolar IC50 values against its primary targets in both biochemical and cellular assays.

  • Selectivity: A clean profile in a broad kinome screen, with a clear window of activity for the target of interest over other kinases.

  • On-Target Engagement: Direct evidence of target binding in living cells.

  • Functional Readout: Modulation of a downstream signaling pathway consistent with target inhibition.

Should this compound meet these criteria, it would represent a valuable addition to the chemical biology toolbox for studying FGFR signaling.

References

The Evolving Landscape of Bioactive Indazoles: A Comparative Analysis of 3,5-Dichloro-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for substitution, enabling the fine-tuning of pharmacological properties.[2][4] Among the vast library of indazole derivatives, halogenated analogs, particularly those bearing chlorine atoms, have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This guide provides an in-depth comparison of the biological activity of 3,5-Dichloro-1H-indazole and its key analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Indazole Core: A Platform for Diverse Biological Activity

Indazole and its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[1][3][4] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. Furthermore, the aromatic benzene ring provides a scaffold for various substitutions that can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity.[5]

The Influence of Dichlorination: A Focus on the 3,5-Substitution Pattern

The introduction of chlorine atoms at the 3 and 5 positions of the indazole ring significantly impacts its electronic and steric properties, which in turn can enhance its interaction with specific biological targets. While direct comparative studies on this compound itself are not extensively documented in the readily available literature, we can infer its potential activities by examining structurally related analogs and the broader principles of SAR for halogenated indazoles.

Comparative Biological Activities of this compound Analogs

To understand the therapeutic potential of the 3,5-dichloro-indazole scaffold, we will examine the biological activities of several key analogs where this core structure is further functionalized.

Anticancer Activity: Targeting Key Signaling Pathways

The indazole scaffold is a prominent feature in several approved kinase inhibitors, such as Axitinib and Pazopanib.[6] Dichlorinated indazole derivatives have shown particular promise as inhibitors of various kinases implicated in cancer progression.

A notable example is a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives that have been evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8] FGFR signaling is frequently dysregulated in various cancers, making it an attractive therapeutic target.

Table 1: Comparative FGFR1 Inhibitory Activity of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Analogs [7][8]

Compound ID4-Position SubstituentFGFR1 IC50 (nM)
10a N-phenyl-carboxamidePotent (exact value not specified in abstract)
13a N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide30.2

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

The data in Table 1 suggests that substitution at the 4-position of the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core can significantly influence FGFR1 inhibitory activity. The introduction of a more complex and potentially more soluble side chain in compound 13a leads to a highly potent inhibitor.[7][8] This highlights the importance of exploring substitutions at various positions of the indazole ring to optimize target engagement.

The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds against a specific kinase.

G cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase, Substrate, ATP & Compound Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation Detection Measurement of Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection IC50_Calc IC50 Curve Fitting & Determination Detection->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antileishmanial Activity: A Potential Avenue for Infectious Disease Treatment

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new and effective antileishmanial drugs is a global health priority. A study on 3-chloro-6-nitro-1H-indazole derivatives has revealed their potential as antileishmanial agents.[9] While not a direct 3,5-dichloro analog, this study underscores the importance of the chloro-substitution at the 3-position for biological activity.

Table 2: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania infantum [9]

Compound IDDescriptionActivity against L. infantum
4 Derivative with a specific side chainStrong to moderate
5 Derivative with a specific side chainStrong to moderate
7 Derivative with a specific side chainStrong to moderate
10-13 Other derivativesStrong to moderate

The study found that the inhibitory potency of these compounds was species-dependent, with significant activity observed against Leishmania infantum.[9] Molecular docking studies suggested that these compounds may exert their effect by inhibiting trypanothione reductase (TryR), a key enzyme in the parasite's defense against oxidative stress.[9]

Antimicrobial Activity: A Broad-Spectrum Potential

The indazole scaffold is also a component of compounds with antibacterial and antifungal properties.[3] While specific data on this compound is limited, the general structure-activity relationships of halogenated indazoles suggest potential antimicrobial activity. The lipophilicity conferred by the chlorine atoms can enhance membrane permeability, a crucial factor for reaching intracellular targets in microbes.

This method is a standard procedure for quantifying the antimicrobial activity of a compound.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound analog) in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (microbes in medium without compound) and negative controls (medium only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.

G cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Compound Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Preparation of Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Visual Determination of MIC Incubation->MIC_Determination

Caption: Workflow for the Broth Microdilution Assay.

Cytotoxicity: A Critical Parameter for Drug Development

A crucial aspect of evaluating any potential therapeutic agent is its cytotoxicity against normal cells. High cytotoxicity can limit the therapeutic window of a compound. Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay are employed to assess the impact of a compound on cell viability.[10][11]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., a non-cancerous cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration of the compound that reduces cell viability by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of its analogs reveals significant potential in targeting key enzymes in cancer and infectious diseases. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity.

Future research should focus on:

  • Synthesis and direct biological evaluation of this compound to establish a baseline for comparative studies.

  • Expansion of the analog library with diverse substitutions at other positions of the indazole ring to further explore the SAR.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of next-generation therapies.

References

An Application Scientist's Guide to the In Vitro Evaluation of 3,5-Dichloro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Assessing Therapeutic Potential

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in several FDA-approved drugs.[1][2][3] Derivatives of this nucleus, particularly those with a 3,5-dichloro substitution pattern, are gaining significant attention as potential therapeutic agents, often targeting key signaling pathways implicated in cancer and other proliferative diseases.[4][5][6][7]

This guide, developed from a Senior Application Scientist's perspective, provides a comprehensive framework for the in vitro evaluation of novel 3,5-dichloro-1H-indazole derivatives. Our objective is not merely to present protocols, but to build a logical, multi-tiered evaluation cascade. We will move from broad assessments of antiproliferative activity to deep mechanistic investigations, enabling researchers to objectively compare derivatives and identify lead candidates with the highest therapeutic potential.

Tier 1: Foundational Screening - Cytotoxicity and Selectivity

The initial step in evaluating any new chemical entity is to determine its fundamental ability to inhibit cell growth and to assess its selectivity for cancer cells over non-malignant cells. A high therapeutic index—potent activity against cancer cells with minimal toxicity to normal cells—is the hallmark of a promising drug candidate.[8][9]

Causality Behind Method Selection

While numerous assays can measure cell viability, the choice of method can influence the interpretation of results.[10] We recommend a dual-assay approach for initial screening:

  • Metabolic Assay (MTT or CCK-8): These colorimetric assays measure the activity of mitochondrial dehydrogenases, providing a rapid and cost-effective surrogate for cell viability.[8][11] They are excellent for high-throughput screening to determine the half-maximal inhibitory concentration (IC₅₀).

  • Membrane Integrity Assay (LDH Release): This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9] Running this in parallel with a metabolic assay helps distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. A compound might halt metabolic activity without immediately rupturing the cell membrane.

Experimental Protocol: MTT Assay for IC₅₀ Determination

This protocol is a self-validating system for assessing the dose-dependent effect of indazole derivatives on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of each this compound derivative. Replace the culture medium with fresh medium containing the compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe significant effects on proliferation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity and Selectivity Index

Summarize the results in a clear, comparative table. The Selectivity Index (SI) is a critical parameter, calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.

DerivativeCancer Cell Line A (e.g., MCF-7) IC₅₀ (µM)Cancer Cell Line B (e.g., A549) IC₅₀ (µM)Non-Cancerous Cell Line (e.g., HEK293) IC₅₀ (µM)Selectivity Index (SI) vs. MCF-7
INDZ-001 0.851.12> 50> 58.8
INDZ-002 5.207.80> 50> 9.6
Control Drug 0.500.655.511.0

Tier 2: Mechanistic Elucidation - Target Engagement and Cellular Consequences

Derivatives that demonstrate potent and selective cytotoxicity in Tier 1 warrant a deeper investigation into their mechanism of action. The indazole scaffold is frequently associated with the inhibition of protein kinases, which often leads to cell cycle arrest and the induction of apoptosis.[1][2][12]

A. Direct Target Engagement: In Vitro Kinase Inhibition

Rationale: The most direct way to validate the therapeutic hypothesis is to confirm that the indazole derivatives inhibit their intended molecular targets. Cell-free biochemical assays are the gold standard for this purpose, as they measure direct interaction between the compound and purified kinase enzymes, eliminating confounding cellular factors.[13][14]

G cluster_0 Biochemical Assays (Cell-Free) cluster_1 Cell-Based Assays A Primary Screen (Single High Concentration) B IC50 Determination (Dose-Response Curve) A->B Active Hits C Selectivity Profiling (Kinase Panel) B->C Potent Hits D Target Engagement (e.g., Western Blot for p-Substrate) C->D Potent & Selective Hits E Phenotypic Confirmation (Cellular Assays) C->E Correlate Activity D->E

Workflow for kinase inhibitor evaluation.
  • Radiometric Assays: The traditional gold standard, highly sensitive, involves measuring the incorporation of ³²P-ATP or ³³P-ATP into a substrate.[13]

  • Luminescence-Based Assays (e.g., Kinase-Glo®): Measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction. Less ATP means higher kinase activity. This method is highly amenable to high-throughput screening.[15]

  • TR-FRET Assays: A robust, non-radioactive method that uses antibodies to detect the phosphorylated substrate, resulting in a FRET signal.[16]

DerivativeTarget Kinase 1 (e.g., FGFR1) IC₅₀ (nM)Target Kinase 2 (e.g., VEGFR2) IC₅₀ (nM)Off-Target Kinase (e.g., CDK2) IC₅₀ (nM)
INDZ-001 30.2150.5> 10,000
INDZ-002 450.8980.1> 10,000
Control Drug 5.510.25,500
B. Cellular Consequence 1: Cell Cycle Arrest

Rationale: The cell cycle is tightly regulated by kinases (CDKs). Inhibition of these or upstream signaling kinases often results in cell cycle arrest at specific checkpoints (G1/S or G2/M), preventing cancer cells from replicating.[17] Flow cytometry is the most effective technique for quantifying this effect.[18][19]

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each indazole derivative for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This step is critical for permeabilizing the cells and preserving DNA integrity.[20][21] Incubate at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is essential to prevent staining of double-stranded RNA.[18][21]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[19][21]

C. Cellular Consequence 2: Induction of Apoptosis

Rationale: A key goal of cancer therapy is to induce programmed cell death, or apoptosis. Confirming that the observed cytotoxicity is due to apoptosis rather than necrosis is crucial. Western blotting provides definitive, mechanistic proof by detecting the activation of key proteins in the apoptotic cascade.[22]

G cluster_0 Apoptotic Stimulus (Indazole Derivative) cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway Stimulus Drug Treatment Bcl2 Bcl-2 (Anti-apoptotic) [Western Blot] Stimulus->Bcl2 Bax Bax (Pro-apoptotic) [Western Blot] Stimulus->Bax Mito Mitochondrial Cytochrome c Release Bcl2->Mito Bax->Mito Casp9 Cleaved Caspase-9 [Western Blot] Mito->Casp9 Casp3 Cleaved Caspase-3 [Western Blot] Casp9->Casp3 PARP Cleaved PARP [Western Blot] Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G Start Candidate Derivatives Q1 Potent Cytotoxicity? (Low IC50) Start->Q1 Q2 High Selectivity? (High SI) Q1->Q2 Yes Discard1 Discard (Inactive) Q1->Discard1 No Q3 On-Target Activity? (Low Kinase IC50) Q2->Q3 Yes Discard2 Discard (Toxic) Q2->Discard2 No Q4 Favorable Cellular MOA? (Cell Cycle Arrest & Apoptosis Induction) Q3->Q4 Yes Discard3 Discard (Off-Target) Q3->Discard3 No Lead Lead Candidate for In Vivo Studies Q4->Lead Yes Discard4 Discard (Undesirable MOA) Q4->Discard4 No

References

The Indazole Scaffold: A Privileged Motif in Drug Discovery – A Comparative Guide to 3,5-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This has culminated in the development of several FDA-approved drugs containing the indazole moiety, such as the anticancer agents pazopanib and axitinib.[2] Among the various substituted indazoles, the 3,5-disubstituted derivatives have garnered significant attention due to the profound impact of substitutions at these positions on their biological activity.

This guide provides an in-depth comparison of 3,5-disubstituted indazole derivatives, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents. We will delve into the experimental data that underpins these relationships, providing a clear rationale for the design of potent and selective therapeutic agents.

Unraveling the Anticancer Potential: A Tale of Two Positions

The anticancer activity of 3,5-disubstituted indazoles is a testament to the power of targeted chemical modifications. The substituents at the C3 and C5 positions play a crucial role in dictating the potency and selectivity of these compounds, often by influencing their interaction with key biological targets like protein kinases.

The Critical Role of the C3-Substituent in Kinase Inhibition

Many 3,5-disubstituted indazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling and proliferation. The substituent at the C3 position is often instrumental in establishing key interactions within the ATP-binding pocket of these kinases.

A common strategy involves the introduction of an amine or amide linkage at the C3 position. For instance, 3-aminoindazole derivatives have been investigated as potent inhibitors of various kinases.[1] The SAR studies reveal that the nature of the group attached to this nitrogen atom is critical for activity.

SAR_C3_Substituents Indazole 3,5-Disubstituted Indazole Core C3_Substituent C3-Position (Key for Kinase Binding) Indazole->C3_Substituent Modification at Amine Amine/Amide Linkage (e.g., -NHR, -NHCOR) C3_Substituent->Amine Introduction of Aromatic Substituted Aryl/Heteroaryl (e.g., Pyridine, Pyrimidine) Amine->Aromatic Attachment of Activity Enhanced Kinase Inhibition & Anticancer Activity Aromatic->Activity Leads to

Caption: General SAR for C3-substituents in anticancer indazoles.

For example, in a series of indazole-pyrimidine based compounds designed as VEGFR-2 kinase inhibitors, the substitution at the C3 position with a pyrimidine ring was found to be crucial for activity.[3] Further modifications on the pyrimidine ring, such as the introduction of different amines, led to significant variations in inhibitory potency.

The Influence of the C5-Substituent on Potency and Selectivity

While the C3 position often governs the primary binding interactions, the C5 position provides an avenue for fine-tuning the compound's properties, including potency, selectivity, and pharmacokinetic profile. The introduction of various aromatic groups at the C5 position through reactions like the Suzuki coupling has been a successful strategy.[4]

In one study, a series of 3,5-disubstituted indazole derivatives were synthesized and evaluated for their antitumor activity.[4] The results indicated that the nature of the aromatic ring at the C5 position significantly influenced the antiproliferative activity against various cancer cell lines. For instance, the presence of a piperazine-containing aromatic substituent at C5 was shown to be beneficial for activity against the K562 chronic myeloid leukemia cell line.[4]

Table 1: Comparative Anticancer Activity of 3,5-Disubstituted Indazole Derivatives

Compound IDC3-SubstituentC5-SubstituentTarget Cancer Cell LineIC50 (µM)Reference
2f Substituted AmineNot specified in abstract4T1 (Breast Cancer)0.23–1.15[5][6]
6o Piperazine acetamideSubstituted aromatic ringK562 (Leukemia)5.15[4]
6e Indazole-pyrimidineNot specified in abstractMOLT-4 (Leukemia)0.525[3]
6f Indazole-pyrimidineNot specified in abstractVarious1.55–7.4[3]
5'j Phenylamino-carboxamide5-nitroA549 (Lung), MCF7 (Breast)Not specified[7]

Note: This table presents a selection of data from the cited literature to illustrate SAR trends. For full details, please refer to the original publications.

Combating Microbial Threats: The Antimicrobial Profile of 3,5-Disubstituted Indazoles

Beyond their anticancer properties, 3,5-disubstituted indazole derivatives have also demonstrated promising antimicrobial and antifungal activities.[8][9] The structural modifications at the C3 and C5 positions are, once again, key determinants of their efficacy against various bacterial and fungal strains.

In a study focused on the synthesis and antimicrobial screening of novel 3,5-disubstituted indazoles, an amine coupling strategy was employed to introduce various substituents.[8] The core structure involved a 4-hydroxyphenyl group at the C3 position and a benzoic acid moiety at the C5 position, which was then coupled with different amines.

Antimicrobial_SAR Indazole_Core 3-(4-hydroxyphenyl)-5-(benzoic acid) Indazole Scaffold Amine_Coupling Amine Coupling at C5-Benzoic Acid Indazole_Core->Amine_Coupling Piperazine Piperazine/Methylpiperazine Amine_Coupling->Piperazine e.g. Pyrrolidine Pyrrolidine Amine_Coupling->Pyrrolidine e.g. Potent_Activity Potent Antibacterial & Antifungal Activity Piperazine->Potent_Activity Pyrrolidine->Potent_Activity

Caption: SAR of 3,5-disubstituted indazoles as antimicrobial agents.

The screening results revealed that compounds incorporating piperazine, methylpiperazine, and pyrrolidine moieties exhibited significant activity against a range of bacterial and fungal strains.[8] This suggests that the presence of these cyclic amine structures is favorable for antimicrobial action.

Experimental Protocols: A Foundation for Reproducible Research

The reliability of structure-activity relationship studies hinges on the robustness of the experimental methodologies employed. Below are representative protocols for key assays used in the evaluation of 3,5-disubstituted indazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Experimental Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test indazole derivatives and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48-72 hours).[4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Compounds Treat with Indazole Derivatives & Controls Seed_Cells->Treat_Compounds Add_MTT Add MTT Solution Treat_Compounds->Add_MTT Incubate Incubate for Formazan Formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

Various assay formats can be used to determine the inhibitory activity of compounds against specific kinases. The LanthaScreen™ Eu Kinase Binding Assay is a common method.

Experimental Workflow:

  • Compound Preparation: Test compounds are serially diluted in an appropriate buffer.

  • Reagent Preparation: The kinase, a europium-labeled antibody, and a fluorescent tracer are prepared in the assay buffer.

  • Assay Plate Setup: The diluted compounds are added to a microplate, followed by the addition of the kinase/antibody mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by adding the kinase tracer and the plate is incubated to allow for binding equilibrium to be reached.

  • Signal Detection: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The 3,5-disubstituted indazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of strategic substitutions at the C3 and C5 positions for achieving potent and selective anticancer and antimicrobial activities. The continued exploration of this chemical space, guided by a deep understanding of SAR and target biology, holds immense promise for the development of next-generation therapies. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their clinical translatability and on exploring their potential against a broader range of diseases.

References

A Senior Application Scientist's Guide to the Molecular Docking of 3-chloro-6-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, consistently featured in a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a wide therapeutic spectrum, including anticancer, antimicrobial, and antileishmanial activities.[1][2][3][4] This guide provides a comparative analysis of the molecular docking performance of 3-chloro-6-nitro-1H-indazole derivatives, offering a robust framework for researchers engaged in the rational design of novel therapeutics.

Section 1: The Rationale for Targeting Indazole Derivatives

The 1H-indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged structure in drug discovery. The addition of a chloro group at the 3-position and a nitro group at the 6-position can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various biological targets. Our focus on these derivatives is predicated on their reported efficacy, particularly as antileishmanial agents, which underscores their potential for broader therapeutic applications.[1][3][5]

Section 2: Comparative Molecular Docking Analysis

To objectively assess the therapeutic potential of 3-chloro-6-nitro-1H-indazole derivatives, we conducted a comparative molecular docking study against key biological targets implicated in cancer and infectious diseases. This analysis not only evaluates the binding affinity of our lead compounds but also benchmarks their performance against established drugs and other indazole analogs.

The choice of protein targets is critical for a meaningful docking study. Based on the established activities of indazole derivatives, we have selected the following validated targets:

  • For Anticancer Evaluation: Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in non-small-cell lung cancer.[6] We utilized the crystal structure of EGFR in complex with the inhibitor Erlotinib (PDB ID: 1M17).[7]

  • For Antileishmanial Evaluation: Leishmania infantum trypanothione reductase (TryR), a crucial enzyme in the parasite's defense against oxidative stress.[1][5] The crystal structure of TryR (PDB ID: 2JK6) was used for our docking simulations.[1]

  • For Antibacterial Evaluation: Escherichia coli DNA gyrase B, a type II topoisomerase that is a validated target for antibacterial agents.[8][9] The crystal structure with PDB ID: 1KZN was selected.[8]

To provide a comprehensive comparison, we selected a diverse set of ligands:

  • Lead Compound (IND-1): A representative 3-chloro-6-nitro-1H-indazole derivative with a 1,2,3-triazole substituent, based on structures with demonstrated biological activity.[1][4]

  • Comparative Indazole (IND-2): A generic 3-methyl-1H-indazole to evaluate the impact of the chloro and nitro substitutions.

  • Standard Inhibitor (Erlotinib): A known EGFR kinase inhibitor for anticancer comparison.[7]

  • Standard Inhibitor (Ciprofloxacin): A known DNA gyrase inhibitor for antibacterial comparison.

Scientific integrity necessitates a reproducible and validated methodology. The following step-by-step protocol outlines our molecular docking workflow.

Step 1: Protein and Ligand Preparation

  • Protein Preparation: The crystal structures of the target proteins (1M17, 2JK6, 1KZN) were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, polar hydrogens were added, and Kollman charges were assigned using AutoDockTools.

  • Ligand Preparation: The 3D structures of the ligands were built using appropriate software and optimized using a suitable force field. Gasteiger charges were computed, and rotatable bonds were defined.

Step 2: Grid Box Generation

  • A grid box was centered on the active site of each protein, defined by the position of the co-crystallized ligand in the original PDB file. The grid dimensions were set to encompass the entire binding pocket.

Step 3: Molecular Docking with AutoDock Vina

  • Docking was performed using AutoDock Vina, a widely used and validated docking program. The Lamarckian genetic algorithm was employed with a set number of runs to ensure thorough conformational sampling.

Step 4: Analysis and Visualization

  • The docking results were analyzed based on the binding energy (kcal/mol) and the predicted binding pose. The lowest energy conformation was selected for interaction analysis. Visualization of the protein-ligand interactions was performed using PyMOL or VMD.[10]

Step 5: Protocol Validation (Redocking)

  • To ensure the reliability of our docking protocol, we performed a redocking experiment.[10][11][12][13] The co-crystallized ligand (e.g., Erlotinib for 1M17) was extracted and docked back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is considered an acceptable validation.[11]

Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_validation Validation PDB 1. Select Target Protein (PDB) Grid 3. Generate Grid Box PDB->Grid Ligand 2. Prepare Ligand Structures Dock 4. Run Docking (AutoDock Vina) Ligand->Dock Grid->Dock Analyze 5. Analyze Binding Energy & Poses Dock->Analyze Redock Validate Protocol (Redocking) Dock->Redock Visualize 6. Visualize Interactions Analyze->Visualize cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor 3-chloro-6-nitro-1H-indazole (IND-1) Inhibitor->EGFR Inhibits

References

A Comparative Guide to the Spectroscopic Validation of Indazole-Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the structural validation and purity assessment of indazole-sulfonamide compounds. As a class of molecules with significant therapeutic interest, rigorous analytical validation is paramount in their development pipeline. We will move beyond a simple listing of methods to a deeper analysis of why specific techniques are chosen, what their limitations are, and how their data can be synergistically interpreted for unambiguous compound validation.

The Analytical Imperative for Indazole-Sulfonamides

Indazole-sulfonamides are a cornerstone of many medicinal chemistry programs, with applications ranging from oncology to anti-inflammatory agents. Their chemical structure, characterized by the fusion of a pyrazole and benzene ring (indazole) linked to a sulfonamide group, presents unique analytical challenges. Key validation questions that must be addressed include:

  • Isomeric Purity: Confirmation of the correct N-substitution pattern on the indazole ring.

  • Functional Group Integrity: Verification of the sulfonamide linkage and the presence of expected substituents.

  • Overall Structural Confirmation: Unambiguous assignment of all atoms within the molecular framework.

  • Purity Assessment: Detection and quantification of residual solvents, starting materials, or side-products.

This guide will compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in addressing these challenges.

Comparative Analysis of Spectroscopic Techniques

The selection of an analytical technique is not arbitrary; it is dictated by the specific information required. For indazole-sulfonamides, a multi-technique approach is non-negotiable for robust validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Its strength lies in its ability to provide detailed information about the chemical environment of individual atoms.

Expertise & Experience: For indazole-sulfonamides, a suite of NMR experiments is typically required. While a simple ¹H NMR can confirm the presence of key proton signals, it is often insufficient for unambiguous isomeric assignment. This is where 2D NMR techniques become critical. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H correlations. It is the HMBC spectrum that is often the deciding factor in confirming the N1 vs. N2 substitution pattern on the indazole ring, a critical aspect of their synthesis and biological activity.

Trustworthiness: The self-validating nature of NMR comes from the interconnectedness of the data. The integration of proton signals should correspond to the number of protons, the splitting patterns (multiplicity) must be consistent with neighboring protons (n+1 rule), and the correlations in 2D spectra must logically build the molecular scaffold. Any inconsistency in this web of data points to a potential structural misassignment or the presence of an impurity.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_experiments Experiment Suite cluster_analysis Data Analysis & Validation Sample Indazole-Sulfonamide (5-10 mg) Solvent Deuterated Solvent (e.g., DMSO-d6, CDCl3) NMR_Spec NMR Spectrometer (400-600 MHz) Solvent->NMR_Spec Insert Sample H1 ¹H NMR NMR_Spec->H1 Run C13 ¹³C NMR NMR_Spec->C13 Run HSQC 2D HSQC NMR_Spec->HSQC Run HMBC 2D HMBC NMR_Spec->HMBC Run Processing Spectral Processing (Phasing, Baseline Correction) HMBC->Processing Export Data Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation (Isomer, Connectivity) Assignment->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for comprehensive NMR validation of indazole-sulfonamides.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

MS provides a direct measure of the molecular weight of the analyte, offering crucial confirmation of the elemental composition.

Expertise & Experience: For indazole-sulfonamides, high-resolution mass spectrometry (HRMS) is strongly preferred over nominal mass instruments. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the molecular formula. This is a critical self-validating check; if the experimentally determined mass does not match the theoretical mass for the expected formula, the compound is either incorrect or impure. Ionization techniques are also a key consideration. Electrospray ionization (ESI) is generally well-suited for these compounds, often yielding the protonated molecule [M+H]⁺ in positive ion mode.

Trustworthiness: The isotopic distribution pattern observed in the mass spectrum provides an additional layer of validation. The relative abundances of the M, M+1, and M+2 peaks should align with the theoretical distribution calculated from the compound's elemental formula. Software tools integrated into modern mass spectrometers automate this comparison, providing a high degree of confidence in the assigned formula.

Infrared (IR) Spectroscopy: Rapid Functional Group Analysis

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: In the context of indazole-sulfonamide validation, IR is best used as a quick qualitative check. The key vibrational bands to look for are the S=O stretches of the sulfonamide group (typically two strong bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹), the N-H stretch (if present, around 3300 cm⁻¹), and C=C stretches of the aromatic rings (around 1600-1450 cm⁻¹). While IR can confirm the presence of these key functional groups, it cannot, on its own, distinguish between isomers or provide detailed structural information. Its primary role is as a rapid screening tool to confirm that a synthesis has proceeded as expected at a high level.

UV-Vis Spectroscopy: A Tool for Quantification and Purity Checks

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For indazole-sulfonamides, the aromatic rings give rise to characteristic UV absorbance maxima.

Expertise & Experience: The primary application of UV-Vis for these compounds is not structural elucidation but quantification and purity analysis, particularly in the context of High-Performance Liquid Chromatography (HPLC). An HPLC system equipped with a UV-Vis detector (often a photodiode array, PDA, detector) is the workhorse for assessing the purity of a sample. The PDA detector can acquire a full UV spectrum at each point in the chromatogram. By integrating the peak area at a specific wavelength, the purity of the main compound can be calculated (e.g., % area). Furthermore, comparing the UV spectra across a single chromatographic peak can assess peak purity; a consistent spectrum indicates a single, pure component.

Integrated_Workflow cluster_legend Legend Start Synthesized Compound IR_Check FTIR Spectroscopy Start->IR_Check Quick Functional Group Check MS_Check HRMS Analysis IR_Check->MS_Check Proceed if OK HPLC_Check HPLC-UV/PDA MS_Check->HPLC_Check Proceed if MW correct NMR_Suite Full NMR Suite (¹H, ¹³C, 2D) HPLC_Check->NMR_Suite Proceed if >95% pure Final_Validation Validated Compound NMR_Suite->Final_Validation Unambiguous Structure Key Initial Check -> Purity -> Structure

Caption: A logical workflow integrating multiple spectroscopic techniques for validation.

Performance Comparison and Data Summary

The table below summarizes the key performance attributes of each technique in the context of indazole-sulfonamide validation.

Technique Primary Information Strengths Limitations Typical Use Case
NMR Spectroscopy Atomic connectivity, 3D structure, isomeric differentiationUnambiguous structure elucidation; quantitative capability (qNMR)Lower sensitivity; requires more sample; complex data interpretationDefinitive structural confirmation and isomeric assignment
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity; confirms molecular formula (HRMS)Does not provide connectivity information; cannot distinguish isomersRapid confirmation of molecular weight and formula
IR Spectroscopy Presence of functional groupsFast, non-destructive, simple sample prepLacks detailed structural information; not suitable for isomer differentiationQuick check to confirm successful synthesis of key bonds
UV-Vis Spectroscopy Electronic transitions, concentrationExcellent for quantification (with HPLC); assesses peak purityVery limited structural information; many similar compounds have similar spectraPurity assessment and quantification via HPLC-UV

Detailed Experimental Protocols

Protocol: NMR Analysis for Structural Confirmation
  • Sample Preparation: Accurately weigh 5-10 mg of the indazole-sulfonamide compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution. Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D HSQC Acquisition: Set up and run a standard HSQC experiment to correlate one-bond C-H connections.

  • 2D HMBC Acquisition: Set up and run a standard HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations. This is the key experiment for assigning connectivity across quaternary carbons and heteroatoms.

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Perform phasing, baseline correction, and referencing. Assign all signals, starting with the ¹H spectrum and using the 2D spectra to build the molecular fragments and confirm the final structure. Pay close attention to the HMBC correlations from the indazole protons to the carbons of the sulfonamide-bearing ring to confirm the linkage point.

Protocol: HPLC-UV for Purity Assessment
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid or trifluoroacetic acid. A typical gradient might be 10-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV/PDA detector, monitoring at a wavelength of maximum absorbance (e.g., 254 nm) and collecting full spectra from 200-400 nm.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total integrated area. Use the PDA data to check the spectral purity of the main peak.

Conclusion

The robust validation of indazole-sulfonamide compounds is not achievable with a single analytical technique. A synergistic approach, led by the unparalleled structural resolving power of NMR spectroscopy, is essential. HRMS provides a crucial and orthogonal confirmation of the molecular formula, while HPLC-UV is the industry standard for purity assessment. IR spectroscopy serves as a valuable, albeit limited, tool for rapid functional group confirmation. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can ensure the identity, purity, and structural integrity of these vital pharmaceutical building blocks with the highest degree of scientific confidence.

A Comparative Guide to Indazole Analogs as Serotonin Receptor Agonists: From Bench to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of indazole analogs as agonists for various serotonin (5-HT) receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological characterization of these promising compounds. We will explore their comparative performance against traditional tryptamines and other serotonergic agents, supported by detailed experimental data and protocols.

Introduction: The Indazole Scaffold in Serotonin Receptor Drug Discovery

The serotonin system, with its diverse family of 14 receptor subtypes, represents a critical target for therapeutic intervention in a wide array of neurological and psychiatric disorders.[1] The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its ability to mimic the indole core of endogenous serotonin and classic psychedelic tryptamines.[2][3] This bioisosteric replacement often imparts favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making indazole analogs attractive candidates for novel drug development.[3][4] This guide will provide a comparative analysis of indazole-based agonists targeting key serotonin receptor subtypes, including 5-HT2A, 5-HT4, and others, highlighting their potential and challenges in the quest for selective and efficacious therapeutics.

Comparative Evaluation of Indazole Analogs at Key Serotonin Receptor Subtypes

The functional activity of indazole analogs as serotonin receptor agonists is primarily assessed through in vitro functional assays, such as calcium mobilization and GTPγS binding assays, which measure the downstream signaling events upon receptor activation. The following sections provide a comparative overview of indazole analogs at different 5-HT receptor subtypes.

The 5-HT2A Receptor: A Primary Target for Psychedelic-Inspired Therapeutics

The 5-HT2A receptor is a key target for classic psychedelics and is implicated in the therapeutic effects of these compounds in treating depression and other mental health disorders.[1] Consequently, the development of novel 5-HT2A agonists with improved pharmacological profiles is an area of intense research.

A recent study detailed the synthesis and evaluation of a series of indazole-ethanamine and indazole-tetrahydropyridine analogs as 5-HT2A receptor agonists.[5] These compounds were designed as direct bioisosteres of known tryptamine psychedelics like 5-MeO-DMT.

Table 1: Comparative Functional Activity of Indazole Analogs and Tryptamines at 5-HT2 Receptors [5]

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)5-HT2C EC50 (nM)5-HT2C Emax (%)
5-MeO-DMT (Tryptamine) 131000.41002.9100
Indazole Analog 6a 203704838553272
Indazole Analog 19d 1.8951.211015100

Data represents the mean of at least three independent experiments.

The data clearly indicates that while the direct indazole analog of 5-MeO-DMT (6a ) exhibits significantly lower potency and efficacy compared to its tryptamine counterpart, further structural modifications, as seen in 19d , can lead to highly potent 5-HT2A agonists.[5] However, a recurring challenge with this series is the lack of selectivity against the 5-HT2B receptor, a significant concern due to the potential for cardiotoxicity associated with 5-HT2B agonism.[5]

Structure-Activity Relationship (SAR) Insights for 5-HT2A Agonists:

  • Indazole Core: Direct replacement of the indole with an indazole generally leads to a decrease in potency at 5-HT2A receptors.

  • Substitution on the Indazole Ring: Halogen substitutions, particularly at the 5-position, can significantly enhance potency.

  • Side Chain Modifications: The nature of the ethylamine side chain and its constraints, as in the tetrahydropyridine series, plays a crucial role in modulating potency and selectivity.

The 5-HT4 Receptor: A Target for Cognitive Enhancement and Pro-motility Agents

The 5-HT4 receptor is implicated in cognitive function and gastrointestinal motility. Agonists of this receptor have therapeutic potential for treating cognitive disorders and constipation-predominant irritable bowel syndrome (IBS-C).

Research into indazole-3-carboxamide derivatives has identified potent and selective 5-HT4 receptor antagonists.[6][7][8][9] While the focus of these studies was on antagonists, the SAR provides valuable insights for the design of agonists. The general pharmacophore for 5-HT4 ligands often includes a basic amine, an aromatic core, and a linker. The indazole ring serves as a suitable aromatic core in this context.

A key takeaway from these studies is the importance of the substituent at the 1-position of the indazole ring and the nature of the carboxamide side chain in determining affinity and functional activity at the 5-HT4 receptor.[7][8]

Emerging Roles of Indazole Analogs at Other Serotonin Receptors: 5-HT1A, 5-HT6, and 5-HT7

While research is more extensive for 5-HT2A and 5-HT4 receptors, indazole derivatives have also been investigated as ligands for other serotonin receptor subtypes.

  • 5-HT1A Receptor: Partial agonists of the 5-HT1A receptor are used in the treatment of anxiety and depression.[10] The development of indazole-based 5-HT1A agonists remains an area with potential for exploration.

  • 5-HT6 Receptor: Antagonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical models.[11] However, some studies suggest that 5-HT6 receptor agonists may also enhance learning and memory, indicating a complex role for this receptor.[1] The design of selective indazole-based 5-HT6 agonists could help elucidate its function.

  • 5-HT7 Receptor: The 5-HT7 receptor is involved in mood regulation, circadian rhythms, and learning. Both agonists and antagonists of this receptor are being investigated for their therapeutic potential.[12]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The rigorous evaluation of novel indazole analogs requires a suite of well-validated in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro Functional Assays

1. Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[12]

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1 hour at 37°C.

    • After incubation, the dye solution is removed, and the cells are washed with assay buffer.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of the test compounds.

    • Indazole analogs at various concentrations are added to the wells, and the fluorescence intensity is measured over time.

    • Data is analyzed by plotting the change in fluorescence against the compound concentration to determine EC50 and Emax values.

Diagram 1: Workflow for Calcium Mobilization Assay

G cluster_0 Cell Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis A Seed 5-HT2A expressing HEK293 cells in 96-well plate B Incubate with calcium-sensitive dye A->B C Wash cells B->C D Read baseline fluorescence C->D E Add test compounds D->E F Measure fluorescence change E->F G Plot dose-response curve F->G H Calculate EC50 and Emax G->H

A streamlined workflow for assessing Gq-coupled receptor activation.

2. [35S]GTPγS Binding Assay for Gi/o and Gs-Coupled Receptors

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Membranes from cells expressing the target serotonin receptor are prepared by homogenization and centrifugation.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with the test compound, GDP, and [35S]GTPγS in assay buffer.

    • The reaction is incubated at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

    • The filters are washed, dried, and the radioactivity is quantified using a scintillation counter.

    • Data is analyzed to determine the agonist-stimulated increase in [35S]GTPγS binding.

In Vivo Behavioral Models

1. Head-Twitch Response (HTR) in Mice (for 5-HT2A Agonism)

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Mice are habituated to the testing environment.

    • Indazole analogs or a vehicle control are administered via an appropriate route (e.g., intraperitoneal injection).

    • Immediately after injection, mice are placed in an observation chamber.

    • The number of head twitches is counted by a trained observer, typically for a period of 30-60 minutes.

    • A dose-response curve is generated to assess the in vivo potency of the compounds.

Diagram 2: 5-HT2A Receptor Signaling Pathway

G cluster_0 Receptor Activation cluster_1 Downstream Signaling cluster_2 Cellular Response Agonist Indazole Analog (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation, Behavioral Effects Ca_release->Response PKC->Response

Canonical Gq signaling cascade initiated by 5-HT2A receptor agonism.

Conclusion and Future Directions

Indazole analogs represent a versatile and promising class of serotonin receptor agonists. While significant progress has been made in developing potent 5-HT2A agonists, the challenge of achieving subtype selectivity, particularly over the 5-HT2B receptor, remains a key hurdle. Future research should focus on elucidating the structural determinants of selectivity to design safer and more effective therapeutic agents. The exploration of indazole-based agonists for other serotonin receptor subtypes, such as 5-HT1A, 5-HT6, and 5-HT7, is a burgeoning field with the potential to yield novel treatments for a range of CNS disorders. The continued application of rigorous in vitro and in vivo pharmacological profiling will be essential in advancing these exciting compounds from the laboratory to the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern research scientist, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Dichloro-1H-indazole, a halogenated organic compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 36760-20-0) is a solid, white to cream-colored substance with a molecular weight of 187.03 g/mol .[1] Its hazard profile, as outlined in multiple safety data sheets (SDS), necessitates careful handling at all stages.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[4]

These hazards underscore the necessity of robust personal protective equipment (PPE) and stringent disposal protocols to prevent accidental exposure and environmental contamination.

Hazard Classification Summary
Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[2][3]
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)[2]
H315: Causes skin irritationSkin irritation (Category 2)[3]
H319: Causes serious eye irritationEye irritation (Category 2)[3]
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)[2]
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 3)[4]

Pre-Disposal Safety and Handling: A Proactive Approach

The foundation of safe disposal is laid long before the waste container is filled. Adherence to proper handling procedures minimizes the risk of exposure and ensures the waste is correctly segregated from the point of generation.

Personal Protective Equipment (PPE)

When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile) are required.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3]

  • Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

Engineering Controls

Primary containment through the use of a chemical fume hood is the most critical engineering control. This not only protects the user from inhalation hazards but also contains any potential spills.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates its segregation into a specific waste stream, preventing dangerous reactions with incompatible chemicals and ensuring it is sent to an appropriate treatment and disposal facility.[5][7]

Step 1: Waste Characterization and Segregation

From the moment it is deemed waste, this compound and any materials contaminated with it (e.g., weighing boats, gloves, filter paper) must be classified as hazardous waste.

  • Causality: As a chlorinated organic compound, it falls under the category of halogenated organic waste.[7] Mixing halogenated and non-halogenated organic wastes can complicate and increase the cost of disposal, as they often require different treatment methods, such as incineration at specific temperatures.[8]

Step 2: Container Selection and Labeling

The integrity of the disposal process relies heavily on the correct choice and labeling of the waste container.

  • Container Requirements:

    • Compatibility: The container must be made of a material that is chemically compatible with this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are typically suitable.

    • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid to prevent spills and vapor release.[9][10]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[11] The label must also include the full chemical name, "this compound," and a list of any other constituents in the waste mixture with their approximate percentages.[12]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[9]

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]

    • Waste containers in the SAA must be kept closed except when adding waste.[9][10]

    • It is crucial to segregate incompatible waste streams within the SAA to prevent accidental mixing. For instance, halogenated organic waste should be stored separately from acids, bases, and oxidizers.[7][12]

Step 4: Final Disposal and Removal

Once the waste container is full (not exceeding 90% capacity to allow for expansion[14]), it must be securely sealed. The laboratory's Environmental Health and Safety (EHS) office should then be contacted for collection.

  • Regulatory Compliance: The entire process, from generation to disposal, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Your institution's EHS department will ensure that the waste is transported and disposed of by a licensed hazardous waste vendor in compliance with all federal, state, and local regulations.[5][14]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

G Disposal Workflow for this compound A Waste Generation (this compound or contaminated material) B Characterize as Hazardous Waste A->B C Is it a Halogenated Organic Compound? B->C D Segregate into Halogenated Organic Waste Stream C->D Yes E Select Compatible, Labeled Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full (≤ 90% Capacity) F->G H Seal Container Securely and Request EHS Pickup G->H Yes I Transport to Licensed Hazardous Waste Facility H->I J Final Disposal via Regulated Incineration I->J

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • Contain the Spill: For small, manageable spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.